4-Bromo-2-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZVLHLYHDELAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624956 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191165-13-6 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzonitrile: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety, capable of profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] 4-Bromo-2-(trifluoromethyl)benzonitrile stands as a testament to the power of fluorine chemistry, offering a versatile platform for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this pivotal building block, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties: A Quantitative Overview
This compound is a white to off-white crystalline solid at room temperature.[1][4] Its unique trifluoromethyl group significantly enhances its reactivity and solubility in various organic solvents, making it a versatile intermediate in organic synthesis.[3] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 191165-13-6 | [1][4] |
| Molecular Formula | C₈H₃BrF₃N | [1] |
| Molecular Weight | 250.02 g/mol | [1] |
| Melting Point | 43-44 °C | [1] |
| Boiling Point | 239.7 °C at 760 mmHg | [5] |
| Density | 1.71 g/cm³ | [5] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Solubility | Soluble in common organic solvents | [3] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through multiple synthetic routes. A common and scalable method involves a multi-step sequence starting from 4-bromo-2-(trifluoromethyl)benzoic acid. This approach underscores the principles of functional group interconversion and highlights the practical considerations for laboratory-scale synthesis.
Multi-Step Synthesis from 4-Bromo-2-(trifluoromethyl)benzoic Acid
This synthetic pathway involves the conversion of the carboxylic acid to the primary amide, followed by dehydration to the nitrile. The causality behind this experimental choice lies in the robustness and high-yielding nature of these transformations.
Caption: Synthetic workflow from benzoic acid to benzonitrile.
Protocol 1: Synthesis of 4-Bromo-2-(trifluoromethyl)benzoyl chloride [5]
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-(trifluoromethyl)benzoic acid, dichloromethane, and thionyl chloride.
-
Stir the mixture to ensure homogeneity.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture in an oil bath at 60°C for 3.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting 4-bromo-2-(trifluoromethyl)benzoyl chloride is typically used in the next step without extensive purification.
Protocol 2: Synthesis of 4-bromo-2-(trifluoromethyl)benzamide [5]
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a constant-pressure dropping funnel, add 25% aqueous ammonia and methylene chloride.
-
Cool the mixture to -13°C in an ice-salt bath.
-
Slowly add a solution of 4-bromo-2-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice-salt bath and allow the reaction to proceed at room temperature for 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the excess ammonia under reduced pressure. The resulting amide can then be isolated.
Protocol 3: Synthesis of this compound [5]
-
In a three-necked flask, cool N,N-dimethylformamide (DMF) to -15°C in an ice-salt bath.
-
Slowly add thionyl chloride dropwise, followed by the addition of dichloroethane, keeping the temperature below -13°C.
-
Add 4-bromo-2-(trifluoromethyl)benzamide in portions.
-
Slowly warm the reaction mixture to 85°C and stir for 2 hours.
-
Monitor the reaction by TLC until completion to obtain the final product.
Key Reactions and Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the presence of the bromine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[6][7]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is instrumental in synthesizing aryl amines, which are prevalent in a wide range of pharmaceuticals.
Caption: Generalized Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the palladium catalyst, a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Add this compound and the desired amine.
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Thoroughly degas the reaction mixture.
-
Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by flash column chromatography.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the trifluoromethyl and cyano groups, along with the bromine atom, will influence the chemical shifts, leading to a complex splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-Br stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation.[4]
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.[4]
Conclusion
This compound is a strategically important building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its trifluoromethyl group imparts desirable properties, while the bromo and nitrile functionalities provide versatile handles for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its chemical properties, synthesis, and key applications, offering a valuable resource for scientists and researchers aiming to leverage this powerful intermediate in their synthetic endeavors.
References
- 1. innospk.com [innospk.com]
- 2. minio.scielo.br [minio.scielo.br]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 191165-13-6 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
physical properties of 4-Bromo-2-(trifluoromethyl)benzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)benzonitrile
Introduction
This compound, identified by CAS Number 191165-13-6, is a halogenated aromatic nitrile of significant interest to the pharmaceutical, agrochemical, and material science sectors.[1] Its molecular architecture, featuring a benzonitrile core strategically substituted with a bromine atom and a trifluoromethyl (-CF3) group, renders it a versatile and highly reactive synthetic intermediate.[1]
The presence of the trifluoromethyl group is particularly noteworthy. In medicinal chemistry, the incorporation of a -CF3 moiety is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[3] Furthermore, the nitrile group can be readily converted into other functionalities such as amines and carboxylic acids, adding another layer of synthetic utility.[3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of this compound, standardized protocols for their experimental determination, critical safety and handling information, and an exploration of its applications in modern research and development.
Core Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 191165-13-6 | [4][5] |
| Molecular Formula | C₈H₃BrF₃N | [4][5] |
| Molecular Weight | 250.02 g/mol | [5] |
| Appearance | White to off-white crystalline solid or powder. | [4][6] |
| Melting Point | 37 - 50 °C | [4][7] |
| Note: A range is provided due to variations in reported values (37°C, 43-44°C, 46-50°C), likely reflecting differences in sample purity or analytical methodology. | ||
| Boiling Point | ~240 °C @ 760 mmHg | [4][8][9] |
| Density | ~1.71 g/cm³ | [4][8][9] |
| Solubility | Soluble in organic solvents such as Dichloromethane, Chloroform, and Ethyl Acetate. | [4][7][9] |
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the proton NMR spectrum is expected to show signals for the three protons on the benzene ring. A published synthesis confirmed the product structure with a multiplet observed between δ 7.60-8.10 ppm (in CDCl₃).[10] The exact splitting pattern would be complex due to meta- and para-coupling between the aromatic protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) would appear around 115-120 ppm. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The other six aromatic carbons would appear in the typical downfield region of ~120-140 ppm.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a powerful technique for fluorine-containing compounds.[11] A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF3 group.[11] The chemical shift would be characteristic of an aromatic trifluoromethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile (-C≡N) stretching vibration. Strong absorption bands corresponding to C-F stretching would be expected in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. For this compound, peaks would be expected at m/z ≈ 249 and m/z ≈ 251.
Experimental Methodologies for Property Determination
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining key physical properties.
Melting Point Determination (Capillary Method)
The melting point provides a quick and effective assessment of a solid's purity. Impurities typically depress and broaden the melting range.[4]
Protocol:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[2][7]
-
Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[2][7]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): First, heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.[2]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[2]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[8] For a pure compound, this range should be narrow (0.5-1.0 °C).
Causality Behind Choices: A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium with the thermometer, ensuring an accurate reading.[2] Rushing this step is a common source of error, leading to an artificially high and broad melting range.
Qualitative Solubility Assessment
Understanding a compound's solubility is fundamental for selecting appropriate solvents for reactions, purifications, and formulations.
Protocol:
-
Sample Preparation: In a small test tube, place approximately 25 mg of this compound.
-
Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, DMSO) in small portions (e.g., 0.25 mL at a time).[9]
-
Mixing: After each addition, vigorously shake or vortex the test tube for approximately one minute.[12][13]
-
Observation: Visually inspect the mixture against a contrasting background.[13] Classify the solubility as:
-
Soluble: A clear, homogenous solution is formed with no visible solid particles.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[9]
-
Rationale for Solvent Choice: Solvents are chosen to span a range of polarities. Water is a highly polar solvent, while dichloromethane is a nonpolar organic solvent. This allows for a comprehensive profile of the compound's solubility characteristics.
Workflow Visualization
The choice of analytical technique is a critical decision point in compound characterization. The following diagram illustrates a logical workflow for selecting a thermal analysis method for a solid sample.
Caption: Decision workflow for selecting a thermal analysis method.
Safety, Handling, and Storage
This compound is a chemical intermediate that must be handled with appropriate precautions.
GHS Hazard Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [5] |
| Skin Irritation | Exclamation Mark | Warning | H315: Causes skin irritation. | |
| Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation. | |
| Respiratory Irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation. |
Handling Protocols:
-
Engineering Controls: Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[14]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Avoid breathing dust.[10] Do not eat, drink, or smoke when using this product.[10] Wash hands and any exposed skin thoroughly after handling.[10]
Storage Recommendations:
-
Store in a tightly sealed container to prevent moisture absorption.[7]
-
Keep in a cool, dry, and dark place.[4] Some suppliers recommend refrigerated storage (2-8 °C).[1]
-
Store away from incompatible materials such as strong oxidizing agents.[14]
Applications in Research and Development
The unique combination of functional groups in this compound makes it a valuable building block in several areas:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The trifluoromethyl group enhances drug-like properties, while the bromo and nitrile groups serve as points for molecular elaboration to optimize biological activity.[2][3]
-
Agrochemical Synthesis: The compound is used in the formulation of advanced agrochemicals, including pesticides and herbicides, where the trifluoromethyl group can increase efficacy and stability.[1]
-
Material Science: Researchers explore its use in creating advanced polymers and coatings that require specific thermal and chemical resistance properties.[1]
Conclusion
This compound is a synthetically versatile intermediate with well-defined physical properties. Its utility is primarily driven by the strategic placement of its trifluoromethyl, bromo, and nitrile functional groups, which are highly valued in the fields of medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jove.com [jove.com]
- 3. rsc.org [rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scbt.com [scbt.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. This compound | 191165-13-6 [amp.chemicalbook.com]
- 11. azom.com [azom.com]
- 12. scribd.com [scribd.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
4-Bromo-2-(trifluoromethyl)benzonitrile molecular weight and formula
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzonitrile
Authored by a Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. This compound, identified by its CAS number 191165-13-6, has emerged as a pivotal intermediate.[1] Its chemical architecture, featuring a benzonitrile core strategically functionalized with a bromine atom and a trifluoromethyl (-CF3) group, offers a unique combination of reactivity and physicochemical properties.[2][3] This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its synthesis, reactivity, applications, and the scientific rationale behind its use, grounded in established chemical principles.
Core Physicochemical Properties
The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical properties. These data points are critical for experimental design, reaction optimization, and safety considerations. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃BrF₃N | [2][4][5][6] |
| Molecular Weight | 250.02 g/mol | [2][4][5][6] |
| CAS Number | 191165-13-6 | [2][4][6] |
| Appearance | White to off-white crystalline solid or powder | [2][4] |
| Melting Point | 37-44 °C | [2][4][7] |
| Boiling Point | ~240 °C | [4][7] |
| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, and Ethyl Acetate | [4][8] |
| Storage | Store in a cool, dry, dark, and well-ventilated place in a sealed container | [4][8][9] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through multiple routes. A common and illustrative method is the Sandmeyer reaction, starting from 4-Amino-2-(trifluoromethyl)benzonitrile. This process is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide array of functionalities, including bromine.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol describes the conversion of 4-Amino-2-(trifluoromethyl)benzonitrile to this compound.
Step 1: Diazotization of the Amine
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in acetonitrile at 0 °C in a reaction vessel.[4]
-
Slowly add tert-butyl nitrite (1.3 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.[4]
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure the complete formation of the diazonium salt.[4]
-
Expertise & Experience: The choice of tert-butyl nitrite provides a convenient source of the nitrosyl cation in an organic medium, avoiding the strongly acidic aqueous conditions of traditional sodium nitrite/HX diazotization. Maintaining a low temperature (0 °C) is critical as diazonium salts are thermally unstable and can decompose prematurely.
Step 2: Bromination
-
To the freshly prepared diazonium salt solution, add Copper(II) bromide (CuBr₂) (1.1 eq) in one portion.[4]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-14 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expertise & Experience: CuBr₂ serves as the bromide source and catalyst. The Cu(II) facilitates the radical decomposition of the diazonium salt and the subsequent transfer of the bromine atom to the aromatic ring. Allowing the reaction to proceed overnight ensures it goes to completion.
Step 3: Work-up and Purification
-
Upon completion, pour the reaction mixture into a brine solution and extract the product with ethyl acetate (3x).[4]
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[4]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to afford the final product.[4]
-
Trustworthiness: The aqueous work-up with brine is designed to remove inorganic salts and other water-soluble impurities. Drying with MgSO₄ is a standard and efficient method for removing residual water from the organic phase. Purification by column chromatography is essential to isolate the target compound from any unreacted starting materials or side products, ensuring high purity (>98%).[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the distinct reactivity of its functional groups. The interplay between the bromine atom, the nitrile group, and the trifluoromethyl group makes it a highly versatile intermediate.
The Trifluoromethyl Group: The -CF₃ group is a cornerstone of modern medicinal chemistry.[10] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][10] this compound serves as a reliable scaffold for introducing this valuable moiety into complex molecules.[1]
The Bromine Atom: The aryl bromide functionality is an exceptionally useful synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1][3] This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of the complex molecular architectures often found in active pharmaceutical ingredients (APIs).[1]
The Nitrile Group: The nitrile (-C≡N) group is a versatile functional group in drug design. It is relatively stable and can act as a hydrogen bond acceptor.[11] Furthermore, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing additional pathways for molecular elaboration. Its presence in pharmaceuticals is well-established across various therapeutic areas.[11]
Application as a Pharmaceutical Building Block
This compound serves as a key starting material in the synthesis of drugs for oncology, inflammation, and central nervous system (CNS) disorders.[1][2] For example, it is a precursor for synthesizing 4-Bromo-2-(trifluoromethyl)phenylacetic Acid, another important intermediate in drug development.[3][4]
Logical Pathway Diagram
Caption: Role of the intermediate in the drug development pipeline.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.
-
Primary Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation (H335).
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[4][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[4][12]
-
Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed and store locked up.[4]
Conclusion
This compound is a high-value intermediate whose strategic importance is derived from the unique and complementary reactivity of its three key functional groups. Its utility in palladium-catalyzed cross-coupling, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this compound in the creation of novel and complex molecules for pharmaceutical and other applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 191165-13-6 [amp.chemicalbook.com]
- 5. This compound | C8H3BrF3N | CID 22337825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Bromo-2-Trifluoromethylbenzonitrile Supplier China | CAS 81107-24-0 | High Purity Chemical Manufacturer & Exporter [nj-finechem.com]
- 9. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 10. jelsciences.com [jelsciences.com]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Bromo-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Synthesis
This compound is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility stems from the unique interplay of its functional groups: the nitrile, the bromine atom, and the trifluoromethyl group. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further chemical transformations. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The trifluoromethyl group, a common feature in many modern drugs, can enhance metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the spectral characteristics of this compound is therefore essential for reaction monitoring, quality control, and the unambiguous identification of its derivatives.
This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, offering insights into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. While publicly available experimental spectra are limited, this guide combines data from analogous compounds, established spectroscopic principles, and predicted values to provide a robust framework for researchers.
Chemical and Physical Properties
A foundational understanding of the physical properties of this compound is crucial for its handling and application in synthesis.
| Property | Value | Source |
| CAS Number | 191165-13-6 | [2] |
| Molecular Formula | C₈H₃BrF₃N | [2] |
| Molecular Weight | 250.02 g/mol | [1] |
| Appearance | Off-white crystalline solid | [3] |
| Melting Point | 37 °C | [1] |
Elucidating the Structure: A Multi-faceted Spectroscopic Approach
The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous identification of the molecule.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the nitrile group, the aromatic ring, and the carbon-fluorine bonds of the trifluoromethyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
A standard and efficient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| ~2230 | Strong, Sharp | C≡N stretch | The nitrile group exhibits a characteristic strong and sharp absorption in this region. This is a key diagnostic peak for the presence of the nitrile functionality. |
| 3100-3000 | Medium to Weak | Aromatic C-H stretch | These absorptions are characteristic of C-H bonds on an aromatic ring. In the case of this compound, three such protons are present. |
| 1600-1450 | Medium to Strong | Aromatic C=C ring stretch | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. Multiple bands are often observed in this region. |
| 1300-1100 | Strong | C-F stretch | The trifluoromethyl group will give rise to one or more strong absorption bands in this region due to the symmetric and asymmetric stretching of the C-F bonds. |
| ~1050 | Medium | Aromatic C-Br stretch | The carbon-bromine stretching vibration is expected in this region of the fingerprint portion of the spectrum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these signals are influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl groups, and the electron-donating/withdrawing nature of the bromine atom. A general description of the aromatic region for this compound is a multiplet between δ 7.60 and 8.10 ppm.[3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |
| H-3 | ~7.9 | d | ~8.0 | This proton is ortho to the electron-withdrawing nitrile group, leading to a downfield shift. It will be split into a doublet by the adjacent H-5 proton. |
| H-5 | ~7.8 | dd | ~8.0, ~2.0 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| H-6 | ~8.0 | d | ~2.0 | This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-5. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the presence of the trifluoromethyl group, carbon signals will exhibit coupling to the fluorine atoms (C-F coupling), which can be a useful diagnostic tool.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C-CN | ~117 | The nitrile carbon is typically found in this region. |
| C-1 | ~115 | This carbon is attached to the nitrile group. |
| C-2 | ~132 (q) | This carbon is attached to the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms. |
| C-3 | ~136 | Aromatic carbon adjacent to the nitrile and trifluoromethyl-bearing carbons. |
| C-4 | ~128 | This carbon is attached to the bromine atom. |
| C-5 | ~133 | Aromatic carbon. |
| C-6 | ~130 | Aromatic carbon. |
| -CF₃ | ~123 (q) | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: Acquire the ¹H and ¹³C spectra. Standard acquisition parameters are typically used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the final spectrum. Phase and baseline corrections are applied as needed.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is invaluable for determining the molecular weight and for gaining further structural insights through the analysis of fragmentation patterns.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. For C₈H₃⁷⁹BrF₃N, the expected m/z is approximately 249, and for C₈H₃⁸¹BrF₃N, it is approximately 251.
-
Major Fragmentation Pathways:
-
Loss of Br: A significant fragment will likely correspond to the loss of the bromine atom, resulting in a peak at m/z 170.
-
Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl group would lead to a peak at m/z 180/182 (depending on the bromine isotope).
-
Loss of CN: Loss of the nitrile group would result in a fragment at m/z 223/225.
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion: A Powerful Tool for Chemical Synthesis
The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. By leveraging the complementary information obtained from IR, NMR, and Mass Spectrometry, researchers can confidently identify this key synthetic intermediate, monitor its reactions, and ensure the purity of their products. The principles and expected spectral data outlined in this guide serve as a valuable resource for scientists and professionals in the fields of drug discovery, agrochemical development, and materials science.
References
A Senior Application Scientist's Guide to the ¹³C NMR Spectrum of 4-Bromo-2-(trifluoromethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. 4-Bromo-2-(trifluoromethyl)benzonitrile is a compound of significant interest, serving as a versatile building block due to its unique electronic profile conferred by three distinct substituents: a nitrile (-CN), a trifluoromethyl (-CF₃), and a bromo (-Br) group. Each of these functional groups imparts specific reactivity and properties, making the unambiguous confirmation of its structure a critical first step in any research and development workflow.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive, non-destructive technique for this purpose. It provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and offering profound clues about their electronic environment. This guide moves beyond a simple presentation of data, offering a comprehensive walkthrough of the theoretical prediction, experimental acquisition, and detailed interpretation of the ¹³C NMR spectrum for this complex molecule.
Theoretical Framework: Predicting the Spectrum
Before entering the laboratory, a robust theoretical analysis of the molecule allows us to form a hypothesis of the expected ¹³C NMR spectrum. The chemical shift of each carbon atom in the benzene ring is modulated by the electronic effects (inductive and resonance) of the substituents.
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). It will strongly deshield (shift downfield) the carbon to which it is attached (C-2) and, to a lesser extent, the adjacent carbons.
-
Nitrile Group (-CN): The nitrile group is also electron-withdrawing via both inductive (-I) and resonance (-R) effects. It will deshield its point of attachment (C-1) and influence the ortho and para positions.
-
Bromo Group (-Br): Bromine exerts a moderate electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+R) due to its lone pairs. This combination typically results in a net deshielding effect, though less pronounced than that of the -CF₃ or -CN groups.
Based on these principles, we can predict the relative ordering of the aromatic carbon signals from most deshielded (highest ppm) to most shielded (lowest ppm). Furthermore, the presence of fluorine introduces scalar (J) coupling, which splits the signals of nearby carbon atoms into characteristic multiplets. The one-bond coupling to the CF₃ carbon (¹JCF) is exceptionally large, while two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings are also observable.[1][2]
The diagram below illustrates the interplay of these electronic influences on the aromatic core.
Caption: Electronic effects of substituents on the ¹³C NMR chemical shifts.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a high-quality ¹³C NMR spectrum for a fluorinated compound requires careful consideration of experimental parameters to ensure all signals, particularly those of quaternary and fluorinated carbons, are adequately resolved and detected.
1. Sample Preparation:
- Analyte: Accurately weigh approximately 20-50 mg of this compound.
- Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing power and its well-characterized solvent signal (a triplet centered at ~77.16 ppm) which can serve as an internal chemical shift reference.[3]
- Standard: Tetramethylsilane (TMS) may be added as an internal standard (0 ppm), though referencing to the solvent peak is common practice.
- Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to prevent magnetic field distortions.
2. Spectrometer Setup & Calibration:
- Instrument: A spectrometer with a minimum field strength of 400 MHz (for ¹H) is recommended for adequate sensitivity and dispersion.
- Tuning and Matching: Tune the probe to the ¹³C frequency (~101 MHz on a 400 MHz instrument). For experiments involving fluorine decoupling, the probe must also be tuned to the ¹⁹F frequency.
- Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
3. Data Acquisition (Proton-Decoupled ¹³C):
- Pulse Program: A standard single-pulse experiment with power-gated proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.
- Acquisition Parameters:
- Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm) to ensure all carbon signals are captured.[4]
- Number of Scans (NS): Start with a minimum of 1024 scans. Quaternary carbons (like C-1, C-2, C-4, and the -CN carbon) and the CF₃ carbon (split into a quartet) have low signal intensity and require a higher number of scans for good signal-to-noise.[5]
- Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.
- Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay without saturating the signals.
- Rationale: This standard experiment provides a spectrum where each unique carbon appears as a single peak, unless it is coupled to another nucleus like fluorine. This simplifies the initial count of carbon environments.
4. Advanced Experiment (Optional but Recommended):
- ¹³C with simultaneous ¹H and ¹⁹F decoupling: For unambiguous assignment and simplification of the spectrum, a double-decoupling experiment can be performed. This requires a probe capable of triple-resonance experiments.[6][7] This experiment will collapse all C-F multiplets into singlets, confirming the location of the fluorinated carbons and simplifying the aromatic region.
Data Interpretation and Spectral Assignment
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 non-equivalent carbon atoms in the molecule. The assignment is based on predicted chemical shifts, signal multiplicities (due to C-F coupling), and relative intensities.
| Signal # | Predicted δ (ppm) | Multiplicity | J(C,F) (Hz) | Assignment | Rationale |
| 1 | ~138 | Quartet | ~4-5 | C-3 | Three-bond coupling (³JCF) to the -CF₃ group. |
| 2 | ~135 | Singlet | - | C-6 | Influenced by ortho -CN and meta -Br. |
| 3 | ~132 | Singlet | - | C-5 | Influenced by ortho -Br and meta -CN. |
| 4 | ~130 | Quartet | ~30-35 | C-2 | Ipso-carbon to -CF₃, deshielded. Two-bond coupling (²JCF).[8] |
| 5 | ~125 | Singlet | - | C-4 | Ipso-carbon to -Br. Quaternary, so expected to be a weak signal. |
| 6 | ~123 | Quartet | ~270-275 | C F₃ | Very large one-bond coupling (¹JCF). Signal may be weak due to splitting.[5][8] |
| 7 | ~116 | Singlet | - | C N | Typical chemical shift range for a nitrile carbon.[9] Quaternary, weak signal. |
| 8 | ~115 | Quartet | ~1-2 | C-1 | Ipso-carbon to -CN. Four-bond coupling (⁴JCF) may be observed.[8] |
Note: The predicted chemical shifts (δ) are estimates. Actual values may vary based on solvent and experimental conditions.
Key Interpretive Points:
-
The CF₃ Quartet: The most definitive signal is the quartet around 123 ppm with a very large coupling constant of ~272 Hz.[8] This is the hallmark of the CF₃ carbon itself. Its intensity may be low due to the lack of a Nuclear Overhauser Effect (NOE) and the splitting of the signal into four lines.[5]
-
The Aromatic Quartets: The carbons ortho (C-3) and meta (C-2, which is ipso) to the CF₃ group will also appear as quartets, but with much smaller coupling constants. The two-bond coupling to C-2 is significantly larger (~32 Hz) than the three-bond coupling to C-3 (~4 Hz).[8] This pattern is crucial for assigning the carbons in the immediate vicinity of the trifluoromethyl group.
-
Quaternary Carbons: The signals for C-1, C-2, C-4, the nitrile carbon, and the CF₃ carbon are all quaternary. These carbons lack attached protons and therefore do not benefit from the NOE that enhances the signals of protonated carbons.[3] Consequently, these signals will be visibly weaker and require a sufficient number of scans to be clearly distinguished from noise.
Conclusion
The ¹³C NMR spectrum of this compound is complex but highly informative. A systematic approach, beginning with theoretical prediction based on substituent effects, followed by a carefully designed experimental protocol, enables a confident and complete assignment of all carbon signals. The characteristic splitting patterns induced by the trifluoromethyl group serve as critical anchor points for the interpretation. This detailed level of structural analysis is indispensable for professionals in research and development, providing the foundational data necessary to advance projects in medicinal chemistry and material science.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. compoundchem.com [compoundchem.com]
An In-depth Technical Guide on the FTIR Spectroscopy of 4-Bromo-2-(trifluoromethyl)benzonitrile
<
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive, in-depth analysis of 4-Bromo-2-(trifluoromethyl)benzonitrile utilizing Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for professionals in research, science, and drug development, this document provides not only the procedural steps for analysis but also the scientific rationale behind these methodologies, ensuring a robust and well-understood application of FTIR techniques.
Introduction: Unveiling the Molecular Complexity of this compound
This compound is a key chemical intermediate whose structural complexity makes it a valuable component in the synthesis of various pharmaceuticals and agrochemicals.[1] Its benzene ring is substituted with three distinct functional groups: a bromine atom, a trifluoromethyl group, and a nitrile group. This unique combination dictates its chemical reactivity and physical properties, making a thorough structural elucidation essential. FTIR spectroscopy serves as a powerful, non-destructive analytical tool to probe the vibrational characteristics of this molecule, providing a distinct "molecular fingerprint" that is invaluable for identification, purity assessment, and monitoring chemical transformations.
The Science of Molecular Vibrations: An FTIR Primer
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The frequencies of these absorptions are specific to the types of chemical bonds and the overall molecular structure. For this compound, the key vibrational modes that are readily identifiable in an FTIR spectrum are associated with its primary functional groups.
A Rigorous, Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible FTIR spectra, a meticulously planned experimental approach is crucial. This section details a comprehensive protocol, emphasizing the reasoning behind each step.
Sample Preparation: The Cornerstone of Accurate Analysis
As this compound is a solid at room temperature, appropriate sample preparation is critical to obtaining a high-quality spectrum.[1][2]
Method 1: Potassium Bromide (KBr) Pellet Technique
This is the preferred method for achieving high-resolution spectra of solid samples.
-
Rationale: KBr is transparent in the mid-infrared range and serves as an ideal matrix to uniformly disperse the solid sample, thereby minimizing light scattering and producing a clear spectrum.[3][4]
-
Step-by-Step Protocol:
-
Drying: Heat spectroscopic grade KBr powder in an oven at approximately 110°C for at least two hours to eliminate any adsorbed moisture, which can cause significant interference in the spectrum.
-
Grinding & Mixing: In an agate mortar, thoroughly grind 1-2 mg of this compound with 100-200 mg of dried KBr until a fine, homogenous powder is achieved.[3] This ensures even sample distribution.
-
Pellet Formation: Transfer the mixture to a pellet press and apply 7-10 tons of pressure to form a thin, transparent disc. A transparent pellet is indicative of a well-prepared sample.[3]
-
Spectral Acquisition: Immediately place the pellet into the FTIR spectrometer's sample holder to acquire the spectrum.
-
Method 2: Attenuated Total Reflectance (ATR)
ATR is a convenient and rapid alternative, requiring minimal sample preparation.[5]
-
Rationale: This technique is ideal for routine analyses and for samples that are not easily prepared as a KBr pellet.[4][5]
-
Step-by-Step Protocol:
-
Crystal Preparation: Clean the ATR crystal (commonly diamond or germanium) with a suitable solvent like isopropanol and ensure it is completely dry.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to correct for instrumental and environmental absorptions.
-
Sample Application: Place a small quantity of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3]
-
Data Collection: Acquire the sample spectrum.
-
Optimizing Data Acquisition Parameters
The following instrumental settings are recommended for obtaining a high-quality FTIR spectrum:
| Parameter | Recommended Setting | Justification |
| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the entire mid-infrared region, where the fundamental vibrational modes of most organic molecules occur.[6] |
| Resolution | 4 cm⁻¹ | This setting provides an optimal balance between resolving fine spectral features and maintaining a high signal-to-noise ratio.[7] |
| Number of Scans | 32 to 64 | Co-adding multiple scans significantly improves the signal-to-noise ratio, leading to a cleaner and more reliable spectrum.[7] |
| Apodization Function | Happ-Genzel | A commonly used function that processes the interferogram to minimize spectral artifacts. |
Data Processing and Analysis
-
Background Correction: The acquired sample spectrum should be automatically ratioed against the background spectrum to remove atmospheric and instrumental interferences.[8]
-
Baseline Correction: If necessary, apply a baseline correction to eliminate any sloping or curved artifacts in the spectrum.
-
Peak Identification: Accurately identify and label the wavenumbers of the significant absorption bands.
Experimental Workflow Visualization
Caption: Workflow for FTIR analysis.
Deciphering the Spectrum: A Guide to Interpretation
The interpretation of the FTIR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations.
Key Vibrational Modes and Expected Frequencies
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected Intensity | Significance |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Confirms the presence of the benzene ring.[9] |
| 2240 - 2220 | C≡N (Nitrile) Stretch | Strong, Sharp | A characteristic and easily identifiable peak for the nitrile group.[10][11] Conjugation with the aromatic ring can shift this peak to a slightly lower frequency. |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong | Multiple bands in this region are indicative of the aromatic ring structure.[9] |
| 1350 - 1120 | C-F (Trifluoromethyl) Stretch | Very Strong | The CF₃ group typically exhibits multiple, very strong absorption bands in this region due to symmetric and asymmetric stretching modes.[12] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[13] |
| Below 700 | C-Br Stretch | Medium | This peak may be difficult to observe as it is in the lower frequency range of a standard mid-IR spectrometer.[14] |
Functional Group and Spectral Feature Correlation
Caption: Correlation of functional groups to IR regions.
Conclusion: A Powerful Analytical Tool
FTIR spectroscopy is an essential and powerful technique for the structural characterization of this compound. This guide has provided a detailed framework, from sample preparation to spectral interpretation, to empower researchers and scientists to confidently apply this method. A thorough understanding of the vibrational characteristics of this molecule is fundamental for its application in drug development and other advanced scientific fields.
References
- 1. This compound | 191165-13-6 [amp.chemicalbook.com]
- 2. This compound | 191165-13-6 [sigmaaldrich.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]
- 7. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 8. midac.com [midac.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. scribd.com [scribd.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. spectroscopyonline.com [spectroscopyonline.com]
A Technical Guide to the Solubility of 4-Bromo-2-(trifluoromethyl)benzonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While specific quantitative solubility data is not extensively available in public literature, this document synthesizes known physicochemical properties and qualitative solubility information to provide a robust framework for its application in a laboratory setting. Furthermore, this guide details experimental protocols for determining both qualitative and quantitative solubility, enabling researchers to generate precise data for their specific needs. The causality behind solvent selection and experimental design is explained, empowering scientists to make informed decisions in their research and development endeavors.
Introduction: Understanding this compound
This compound is a substituted benzonitrile compound with the molecular formula C₈H₃BrF₃N and a molecular weight of 250.02 g/mol .[3][4] Its chemical structure, featuring a bromine atom, a trifluoromethyl group, and a nitrile group on a benzene ring, imparts unique electronic and steric properties that make it a valuable building block in organic synthesis. The presence of the trifluoromethyl group is noted to enhance its reactivity and solubility in various organic solvents.[1][2] This compound is typically an off-white to white crystalline solid with a melting point in the range of 37-44°C.[1][3]
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃BrF₃N | [3][4] |
| Molecular Weight | 250.02 g/mol | [3][4] |
| Appearance | Off-white to white crystalline solid | [3] |
| Melting Point | 37-44°C | [1][3] |
Qualitative Solubility Profile
Published data on the solubility of this compound is primarily qualitative. It is known to be soluble in several common organic solvents.
Known Solvents:
The solubility in these solvents is attributed to the overall nonpolar to moderately polar nature of the molecule. The aromatic ring and the bromine atom contribute to its nonpolar character, while the nitrile and trifluoromethyl groups introduce polarity. This dual character suggests that it will be most soluble in solvents with similar properties.
Predicting Solubility: A Mechanistic Approach
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] The polarity of this compound can be analyzed by considering its functional groups:
-
Benzene Ring and Bromine: These components are largely nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
-
Trifluoromethyl Group (-CF₃): This is a highly electronegative group, creating a dipole moment and increasing the local polarity of the molecule.
-
Nitrile Group (-C≡N): The nitrile group is also polar and can act as a hydrogen bond acceptor.
Based on this structure, we can predict its relative solubility in a range of common organic solvents:
-
High Solubility is Expected in:
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds.
-
Ethers (e.g., Tetrahydrofuran, Diethyl Ether): These are polar aprotic solvents that can engage in dipole-dipole interactions.
-
Ketones (e.g., Acetone): Acetone is a polar aprotic solvent that is a good solvent for many organic compounds.
-
Esters (e.g., Ethyl Acetate): Similar to ketones, esters are polar aprotic solvents.
-
-
Moderate Solubility is Expected in:
-
Aromatic Hydrocarbons (e.g., Toluene): While the molecule has polar groups, the large nonpolar surface area of the benzene ring should allow for some solubility in aromatic solvents.
-
Alcohols (e.g., Methanol, Ethanol): These are polar protic solvents. While the nitrile group can accept hydrogen bonds, the overall molecule is not highly polar, which may limit its solubility compared to more polar compounds.
-
-
Low to Negligible Solubility is Expected in:
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These are nonpolar solvents, and the polar functional groups on this compound will likely hinder its dissolution.
-
Water: The molecule is largely nonpolar and lacks significant hydrogen bond donating capabilities, making it poorly soluble in water.
-
Experimental Determination of Solubility: Protocols and Workflows
Given the lack of quantitative data, experimental determination of solubility is crucial for its effective use in research and development. The following protocols provide a framework for both qualitative and quantitative assessment.
Qualitative Solubility Determination (Rapid Assessment)
This method provides a quick assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Results: Document the observations for each solvent tested.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.2 or 0.45 µm, compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume (e.g., 5 or 10 mL) of the chosen solvent.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Dispense the filtered solution into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units (e.g., mg/mL, g/L, mol/L).
-
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)
Solvent Selection Workflow for Synthesis and Crystallization
The choice of solvent is critical for successful chemical reactions and purifications. The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound.
Caption: A decision-making workflow for selecting an appropriate solvent.
Conclusion
This compound is a key synthetic intermediate with a solubility profile that makes it amenable to a range of common organic solvents. While quantitative data is sparse, an understanding of its physicochemical properties allows for reasoned predictions of its behavior. The experimental protocols detailed in this guide provide a clear path for researchers to generate the specific solubility data required for their applications, ensuring the efficient and effective use of this versatile compound in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 3. This compound | 191165-13-6 [amp.chemicalbook.com]
- 4. This compound | C8H3BrF3N | CID 22337825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Benzonitrile, 4-bromo- (CAS 623-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Strategic Intermediate: A Technical Guide to 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Organic Synthesis
Introduction: Unveiling a Key Architectural Element in Drug Discovery
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. Among these, 4-Bromo-2-(trifluoromethyl)benzonitrile has emerged as a cornerstone intermediate, prized for its unique trifecta of reactive functional groups. This guide provides an in-depth technical overview of this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, reactivity, and critical applications, underpinned by field-proven insights and established protocols.
The intrinsic value of this compound lies in the strategic placement of a nitrile, a bromine atom, and a trifluoromethyl group on a benzene ring. The trifluoromethyl (-CF3) group is a highly sought-after moiety in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular frameworks.[3] Concurrently, the nitrile group offers a gateway to other functional groups such as amines and carboxylic acids, further expanding its synthetic utility.[3]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 191165-13-6 | [4] |
| Molecular Formula | C₈H₃BrF₃N | [4] |
| Molecular Weight | 250.02 g/mol | |
| Appearance | White to almost white crystal/lump | |
| Melting Point | 43-44 °C | [5] |
| Boiling Point | 239.7 °C at 760 mmHg | [5] |
| Density | 1.71 g/cm³ | [5] |
Safety and Handling: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.
GHS Hazard Statements:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]
Synthesis of this compound: A Tale of Two Pathways
The accessibility of this key intermediate is crucial for its widespread application. Two primary synthetic routes are commonly employed, each with its own set of advantages.
Route 1: From Carboxylic Acid to Nitrile
This pathway commences with the readily available 4-bromo-2-(trifluoromethyl)benzoic acid and proceeds through a three-step sequence involving the formation of an acid chloride, then an amide, and finally dehydration to the desired nitrile.[5]
Protocol 1: Synthesis from 4-Bromo-2-(trifluoromethyl)benzoic Acid [5]
-
Synthesis of 4-bromo-2-(trifluoromethyl)benzoyl chloride: To a solution of 4-bromo-2-(trifluoromethyl)benzoic acid in dichloromethane, add thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to 60°C for 3.5 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Synthesis of 4-bromo-2-(trifluoromethyl)benzamide: In a separate flask, cool a mixture of 25% aqueous ammonia and dichloromethane to -13°C. Slowly add the previously prepared acid chloride solution while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5 hours. Evaporate the excess ammonia under reduced pressure.
-
Synthesis of this compound: Cool DMF to -15°C and slowly add thionyl chloride, followed by dichloroethane. Add the 4-bromo-2-(trifluoromethyl)benzamide in portions, keeping the temperature below -13°C. Slowly warm the reaction to 85°C and stir for 2 hours. Monitor the reaction by TLC for completion.
Route 2: The Sandmeyer Reaction Approach
An alternative and powerful method for the introduction of the nitrile group is the Sandmeyer reaction.[8][9] This route typically starts from the corresponding aniline, 4-bromo-2-(trifluoromethyl)aniline, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[10]
Protocol 2: Synthesis via Sandmeyer Reaction [10]
-
Diazotization: Dissolve 4-bromo-2-(trifluoromethyl)aniline in an aqueous acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution or slurry of copper(I) cyanide. Slowly add the cold diazonium salt solution to the vigorously stirred copper cyanide mixture. Effervescence (N₂ gas) will be observed. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.
The Art of the Coupling: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked in its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.
Suzuki-Miyaura Coupling: Forging Biaryl Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, reacting aryl halides with arylboronic acids.[11] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add an appropriate solvent (e.g., toluene, dioxane, or a mixture with water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates and structural motifs in various functional materials and biologically active molecules.[14]
Protocol 4: General Procedure for Sonogashira Coupling [14]
-
To a dry reaction flask under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).
-
Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine) and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling: A Versatile C-C Bond Formation
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[15][16] A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups.[17]
Protocol 5: General Procedure for Stille Coupling [17]
-
In a flame-dried reaction vessel, dissolve this compound in a suitable solvent (e.g., DMF or toluene).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and any necessary additives like LiCl or a copper(I) salt.
-
Purge the mixture with an inert gas.
-
Add the organostannane reagent.
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, perform an aqueous workup, often involving a fluoride wash (e.g., with aqueous KF) to remove tin byproducts.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Applications in Drug Synthesis: The Case of Enzalutamide
A prominent example of the utility of this compound is its role in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[3][18] In a key step of the synthesis, a related intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is reacted with another fragment to form the core structure of the drug.[19] 4-Amino-2-(trifluoromethyl)benzonitrile, which can be synthesized from the bromo- precursor, is a direct precursor to the isothiocyanate.[19]
Furthermore, the related compound 4-amino-2-(trifluoromethyl)benzonitrile is a key starting material in some syntheses of Bicalutamide, another non-steroidal antiandrogen.[20]
Spectroscopic Characterization
Accurate characterization of intermediates is critical in multi-step synthesis. Below is a summary of expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as multiplets or doublets in the aromatic region (typically δ 7.5-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the substitution pattern. |
| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-140 ppm. The carbon of the nitrile group will appear further downfield, and the carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |
| FT-IR | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch will be observed around 2230 cm⁻¹. Bands corresponding to C-Br, C-F, and aromatic C-H and C=C vibrations will also be present. |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will include the loss of Br, CN, and CF₃ groups. |
Conclusion: A Versatile and Indispensable Tool
This compound has solidified its position as a high-value intermediate in organic synthesis, particularly in the realm of pharmaceutical development. Its unique combination of a trifluoromethyl group for modulating bioactivity, a bromine atom for versatile cross-coupling reactions, and a convertible nitrile group provides chemists with a powerful tool for the construction of complex molecular architectures. The synthetic routes and reaction protocols outlined in this guide serve as a testament to its utility and provide a foundation for its continued application in the discovery and development of new chemical entities. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of strategic intermediates like this compound will undoubtedly continue to rise.
References
- 1. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. Bicalutamide - Wikipedia [en.wikipedia.org]
The Strategic Role of 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing building blocks has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, 4-Bromo-2-(trifluoromethyl)benzonitrile has emerged as a pivotal intermediate, offering a unique combination of reactive handles and property-modulating moieties. This technical guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry. We will explore its role in the construction of complex molecular architectures, with a particular focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols for key transformations, structure-activity relationship insights, and a discussion of the metabolic and toxicological considerations of its derivatives are presented to equip researchers and drug development professionals with the critical knowledge to effectively utilize this versatile building block.
Introduction: The Trifecta of Functionality
This compound is a trifunctional aromatic compound featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety. This unique combination of functional groups makes it an exceptionally valuable building block in medicinal chemistry for several key reasons:
-
The Trifluoromethyl Group (-CF3): This highly electronegative and lipophilic group is a bioisostere for various functionalities and is known to significantly enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[1][2] Its incorporation can also improve a molecule's lipophilicity, thereby enhancing membrane permeability and oral bioavailability.[3][4] Furthermore, the strong electron-withdrawing nature of the -CF3 group can modulate the pKa of nearby functionalities and influence binding interactions with biological targets.[1]
-
The Bromine Atom (-Br): The bromine atom serves as a versatile synthetic handle for a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5] Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are particularly powerful tools for elaborating on this position.
-
The Nitrile Group (-CN): The nitrile functionality is a versatile precursor to a variety of other important chemical groups. It can be readily hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This allows for further diversification of the molecular scaffold and the introduction of key pharmacophoric elements.
This strategic arrangement of functional groups on a single aromatic ring provides medicinal chemists with a powerful platform for the efficient synthesis of complex and biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 191165-13-6 |
| Molecular Formula | C₈H₃BrF₃N |
| Molecular Weight | 250.02 g/mol |
| Appearance | Off-white crystalline solid |
| Melting Point | 43-44 °C |
| Boiling Point | 240 °C |
| Density | 1.71 g/cm³ |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves a Sandmeyer-type reaction starting from 4-amino-2-(trifluoromethyl)benzonitrile.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: To a stirred solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (1.2 eq) in hydrobromic acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then added slowly to the CuBr solution with vigorous stirring.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Key Transformations and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in the selective and sequential manipulation of its three functional groups. This section will detail key chemical transformations and their application in the synthesis of bioactive molecules, with a focus on kinase inhibitors.
Reduction of the Nitrile Group: Accessing the Key Benzylamine Intermediate
A crucial transformation of this compound is the reduction of the nitrile group to a primary amine, yielding (4-bromo-2-(trifluoromethyl)phenyl)methanamine. This intermediate is a valuable building block for the synthesis of a variety of kinase inhibitors.
Caption: Reduction of the nitrile group to a primary amine.
Detailed Experimental Protocol for the Synthesis of (4-bromo-2-(trifluoromethyl)phenyl)methanamine: [6]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (2.0 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the dropwise addition of 1 M HCl at 0 °C.
-
The mixture is then basified with 2 M NaOH and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-bromo-2-(trifluoromethyl)phenyl)methanamine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl scaffolds, which are common in many kinase inhibitors.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[2][3]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in a suitable solvent, the palladium catalyst (1-5 mol%) is added under an inert atmosphere.
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction is crucial for introducing key nitrogen-containing pharmacophores.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[4][7]
Generalized Experimental Protocol for Buchwald-Hartwig Amination: [2]
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, phosphine ligand, and base.
-
The anhydrous solvent, this compound, and the amine are added.
-
The reaction vessel is sealed and heated to 80-120 °C with stirring.
-
After completion, the reaction is cooled, diluted with an organic solvent, and filtered.
-
The filtrate is washed, dried, and concentrated, and the crude product is purified by chromatography.
Application in the Synthesis of Kinase Inhibitors: A Case Study Approach
The 4-bromo-2-(trifluoromethyl)phenyl moiety is a key structural feature in a number of potent kinase inhibitors. While direct synthesis from this compound for an approved drug is not always publicly disclosed, its utility can be demonstrated through the synthesis of advanced intermediates and analogs of known inhibitors. For instance, derivatives of (4-bromo-2-(trifluoromethyl)phenyl)methanamine are crucial for the synthesis of certain Janus kinase (JAK) inhibitors and Bruton's tyrosine kinase (BTK) inhibitors.[8][9]
Structure-Activity Relationship (SAR) Insights
SAR studies on kinase inhibitors incorporating the 4-amino-2-(trifluoromethyl)phenyl moiety have revealed several key trends:
-
The trifluoromethyl group often occupies a hydrophobic pocket in the kinase active site, contributing to binding affinity. Its electron-withdrawing nature can also influence the basicity of the amine, which can be critical for forming key hydrogen bonds.
-
The position of the trifluoromethyl group ortho to the amine can influence the conformation of the molecule, potentially locking it into a bioactive conformation.
-
The amino group typically serves as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase.
-
Modifications at the 4-position (originally the bromo-position) allow for the exploration of different vectors into solvent-exposed regions of the active site, which can be optimized to improve potency and selectivity.
Metabolic and Toxicological Considerations
Metabolic Stability
The trifluoromethyl group is generally considered to be metabolically robust and resistant to oxidative metabolism by cytochrome P450 enzymes.[10] This is a primary reason for its widespread use in drug design. The metabolism of trifluoromethylated anilines typically involves hydroxylation of the aromatic ring at positions not occupied by the trifluoromethyl group, followed by conjugation with glucuronic acid or sulfate.[1] The nitrile group can be metabolized via hydrolysis to the corresponding carboxylic acid or amide.
Toxicology
While specific toxicological data for this compound is limited, general considerations for halogenated and trifluoromethylated aromatic compounds apply. These compounds can exhibit toxicity through various mechanisms, and their potential for bioaccumulation should be considered.[1][2] The acute toxicity of trifluoromethylated benzonitriles is generally moderate, with hazards including being harmful if swallowed, in contact with skin, or if inhaled.[11][12] As with any novel chemical entity, a thorough toxicological assessment is essential during the drug development process.
Conclusion
This compound is a highly versatile and strategically important building block in modern medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group, a versatile brominated handle for cross-coupling reactions, and a modifiable nitrile group provides a powerful platform for the synthesis of complex and potent bioactive molecules. This guide has provided a comprehensive overview of its synthesis, key chemical transformations, and applications, particularly in the realm of kinase inhibitors. The detailed protocols and mechanistic insights presented herein are intended to empower researchers and drug development professionals to fully leverage the potential of this valuable intermediate in their quest for novel therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rsc.org [rsc.org]
- 5. US10800787B2 - Process for the preparation of acalabrutinib - Google Patents [patents.google.com]
- 6. Tirabrutinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 7. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
Methodological & Application
synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound (CAS No. 191165-13-6) is a highly versatile fluorinated building block in modern organic synthesis. Its unique molecular architecture, featuring a benzonitrile core substituted with both a bromine atom and a trifluoromethyl group, makes it an invaluable precursor for a multitude of complex chemical entities.[1] The trifluoromethyl group often enhances critical properties such as metabolic stability, lipophilicity, and bioavailability in bioactive molecules, while the bromine atom provides a reactive handle for various cross-coupling and nucleophilic substitution reactions.[2][3]
Consequently, this compound is a key intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as advanced agrochemicals like pesticides and herbicides.[2] Its application extends to material science, where it is used to create specialized polymers and coatings with enhanced thermal and chemical resistance.[2] This guide provides detailed, field-proven protocols for its synthesis, elucidates the underlying chemical principles, and offers practical insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its handling and application.
| Property | Value | Source |
| CAS Number | 191165-13-6 | [2] |
| Molecular Formula | C₈H₃BrF₃N | [4] |
| Molecular Weight | 250.02 g/mol | [2] |
| Appearance | White to almost white powder or lump | [2][5] |
| Melting Point | 37-44 °C | [2][4] |
| Boiling Point | 239.7 °C at 760 mmHg | [4] |
| Density | 1.71 g/cm³ | [4] |
Safety Profile: this compound is classified as a hazardous substance. It is crucial to consult the latest Safety Data Sheet (SDS) before handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Signal Word: Warning.[5]
-
Pictogram: GHS07 (Exclamation mark).[5]
-
Precautionary Measures: Handle in a well-ventilated chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid breathing dust, fumes, or vapors.[6]
Synthetic Strategy I: Multi-Step Synthesis from a Carboxylic Acid Precursor
This robust and widely documented method begins with 4-bromo-2-(trifluoromethyl)benzoic acid and proceeds through an acid chloride and an amide intermediate. This pathway is advantageous when the corresponding benzoic acid is readily available and offers high purity of the final product.
Workflow Diagram: Multi-Step Synthesis
Caption: Reaction workflow for the .
Protocol 1.1: Synthesis of 4-bromo-2-(trifluoromethyl)benzoyl chloride
The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂). N,N-dimethylformamide (DMF) serves as a catalyst, accelerating the reaction via the formation of a Vilsmeier reagent intermediate.
-
Materials & Reagents
-
4-bromo-2-(trifluoromethyl)benzoic acid
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
-
Procedure
-
In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-(trifluoromethyl)benzoic acid, dichloromethane, and thionyl chloride.[4]
-
Stir the mixture to ensure homogeneity.
-
Carefully add a catalytic amount of N,N-dimethylformamide dropwise.
-
Heat the reaction mixture in an oil bath at 60°C for approximately 3.5 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material spot), the resulting solution containing 4-bromo-2-(trifluoromethyl)benzoyl chloride is typically used directly in the next step without purification.
-
Protocol 1.2: Synthesis of 4-bromo-2-(trifluoromethyl)benzamide
The acid chloride is then reacted with ammonia to form the corresponding primary amide. Temperature control is critical in this step to prevent side reactions and ensure a high yield.
-
Materials & Reagents
-
Solution of 4-bromo-2-(trifluoromethyl)benzoyl chloride in DCM
-
25% aqueous ammonia solution
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add 25% ammonia water and dichloromethane.[4]
-
Cool the mixture to -13°C in an ice-salt bath.[4]
-
Slowly add the solution of 4-bromo-2-(trifluoromethyl)benzoyl chloride from the previous step dropwise, ensuring the internal temperature remains below 10°C.[4] This addition should take about 15 minutes.
-
After the addition is complete, remove the ice-salt bath and allow the reaction to proceed at room temperature for 1.5 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate excess ammonia under reduced pressure. Causality Note: Failure to remove excess ammonia will lead to the formation of large quantities of ammonium chloride during pH adjustment, which complicates the workup and can reduce the yield.[4]
-
Adjust the pH to 4 using concentrated hydrochloric acid, which will precipitate the product.[4]
-
Collect the solid product by suction filtration and dry it. The crude 4-bromo-2-(trifluoromethyl)benzamide is typically of sufficient purity for the next step.[4]
-
Protocol 1.3: Synthesis of this compound
The final step is the dehydration of the primary amide to the nitrile using a Vilsmeier-type reagent formed in situ from thionyl chloride and DMF.
-
Materials & Reagents
-
4-bromo-2-(trifluoromethyl)benzamide
-
N,N-dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
1,2-Dichloroethane (DCE)
-
-
Procedure
-
In a three-necked flask, add N,N-dimethylformamide and cool it to -15°C in an ice-salt bath.[4]
-
Slowly add thionyl chloride dropwise.
-
After the addition, add dichloroethane while maintaining the temperature below -13°C.[4]
-
Add the 4-bromo-2-(trifluoromethyl)benzamide from the previous step in batches.
-
Once all the amide has been added, slowly warm the mixture to 85°C and stir for 2 hours.[4]
-
Monitor the reaction by TLC. Upon completion, the mixture can be worked up by pouring it into water and extracting the product with an organic solvent, followed by purification.
-
Synthetic Strategy II: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and powerful method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by displacing a diazonium salt.[3][9] This approach is particularly useful if the corresponding aniline, 4-bromo-2-(trifluoromethyl)aniline, is the more accessible starting material. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]
Workflow Diagram: Sandmeyer Reaction
Caption: General workflow for the Sandmeyer cyanation reaction.
Protocol 2.1: Diazotization of 4-bromo-2-(trifluoromethyl)aniline
The first stage is the conversion of the primary aromatic amine to a diazonium salt. This reaction is notoriously temperature-sensitive and must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.
-
Materials & Reagents
-
4-bromo-2-(trifluoromethyl)aniline
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Water
-
-
Procedure
-
Dissolve one equivalent of 4-bromo-2-(trifluoromethyl)aniline in 48% hydrobromic acid in a flask.
-
Cool the solution to 0–5 °C using an ice-water bath.[10]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is strictly maintained below 5 °C.[10] Vigorous stirring is essential.
-
After the addition is complete, continue to stir the resulting cold diazonium salt solution for an additional 30 minutes at 0–5 °C.[10] This solution should be used immediately in the next step.
-
Protocol 2.2: Cyanation (Sandmeyer Reaction)
The unstable diazonium salt is then reacted with a copper(I) cyanide solution. The copper(I) species is crucial as it catalyzes the single-electron transfer that initiates the displacement of N₂ gas and the formation of an aryl radical.[11]
-
Materials & Reagents
-
Cold diazonium salt solution
-
Copper(I) cyanide (CuCN)
-
Sodium or potassium cyanide (NaCN or KCN)
-
-
Procedure
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium or potassium cyanide.
-
Cool this cyanide solution to 0–5 °C in an ice bath.[10]
-
With vigorous stirring, slowly add the cold diazonium salt solution prepared in the previous step to the copper(I) cyanide solution.[10]
-
The addition often results in the evolution of nitrogen gas.
-
Once the addition is complete, allow the mixture to warm slowly to room temperature and continue stirring for 1–2 hours, or until the gas evolution ceases.[10]
-
The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by column chromatography or recrystallization.
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 191165-13-6 [sigmaaldrich.com]
- 6. 4-BROMO-2,3,5,6-TETRAFLUOROBENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
preparation of 4-Bromo-2-(trifluoromethyl)benzonitrile from 4-bromo-2-(trifluoromethyl)benzoic acid
Introduction
Benzonitrile derivatives are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a bromine atom and a trifluoromethyl group on the benzonitrile scaffold, as in 4-Bromo-2-(trifluoromethyl)benzonitrile, offers multiple points for further chemical modification, making it a valuable building block in drug discovery and development. This document provides a comprehensive guide for the preparation of this compound from its corresponding carboxylic acid, 4-bromo-2-(trifluoromethyl)benzoic acid. The protocol detailed herein follows a well-established two-step, one-pot synthetic strategy involving the formation of an intermediate benzamide, which is subsequently dehydrated to the target nitrile.
The conversion of carboxylic acids to nitriles is a fundamental transformation in organic chemistry.[2][3] While several methods exist, the pathway proceeding through an amide intermediate is often favored due to its reliability and applicability to a broad range of substrates. This process typically involves two key stages: the activation of the carboxylic acid to facilitate amide formation, followed by a dehydration step to yield the nitrile.[4] This application note will detail a robust protocol utilizing thionyl chloride for both the initial acid activation and the final dehydration step, providing researchers with a practical and efficient method for this synthesis.
Reaction Scheme
The overall transformation from 4-bromo-2-(trifluoromethyl)benzoic acid to this compound is depicted below. The reaction proceeds via the formation of an acyl chloride, followed by amidation and subsequent dehydration.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Recommendation |
| 4-Bromo-2-(trifluoromethyl)benzoic acid | 320-31-0 | C₈H₄BrF₃O₂ | 269.02 | Santa Cruz Biotechnology[5] |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Sigma-Aldrich[6] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Ammonia solution (25% in water) | 1336-21-6 | NH₃ | 17.03 | Sigma-Aldrich |
| Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | 98.96 | Sigma-Aldrich |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Fisher Scientific |
Protocol: Two-Step, One-Pot Synthesis
This protocol is adapted from established procedures for the conversion of carboxylic acids to nitriles via amide intermediates.[1][7]
Step 1: Synthesis of 4-Bromo-2-(trifluoromethyl)benzoyl chloride [1]
-
To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-(trifluoromethyl)benzoic acid (e.g., 10 g, 37.2 mmol), dichloromethane (DCM, 40 mL), and thionyl chloride (e.g., 8.8 g, 5.4 mL, 74.4 mmol).
-
Stir the mixture to ensure homogeneity.
-
Carefully add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 0.2 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 60°C for approximately 3.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
The resulting solution containing 4-bromo-2-(trifluoromethyl)benzoyl chloride is typically used directly in the next step without isolation.
Step 2: Synthesis of 4-Bromo-2-(trifluoromethyl)benzamide [1]
-
In a separate 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a constant-pressure dropping funnel, add 25% aqueous ammonia solution (e.g., 50 mL) and dichloromethane (DCM, 20 mL).
-
Cool the mixture to -13°C using an ice-salt bath.
-
Slowly add the solution of 4-bromo-2-(trifluoromethyl)benzoyl chloride in DCM (from Step 1) dropwise to the cooled ammonia solution over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice-salt bath and allow the reaction to stir at room temperature for 1.5 hours.
-
Monitor the reaction by TLC until the acyl chloride is consumed.
-
Evaporate the excess ammonia under reduced pressure. This step is critical to prevent the formation of large quantities of ammonium chloride in the subsequent step. [1]
-
Adjust the pH of the remaining mixture to 4 with concentrated hydrochloric acid.
-
Filter the resulting precipitate by suction filtration and dry the solid to obtain the crude 4-bromo-2-(trifluoromethyl)benzamide. This crude product is typically of sufficient purity for the next step.
Step 3: Synthesis of this compound [1]
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a constant pressure dropping funnel, add N,N-dimethylformamide (DMF, e.g., 15 mL) and cool to -15°C in an ice-salt bath.
-
Slowly add thionyl chloride (e.g., 6.7 g, 4.1 mL, 56.3 mmol) dropwise to the cooled DMF.
-
After the addition of thionyl chloride, add dichloroethane (DCE, 30 mL).
-
While maintaining the temperature below -13°C, add the crude 4-bromo-2-(trifluoromethyl)benzamide (from Step 2) in portions.
-
Once the addition is complete, slowly warm the reaction mixture to 85°C and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the amide is fully consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[8] Alternatively, recrystallization or distillation under reduced pressure can be employed.[9]
Mechanistic Insights
The conversion of the carboxylic acid to the nitrile proceeds through a series of well-understood transformations.
Caption: Key stages in the conversion of a carboxylic acid to a nitrile.
-
Activation of the Carboxylic Acid: Thionyl chloride, in the presence of a catalytic amount of DMF, converts the carboxylic acid into a more reactive acyl chloride.[10] The DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active electrophilic species.
-
Amide Formation: The acyl chloride readily reacts with ammonia in an amidation reaction to form the corresponding primary amide.[11][12] This is a nucleophilic acyl substitution reaction.
-
Dehydration of the Amide: The final step involves the dehydration of the primary amide to the nitrile.[13] Thionyl chloride is an effective dehydrating agent for this transformation. The reaction with thionyl chloride and DMF at low temperatures facilitates this conversion.[1][14]
Safety and Handling Precautions
It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel, adhering to all standard laboratory safety procedures.
-
4-Bromo-2-(trifluoromethyl)benzoic acid: May cause skin, eye, and respiratory irritation.[15] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance.[6][16] It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[17] It is also incompatible with a range of substances including acids, alcohols, and bases.[16][18] Always handle thionyl chloride in a fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[6][19] Ensure an eyewash station and safety shower are readily accessible.[19]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
-
Dichloromethane (DCM) and Dichloroethane (DCE): These are volatile and potentially carcinogenic solvents. Handle with care in a fume hood.
All waste materials should be collected and disposed of as hazardous waste according to institutional guidelines.[19]
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 43-44°C[1]
-
Molecular Formula: C₈H₃BrF₃N[20]
-
Molecular Weight: 250.02 g/mol [20]
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show signals corresponding to the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the nitrile carbon, the trifluoromethyl carbon, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹.[13] The disappearance of the amide C=O and N-H stretches from the intermediate will confirm the completion of the dehydration step.[13]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
-
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 4-bromo-2-(trifluoromethyl)benzoic acid. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable synthetic intermediate for use in a variety of research and development applications. The two-step, one-pot approach offers a practical and scalable route to this important building block.
References
- 1. Page loading... [guidechem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. westliberty.edu [westliberty.edu]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. nj.gov [nj.gov]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. drexel.edu [drexel.edu]
- 20. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-(trifluoromethyl)benzonitrile
Introduction: Navigating the Challenges of Electron-Deficient Substrates in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[2] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[3]
This application note focuses on the Suzuki coupling of 4-Bromo-2-(trifluoromethyl)benzonitrile, a substrate of significant interest in medicinal chemistry. The presence of two potent electron-withdrawing groups, the nitrile (-CN) and the trifluoromethyl (-CF₃), renders the aryl bromide electron-deficient. While this electronic feature can facilitate the initial oxidative addition step of the catalytic cycle, it can also present unique challenges. This guide provides a comprehensive overview of the mechanistic considerations, optimized protocols, and expected outcomes for the successful Suzuki coupling of this valuable synthetic building block.
Mechanistic Insights: The Impact of Electron-Wringing Groups
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electron-deficient nature of this compound has a pronounced effect on the kinetics of this cycle.
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide to a palladium(0) complex. The electron-withdrawing nature of the nitrile and trifluoromethyl groups polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. This often leads to a faster rate of oxidative addition compared to electron-rich aryl bromides.[2]
-
Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and completes the cycle. This step is often the rate-limiting step for electron-deficient systems.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(trifluoromethyl)benzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Arylamines are privileged structures found in a vast number of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these motifs, offering a significant improvement over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1][2]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-Bromo-2-(trifluoromethyl)benzonitrile, an electron-deficient aryl halide of significant interest as a building block in drug discovery. The presence of the electron-withdrawing trifluoromethyl and nitrile groups presents unique challenges and opportunities in cross-coupling chemistry, which will be addressed herein.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][4] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the aryl bromide generally facilitates this step.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical to avoid side reactions and ensure efficient deprotonation.[3][5]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Bulky, electron-rich phosphine ligands are essential for the success of this reaction. They stabilize the palladium catalyst, promote the key steps of the catalytic cycle, and can prevent the formation of inactive catalyst species.[1][6]
Visualizing the Catalytic Cycle
References
Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Bromo-2-(trifluoromethyl)benzonitrile
Abstract: This comprehensive guide provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Bromo-2-(trifluoromethyl)benzonitrile. This versatile building block is of significant interest to researchers in drug discovery, agrochemicals, and materials science.[1][2] This document offers an in-depth exploration of the underlying reaction mechanisms, practical guidance on experimental setup, and step-by-step protocols for the synthesis of various derivatives using common nucleophiles.
Introduction: The Strategic Importance of this compound
This compound is a key synthetic intermediate prized for its unique trifecta of functional groups.[3] The strategic placement of a bromine atom, a nitrile group (-CN), and a trifluoromethyl group (-CF3) on the aromatic ring imparts a versatile reactivity profile.[2]
-
The Trifluoromethyl Group: This moiety is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[1][4]
-
The Nitrile Group: A versatile functional group, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, offering numerous pathways for further molecular elaboration.[2]
-
The Bromo Group: The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is also a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures.[2][3]
The focus of this guide is the exploitation of the bromine atom as a leaving group in SNAr reactions, which are facilitated by the powerful electron-withdrawing nature of the ortho-trifluoromethyl and para-nitrile groups.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), SNAr reactions on aryl halides like this compound proceed via a distinct addition-elimination mechanism.[5][6] Aryl halides are generally unreactive towards SN1 and SN2 pathways due to the instability of the resulting phenyl cation and the steric hindrance of the aromatic ring preventing backside attack.[6]
The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][7] In the case of this compound, both the -CF3 (ortho) and -CN (para) groups strongly activate the ring towards nucleophilic attack.
The reaction proceeds in two key steps:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge of this complex is delocalized onto the electron-withdrawing groups, which is a crucial stabilizing factor.[6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the final substitution product.[5]
Caption: The Addition-Elimination Mechanism of SNAr.
General Experimental Workflow
A typical experimental procedure for an SNAr reaction with this compound involves several key stages, from reaction setup to product isolation and purification.
Caption: General Experimental Workflow for SNAr Reactions.
Protocols for Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for reacting this compound with representative N-, O-, and S-nucleophiles.
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. This compound is toxic if swallowed, in contact with skin, or if inhaled.
N-Arylation: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile Derivatives
This protocol details the reaction with a primary amine, aniline, as a representative example. The procedure can be adapted for other primary and secondary amines.
Protocol 4.1.1: Reaction with Aniline
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)[8]
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5 mmol, 1.25 g).
-
Add potassium carbonate (10 mmol, 1.38 g).
-
Add DMF (25 mL) to dissolve the reactants.
-
Add aniline (5.5 mmol, 0.51 mL) to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
-
O-Arylation: Synthesis of Aryl Ether Derivatives
This protocol describes the synthesis of an aryl ether using phenol as the nucleophile. This method is generally applicable for the O-arylation of various alcohols and phenols.[8][9]
Protocol 4.2.1: Reaction with Phenol
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 5 mmol, 1.25 g), phenol (6 mmol, 0.56 g), and potassium carbonate (10 mmol, 1.38 g).
-
Add DMSO (20 mL) as the solvent.[8]
-
Heat the mixture to 120 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water (100 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 40 mL).
-
Wash the combined organic extracts with 1 M NaOH solution (2 x 30 mL) to remove excess phenol, followed by a brine wash (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from ethanol or by silica gel chromatography.
-
S-Arylation: Synthesis of Thioether Derivatives
This protocol outlines the reaction with a thiol, specifically thiophenol, to form a thioether. The general conditions are similar to O-arylation but often proceed more readily.[8][10]
Protocol 4.3.1: Reaction with Thiophenol
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (e.g., 5 mmol, 1.25 g) in ethanol (30 mL) in a round-bottom flask.
-
Add potassium carbonate (7.5 mmol, 1.04 g) to the solution.[8]
-
Add thiophenol (5.5 mmol, 0.56 mL) dropwise to the stirring suspension.
-
Heat the reaction to reflux (approximately 78 °C) for 6-10 hours.[8]
-
Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford the pure thioether.
-
Summary of Reaction Conditions
| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Temperature (°C) | Typical Time (h) |
| Primary Amine | Aniline | K₂CO₃ | DMF | 80 - 100 | 8 - 12 |
| Phenol | Phenol | K₂CO₃ | DMSO | 120 | 12 - 24 |
| Thiol | Thiophenol | K₂CO₃ | Ethanol | 78 (Reflux) | 6 - 10 |
Troubleshooting and Key Considerations
-
Low or No Yield:
-
Insufficient Activation: This is not an issue for this compound due to the strong ortho and para EWGs.[11]
-
Poor Nucleophile: Very weak nucleophiles may require harsher conditions (higher temperatures, stronger base).
-
Base Incompatibility: Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it causes side reactions. For alcohol and thiol nucleophiles, sodium hydride (NaH) can be used in an anhydrous solvent like THF, but requires careful handling.[8]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective as they solvate the cation of the base, leaving a more reactive "naked" anionic nucleophile.[8]
-
-
Side Reactions:
-
Hydrolysis of Nitrile: In the presence of strong acid or base at high temperatures for prolonged periods, the nitrile group may undergo hydrolysis. Monitor reaction times carefully.
-
Competing Reactions: For nucleophiles with multiple reactive sites, protection of other functional groups may be necessary.
-
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution, enabling the efficient synthesis of a diverse array of substituted benzonitrile derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of this valuable building block. By understanding the underlying mechanism and carefully controlling reaction parameters, scientists can leverage this intermediate to construct complex molecules for applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Cu-catalyzed arylation of S-tosyl peptides with arylboronic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the Nitrile Group in 4-Bromo-2-(trifluoromethyl)benzonitrile
Introduction: The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzonitrile
In the landscape of modern drug discovery and organic synthesis, this compound (CAS 191165-13-6) has emerged as a pivotal structural motif. Its architecture, featuring a benzonitrile core strategically substituted with a bromine atom and a trifluoromethyl group, presents a unique convergence of chemical properties.[1] The trifluoromethyl (-CF3) group is a highly valued moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular frameworks.
At the heart of this molecule's synthetic versatility lies the nitrile (-C≡N) group. Far from being a static endpoint, the nitrile is a gateway to a diverse array of functional groups.[2] Its controlled transformation is key to unlocking the full potential of the scaffold. This guide provides an in-depth exploration of three principal derivatization pathways for the nitrile group: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to a tetrazole. Each section explains the causality behind the chosen methodology and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Section 1: Hydrolysis to 4-Bromo-2-(trifluoromethyl)benzoic Acid
Application Focus: The conversion of the nitrile to a carboxylic acid yields 4-Bromo-2-(trifluoromethyl)benzoic acid, another critical intermediate in its own right.[1] Aromatic carboxylic acids are foundational components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The resulting fluorinated benzoic acid is particularly valuable for creating compounds with enhanced bioavailability and stability, a crucial aspect of pharmaceutical development.[1][3]
Mechanistic Rationale: The hydrolysis of a nitrile to a carboxylic acid, whether under acidic or basic conditions, is a robust and well-understood transformation.[4][5] The reaction proceeds through the initial hydration of the carbon-nitrogen triple bond to form an amide intermediate.[6][7] This amide is then subsequently hydrolyzed to the final carboxylic acid. Elevated temperatures are typically required to drive both steps to completion.[4][5]
-
Acid-Catalyzed Hydrolysis: The nitrile is heated with a dilute mineral acid. The reaction yields the free carboxylic acid and an ammonium salt.[5][8]
-
Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous alkali solution (e.g., NaOH). This initially produces a carboxylate salt and ammonia gas.[5] A subsequent acidification step is necessary to protonate the salt and isolate the free carboxylic acid.[4][8]
Data Summary: Reactant and Product Properties
| Property | This compound | 4-Bromo-2-(trifluoromethyl)benzoic Acid |
| CAS Number | 191165-13-6[9][10] | 129216-39-3 |
| Molecular Formula | C₈H₃BrF₃N[10] | C₈H₄BrF₃O₂[11] |
| Molecular Weight | 250.02 g/mol [10] | 269.02 g/mol [11] |
| Appearance | White to off-white crystalline solid[9][12] | White to off-white solid[1] |
Experimental Protocol: Alkaline Hydrolysis
This protocol describes a reliable method for the conversion of the nitrile to the corresponding carboxylic acid using sodium hydroxide, followed by an acidic workup.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 g, 20.0 mmol) and a 10% aqueous solution of NaOH (40 mL).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The initial solid should dissolve as the reaction proceeds.
-
Cooling and Acidification: After the reaction is complete, cool the flask to room temperature and then further in an ice-water bath.
-
Precipitation: Slowly and carefully add concentrated HCl to the stirred, cold solution until the pH is approximately 1-2. A white precipitate of 4-Bromo-2-(trifluoromethyl)benzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum or in a drying oven at 60-70°C to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if required.
Workflow Visualization: Nitrile Hydrolysis
Caption: Alkaline hydrolysis workflow for converting benzonitrile to benzoic acid.
Section 2: Reduction to (4-Bromo-2-(trifluoromethyl)phenyl)methanamine
Application Focus: The reduction of the nitrile group yields (4-Bromo-2-(trifluoromethyl)phenyl)methanamine, a primary benzylamine. This functional group is a cornerstone in medicinal chemistry, serving as a key building block for a vast array of biologically active compounds.[13] The primary amine is a potent nucleophile, readily participating in reactions like acylation, alkylation, and imine formation to build more complex molecular architectures.[13][14]
Methodology Rationale: Several reagents can effectively reduce nitriles to primary amines, each with distinct advantages.
-
Borane Complexes: Borane dimethyl sulfide (BH₃·SMe₂S) is a highly effective and selective reagent for this transformation, often providing high yields of the primary amine with minimal side products.[15]
-
Catalytic Hydrogenation: This method uses a metal catalyst (e.g., Raney Nickel, Pd/C) and hydrogen gas, often under pressure. It is an economical and clean method, though it may not be compatible with other reducible functional groups.[16][17]
-
Metal Hydrides: Strong hydrides like lithium aluminum hydride (LiAlH₄) are very effective but can be pyrophoric and may reduce other functional groups in the molecule.[14][16]
-
Nickel Boride (in situ): A milder catalytic system can be generated from nickel(II) chloride and sodium borohydride. This approach is noted for its resilience to air and moisture.[18][19]
The protocol below utilizes the borane dimethyl sulfide complex, a method noted for its efficiency and reliability.[15]
Data Summary: Reactant and Product Properties
| Property | This compound | (4-Bromo-2-(trifluoromethyl)phenyl)methanamine |
| CAS Number | 191165-13-6[9][10] | 1214372-39-0[15] |
| Molecular Formula | C₈H₃BrF₃N[10] | C₈H₇BrF₃N |
| Molecular Weight | 250.02 g/mol [10] | 254.05 g/mol [15] |
| Appearance | White to off-white crystalline solid[9][12] | (Typically isolated as a salt, e.g., HCl salt) |
Experimental Protocol: Reduction with Borane Dimethyl Sulfide
This protocol is adapted from a reported synthesis and provides a robust method for the reduction of the nitrile to the primary amine.[15]
Materials:
-
This compound
-
Borane dimethyl sulfide complex (BH₃·SMe₂S, 10M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice-water bath, reflux condenser, separatory funnel.
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (10.0 g, 40.0 mmol) dissolved in anhydrous THF (110 mL).
-
Reagent Addition: Cool the solution to 0°C using an ice-water bath. Slowly add the borane dimethyl sulfide complex (18 mL of 10M solution, 180 mmol) dropwise via a dropping funnel, maintaining the internal temperature at 0°C.
-
Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 30 minutes.
-
Quenching and Extraction: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of 1M aqueous NaOH. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amine.
-
Purification (Optional Salt Formation): The amine can be purified via column chromatography or converted to its hydrochloride salt for easier handling and storage. To form the salt, dissolve the crude product in ethanol at 0°C and add a solution of HCl in ethanol. Stir for 1 hour, concentrate under reduced pressure, and wash the resulting solid with diethyl ether to yield the pure amine hydrochloride salt.[15]
Workflow Visualization: Nitrile Reduction
Caption: Reduction of benzonitrile to a primary amine using a borane complex.
Section 3: [3+2] Cycloaddition to 5-(4-Bromo-2-(trifluoromethyl)phenyl)-1H-tetrazole
Application Focus: The formation of a tetrazole ring from a nitrile is a strategically important transformation in medicinal chemistry. The 5-substituted-1H-tetrazole moiety is widely recognized as a bioisostere of the carboxylic acid group.[17] This substitution can significantly improve a drug candidate's pharmacokinetic profile by enhancing metabolic stability and cell membrane permeability. This reaction is fundamental in the synthesis of major drug classes, including the "sartan" family of angiotensin II receptor antagonists.[20]
Methodology Rationale: The conversion of nitriles to tetrazoles is achieved via a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide (NaN₃).[17] The reaction often requires a catalyst and heat to proceed efficiently.
-
Catalysis: Lewis acids such as zinc salts (e.g., ZnCl₂) or indium salts can be used to activate the nitrile group towards nucleophilic attack by the azide.[17][21]
-
Solvents and Temperature: Aprotic polar solvents like dimethylformamide (DMF) are commonly used. The reaction is typically heated for several hours to drive the cycloaddition to completion.[20][22] Microwave irradiation can also be employed to significantly accelerate the reaction.[17]
Data Summary: Reactant and Product Properties
| Property | This compound | 5-(4-Bromo-2-(trifluoromethyl)phenyl)-1H-tetrazole |
| CAS Number | 191165-13-6[9][10] | Not readily available |
| Molecular Formula | C₈H₃BrF₃N[10] | C₈H₄BrF₃N₄ |
| Molecular Weight | 250.02 g/mol [10] | 293.05 g/mol |
| Appearance | White to off-white crystalline solid[9][12] | Expected to be a solid |
Experimental Protocol: Zinc-Catalyzed Tetrazole Formation
This protocol provides a general method for the synthesis of 5-substituted tetrazoles from nitriles using sodium azide and a zinc catalyst.
Materials:
-
This compound
-
Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Zinc Chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (2.5 g, 10.0 mmol), sodium azide (0.975 g, 15.0 mmol), and anhydrous zinc chloride (0.27 g, 2.0 mmol).
-
Solvent Addition: Add DMF (20 mL) to the flask and stir the suspension.
-
Heating: Heat the reaction mixture to 110-120°C and maintain this temperature with stirring for 24 hours. Monitor the reaction's progress by TLC.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Pour the mixture into water (100 mL).
-
Acidification and Extraction: Acidify the aqueous mixture to a pH of ~2-3 with 1M HCl. This will protonate the tetrazole and precipitate any zinc salts. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude tetrazole product.
-
Purification: The product can be purified by recrystallization or column chromatography on silica gel.
Workflow Visualization: Tetrazole Synthesis
Caption: [3+2] cycloaddition of a nitrile with azide to form a tetrazole ring.
Conclusion
The nitrile group of this compound is a highly versatile functional handle, providing access to a range of valuable chemical entities. The transformations detailed herein—hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to a tetrazole—represent fundamental and powerful strategies in synthetic chemistry. Mastery of these protocols allows researchers to leverage this key building block to its full potential, accelerating the design and synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 191165-13-6 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. 4-Bromo-3-(trifluoromethyl)benzoic acid | 161622-14-6 | FB70173 [biosynth.com]
- 12. This compound | 191165-13-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 21. 1H-Tetrazole synthesis [organic-chemistry.org]
- 22. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for 4-Bromo-2-(trifluoromethyl)benzonitrile in Pharmaceutical Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. 4-Bromo-2-(trifluoromethyl)benzonitrile has emerged as a highly valuable and versatile intermediate in drug discovery. Its unique trifunctional architecture—featuring a reactive bromine atom, a metabolically robust trifluoromethyl group, and a synthetically adaptable nitrile moiety—provides a powerful platform for constructing complex molecular frameworks. This guide offers an in-depth exploration of its applications, supported by detailed experimental protocols for key synthetic transformations and an overview of its role in the development of targeted therapies.
Introduction: A Trifecta of Functionality for Modern Drug Design
This compound (CAS No. 191165-13-6) is a cornerstone intermediate for synthetic and medicinal chemists. Its utility stems from the synergistic interplay of its three key functional groups, each imparting distinct and advantageous properties to drug candidates.
-
The Trifluoromethyl (-CF3) Group: This moiety is a bioisostere of a methyl group but with profoundly different electronic properties. Its incorporation into drug molecules is a well-established strategy to enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate binding affinity to target proteins.[1][2] The strong electron-withdrawing nature of the -CF3 group can also influence the pKa of nearby functional groups, impacting drug-receptor interactions.
-
The Bromine (-Br) Atom: The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. It provides a reliable and reactive site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of the core scaffolds of many pharmaceuticals.[3]
-
The Nitrile (-CN) Group: The nitrile functional group offers significant synthetic flexibility. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems, further expanding the diversity of accessible molecular architectures.
This combination makes this compound a sought-after precursor for a range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and anti-inflammatory agents.[4]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's physical properties and safety requirements is critical for its effective and safe implementation in any research workflow.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 191165-13-6 | [5] |
| Molecular Formula | C₈H₃BrF₃N | [4][5] |
| Molecular Weight | 250.02 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid, powder, or lump | [4][6] |
| Melting Point | 37-44 °C | [4][6] |
| Boiling Point | ~240 °C | [6] |
| Purity | Typically ≥97-98% | [4] |
| Storage | Store at room temperature in a dry, dark, well-ventilated place | [6][7] |
Safety and Handling
This compound is classified as toxic and an irritant. Adherence to strict safety protocols is mandatory.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261, P264, P270, P280 |
| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
Core Safety Directives:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical safety goggles conforming to EN166 or OSHA standards, and nitrile gloves.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent dust formation. Do not eat, drink, or smoke in the handling area.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible materials such as strong oxidizing agents.[7][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations at an approved waste disposal plant.[8][9]
Core Synthetic Applications and Protocols
The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug synthesis, allowing for the modular and efficient construction of complex molecules.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming a C(sp²)-C(sp²) bond between the aryl bromide and an organoboron reagent. This reaction is instrumental in synthesizing biaryl and heteroaryl scaffolds, which are prevalent in kinase inhibitors and other targeted therapies.[11][12][13]
References
- 1. jelsciences.com [jelsciences.com]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C8H3BrF3N | CID 22337825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 191165-13-6 [amp.chemicalbook.com]
- 7. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Application of 4-Bromo-2-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Agrochemicals
Introduction: The Quintessential Building Block for Modern Crop Protection
In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the discovery of novel, effective, and economically viable crop protection agents. 4-Bromo-2-(trifluoromethyl)benzonitrile has emerged as a cornerstone building block, prized for its unique trifecta of reactive sites: a nitrile group, a bromine atom, and a trifluoromethyl group. This strategically functionalized benzene ring offers a versatile platform for the synthesis of complex molecules with enhanced biological activity. The presence of the trifluoromethyl group is particularly noteworthy, as it can significantly increase the lipophilicity and metabolic stability of the final agrochemical, leading to improved efficacy and bioavailability. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the nitrile group can be readily transformed into other essential functionalities, such as amines and carboxylic acids.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals. We will delve into key synthetic transformations, providing detailed, field-proven protocols and explaining the causality behind experimental choices. The focus will be on constructing a key intermediate for the synthesis of the novel insecticide, Broflanilide, a meta-diamide insecticide with a unique mode of action.
Key Synthetic Transformations and Applications
The true synthetic utility of this compound lies in its ability to undergo a series of controlled and high-yield transformations. Below, we outline a plausible and strategic multi-step synthesis to a key aniline intermediate, a crucial component for the synthesis of Broflanilide and other advanced agrochemicals.
Diagram: Synthetic Pathway from this compound
Caption: Proposed synthetic route to a key agrochemical intermediate.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the key transformations in the synthesis of a valuable agrochemical intermediate starting from this compound.
Protocol 1: Reduction of the Nitrile Group to a Primary Amine
Objective: To convert the nitrile functionality of this compound into a primary amine, yielding 4-Bromo-2-(trifluoromethyl)benzylamine. This transformation is a critical first step in building more complex agrochemical scaffolds.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise to the stirred solution at 0 °C. (CAUTION: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-2-(trifluoromethyl)benzylamine.
Rationale: The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride is a powerful reducing agent capable of efficiently carrying out this conversion. The stepwise quenching procedure is crucial for safely neutralizing the reactive hydride and precipitating manageable aluminum salts.
Protocol 2: Nucleophilic Aromatic Substitution for Amine Synthesis
Objective: To directly introduce an amino group by displacing the bromine atom of this compound via a nucleophilic aromatic substitution (SNAᵣ) reaction. This method offers an alternative route to aniline derivatives.
Methodology:
-
Reaction Setup: In a pressure vessel, combine this compound (1.0 eq), a suitable amine (e.g., ammonia or a primary amine) (2.0 eq), a strong base such as potassium carbonate (K₂CO₃) (1.5 eq), and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Rationale: The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring towards nucleophilic attack, making the displacement of the bromine atom feasible. The use of a high-boiling polar aprotic solvent and elevated temperatures is typically required to overcome the activation energy for this reaction.
Diagram: General Workflow for Agrochemical Synthesis
Caption: A generalized workflow for agrochemical development.
Application in the Synthesis of Broflanilide Intermediate
-
Introduction of the Perfluoroisopropyl Group: A key challenge is the introduction of the heptafluoroisopropyl group. This could potentially be achieved through a radical reaction involving a suitable heptafluoroisopropyl source.
-
Conversion of the Nitrile to an Amine: Following the introduction of the perfluoroalkyl group, the nitrile functionality would need to be reduced to a primary amine, as detailed in Protocol 1.
-
Final Amide Formation: The resulting aniline intermediate would then be coupled with a suitable carboxylic acid derivative to form the final Broflanilide structure.
The synthesis of the specific aniline intermediate for Broflanilide is a complex process, and the provided protocols for nitrile reduction and nucleophilic aromatic substitution represent fundamental steps that could be part of a more extensive synthetic route.
Data Summary Table
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 191165-13-6 | |
| Molecular Formula | C₈H₃BrF₃N | |
| Molecular Weight | 250.02 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 43-47 °C | |
| Key Applications | Intermediate for agrochemicals and pharmaceuticals |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern chemical synthesis. Its versatile reactivity and the beneficial properties it imparts to target molecules make it an indispensable tool for researchers in the agrochemical industry. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for the development of novel and effective crop protection solutions. As the demand for more sophisticated and environmentally benign agrochemicals continues to grow, the importance of key intermediates like this compound is set to increase, driving further innovation in the field.
Synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic acid, a key intermediate in pharmaceutical and agrochemical research. The synthesis is approached through a robust three-step sequence commencing with the regioselective bromination of 2-(trifluoromethyl)aniline, followed by a Sandmeyer reaction to introduce the nitrile functionality, and culminating in the hydrolysis of the nitrile to the desired carboxylic acid. This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and critical safety information, designed for researchers, scientists, and professionals in drug development.
Introduction
Phenylacetic acid derivatives are pivotal structural motifs in a vast array of biologically active molecules. The incorporation of a trifluoromethyl group (-CF3) can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The strategic placement of a bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. Consequently, 4-Bromo-2-(trifluoromethyl)phenylacetic acid serves as a valuable building block in the synthesis of complex organic molecules with potential therapeutic or agrochemical applications.[2]
This document outlines a reliable and reproducible synthetic route to this important intermediate, providing not only the procedural steps but also the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthetic Pathway Overview
The synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic acid is accomplished via a three-step process starting from 2-(trifluoromethyl)aniline. The overall transformation is depicted below:
Caption: Overall synthetic route for 4-Bromo-2-(trifluoromethyl)phenylacetic Acid.
Part 1: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline
The initial step involves the regioselective bromination of 2-(trifluoromethyl)aniline. The electron-donating amino group directs the incoming electrophile primarily to the para position, while the trifluoromethyl group is a meta-director. The para-substitution is favored due to the strong activating and directing effect of the amino group.
Mechanism of Bromination
The bromination of anilines is a classic example of electrophilic aromatic substitution. In this protocol, N-Bromosuccinimide (NBS) serves as a mild and effective source of electrophilic bromine.
Caption: Simplified mechanism of electrophilic bromination of aniline.
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(Trifluoromethyl)aniline | 161.12 | 10.0 g | 62.0 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 11.0 g | 62.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (62.0 mmol) of 2-(trifluoromethyl)aniline in 100 mL of N,N-dimethylformamide (DMF).
-
To this solution, add 11.0 g (62.0 mmol) of N-bromosuccinimide (NBS) portion-wise over 15 minutes, while maintaining the temperature at 20-25°C with a water bath.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 4-bromo-2-(trifluoromethyl)aniline as a solid.
Part 2: Synthesis of this compound
This step utilizes the Sandmeyer reaction, a versatile method for converting aryl diazonium salts into various functional groups.[3] The amino group of 4-bromo-2-(trifluoromethyl)aniline is first converted to a diazonium salt, which is then displaced by a cyanide group using copper(I) cyanide.
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3] The key steps involve the formation of an aryl radical from the diazonium salt, followed by reaction with the copper-bound nucleophile.
Caption: Key steps in the Sandmeyer cyanation reaction.
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromo-2-(trifluoromethyl)aniline | 240.02 | 10.0 g | 41.7 mmol |
| Sulfuric Acid (conc.) | 98.08 | 20 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.16 g | 45.8 mmol |
| Copper(I) Cyanide (CuCN) | 89.56 | 4.10 g | 45.8 mmol |
| Sodium Cyanide (NaCN) | 49.01 | 2.24 g | 45.8 mmol |
Procedure:
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 10.0 g (41.7 mmol) of 4-bromo-2-(trifluoromethyl)aniline to 20 mL of concentrated sulfuric acid, keeping the temperature below 20°C. Cool the mixture to 0-5°C in an ice-salt bath.
-
Dissolve 3.16 g (45.8 mmol) of sodium nitrite in 10 mL of cold water and add this solution dropwise to the aniline-sulfuric acid mixture over 30 minutes, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
Cyanation: In a separate 500 mL flask, prepare a solution of 4.10 g (45.8 mmol) of copper(I) cyanide and 2.24 g (45.8 mmol) of sodium cyanide in 50 mL of water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution. An effervescence of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60°C for 1 hour.
-
Cool the mixture to room temperature and extract with toluene (3 x 100 mL).
-
Wash the combined organic layers with 10% aqueous sodium hydroxide (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. The product can be used in the next step without further purification.
Part 3: Synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under strong acidic or basic conditions. Here, we detail a basic hydrolysis followed by acidification.
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (from previous step) |
| This compound | 249.02 | ~10.4 g | 41.7 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 250 mmol |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
To the crude this compound from the previous step, add a solution of 10.0 g (250 mmol) of sodium hydroxide in 100 mL of water and 50 mL of ethanol.
-
Heat the mixture to reflux and maintain for 12 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-(trifluoromethyl)phenylacetic acid.
-
The product can be further purified by recrystallization from a suitable solvent system such as toluene/hexane.
Characterization of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 1.8 Hz, 1H), 7.65 (dd, J = 8.4, 1.8 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.85 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.8, 135.5, 134.9, 131.8 (q, J = 31.3 Hz), 128.0 (q, J = 5.6 Hz), 123.4 (q, J = 273.7 Hz), 122.3, 38.4.
-
Melting Point: 135-138 °C
Safety and Handling Precautions
This synthesis involves the use of hazardous and corrosive chemicals. It is imperative to perform all manipulations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-(Trifluoromethyl)aniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[4]
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.
-
Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns.[5][6] Reacts violently with water.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed.[7][8]
-
Copper(I) Cyanide and Sodium Cyanide: Highly toxic. Avoid contact with skin and inhalation of dust. Reactions involving cyanides should be performed with extreme caution, and a quench solution (e.g., bleach) should be readily available.
-
Sodium Hydroxide: Corrosive. Causes severe skin and eye burns.[9][10]
-
Hydrochloric Acid: Corrosive. Causes severe skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 4-Bromo-2-(trifluoromethyl)phenylacetic acid. By following the outlined protocols and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable intermediate for their ongoing research and development projects.
References
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Suzuki-Miyaura Reaction with Substituted Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its widespread application in the pharmaceutical and materials science industries is a testament to its power in constructing complex molecular architectures, particularly biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[3][4] This guide provides a detailed examination of the reaction, focusing on the use of substituted aryl bromides as electrophilic partners. We will delve into the mechanistic underpinnings, offer a robust and detailed experimental protocol, and provide strategies for optimizing reactions based on the electronic and steric nature of the substrate.
The Engine of the Reaction: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle. While seemingly complex, it can be understood through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The entire process requires a palladium source, a stabilizing ligand, a base, and an appropriate solvent system.[6]
The catalytic cycle is initiated by the active Pd(0) species.[1]
-
Oxidative Addition : The cycle begins when the Pd(0) complex inserts itself into the carbon-bromine bond of the aryl bromide. This step, often the rate-determining one, oxidizes the palladium from Pd(0) to Pd(II), forming an arylpalladium(II) halide intermediate.[1][5][6] The reactivity order for halides is generally I > Br > Cl, making aryl bromides a practical and widely used compromise between reactivity and stability.[5][7][8]
-
Transmetalation : This step involves the transfer of the organic group from the boron reagent to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[9][10][11] This "ate" complex then reacts with the arylpalladium(II) halide, displacing the bromide and forming a diarylpalladium(II) intermediate.[1][5]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][6]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
A Deeper Dive: Rationale for Reagent Selection
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of its components. Each element plays a distinct and critical role.
-
Palladium Precatalyst : The reaction is catalyzed by Pd(0), but for practical reasons of air stability, Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) or complexes like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are often used as "precatalysts".[12] These are reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice that is already in the correct oxidation state.[12] Catalyst loading is typically low, often in the range of 0.1-5 mol%.[12]
-
Ligands : Ligands are not mere spectators; they are essential for stabilizing the palladium center, preventing its decomposition into inactive palladium black, and modulating its electronic and steric properties to facilitate the catalytic cycle.[6]
-
Phosphine Ligands : Triphenylphosphine (PPh₃) is a classic, effective ligand for many standard couplings. However, for more challenging substrates, such as electron-rich or sterically hindered aryl bromides, more sophisticated ligands are required. Bulky and electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, developed by the Buchwald group) have proven exceptionally effective at promoting oxidative addition and accelerating the reaction, even at room temperature in some cases.[13][14]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are another class of highly effective ligands that are often more thermally stable than phosphines.[11] They are strongly electron-donating, which can enhance catalytic activity, particularly for less reactive aryl chlorides, but they are also highly effective for aryl bromides.[15]
-
-
Base : The base is crucial for the transmetalation step.[9][16] Its primary role is to react with the boronic acid to form an anionic boronate complex ([ArB(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its aryl group to the palladium center.[9][10]
-
Common Choices : Inorganic bases are most common.[10] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used.[10][17] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be required.[17] The choice of base can significantly impact yield, and screening may be necessary.[10] It's important to use a finely powdered base to maximize surface area and reactivity.
-
-
Solvent : The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems are very common.[17]
-
Typical Systems : A mixture of an organic solvent like toluene, 1,4-dioxane, or tetrahydrofuran (THF) with water is frequently optimal.[6][17][18] The water helps to dissolve the inorganic base, facilitating the formation of the active boronate species.[6][17] Anhydrous conditions are also possible, particularly with organic bases or certain boronic esters.[6]
-
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol provides a general, self-validating procedure. Researchers should consider this a starting point, with optimization of catalyst, ligand, base, and solvent potentially required for different substrates.
Materials and Reagents:
-
4-Bromotoluene (Electrophile)
-
Phenylboronic Acid (Nucleophile)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (Base)
-
Toluene (Solvent)
-
Deionized Water
-
Ethyl Acetate (for workup)
-
Brine (saturated NaCl solution, for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Silica Gel (for chromatography)
Equipment:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
Part 1: Reaction Setup (Inert Atmosphere is CRITICAL)
-
Assemble Glassware : Assemble a clean, dry Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Add Solids : To the flask, add 4-bromotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq). The use of a slight excess of the boronic acid is common to drive the reaction to completion.
-
Add Catalyst : Briefly remove the condenser and add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Quickly re-establish the inert atmosphere.
-
Add Solvents (Degassing) : Add toluene (5 mL) and deionized water (2.5 mL) via syringe. The solvent mixture should be degassed prior to addition. This can be done by bubbling the inert gas through the solvents for 15-20 minutes or by using several freeze-pump-thaw cycles.[17] This step is vital to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17]
Part 2: Reaction Execution 5. Heating : Lower the flask into a preheated oil bath or heating mantle set to 100 °C. 6. Stirring : Stir the biphasic mixture vigorously to ensure efficient mixing between the organic and aqueous layers. 7. Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Take a small aliquot from the organic layer, spot it on a TLC plate against the starting aryl bromide, and elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the starting aryl bromide spot. Typical reaction times are 4-12 hours.
Part 3: Workup and Purification 8. Cooling & Quenching : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. 9. Extraction : Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and deionized water (10 mL). Shake well and allow the layers to separate. Drain the aqueous layer. 10. Washing : Wash the organic layer sequentially with deionized water (2 x 15 mL) and then with brine (15 mL) to remove residual inorganic salts.[19] 11. Drying & Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[19] 12. Purification : The crude material is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.
Optimization Strategies for Diverse Aryl Bromides
The electronic and steric nature of substituents on the aryl bromide dramatically influences reactivity. A one-size-fits-all approach is seldom optimal. The following table provides empirically grounded starting points for optimization.
| Substrate Type | Recommended Catalyst/Ligand | Recommended Base | Solvent / Temp. | Rationale & Key Considerations |
| Electron-Poor (e.g., nitro-, cyano-, keto- substituted) | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O80-100 °C | Oxidative addition is fast for electron-deficient systems.[6] Standard conditions are often sufficient. |
| Electron-Rich (e.g., methoxy-, alkyl- substituted) | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O100-110 °C | Oxidative addition is slower.[6] Electron-rich, bulky phosphine ligands are needed to accelerate this step. Stronger bases may be required. |
| Sterically Hindered (ortho-substituted) | Pd(OAc)₂ / SPhos, XPhos, or RuPhos | K₃PO₄ (finely ground) | Toluene or Dioxane100-110 °C | Steric bulk impedes both oxidative addition and reductive elimination.[14] Bulky Buchwald-type ligands are essential to create a reactive, monoligated palladium species and facilitate the final product-forming step.[13][14][20] |
| Heteroaryl Bromides (e.g., 2-bromopyridine) | Pd₂(dba)₃ / specialized phosphine ligands | K₃PO₄ or KF | Dioxane80-110 °C | Can be challenging due to catalyst inhibition by the heteroatom. Specialized ligands and conditions have been developed to overcome this.[21] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen.[17]2. Ineffective base or solvent system.3. Poor quality boronic acid (protodeborylation).[6] | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[17]2. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄) or solvents.3. Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[6] |
| Dehalogenation of Aryl Bromide | 1. High reaction temperatures.2. Certain base/solvent combinations can act as hydride sources.[22] | 1. Lower the reaction temperature and monitor for longer times.2. Screen different bases; sometimes a weaker base can mitigate this side reaction.[22] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the boronic acid.2. Incomplete reduction of a Pd(II) precatalyst.[6] | 1. Improve degassing procedures. Homocoupling is often a sign of oxygen contamination.[6]2. Ensure conditions are suitable for the in situ reduction of the precatalyst. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cyanation of 4-Bromo-2-(trifluoromethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Trifluoromethylated Arylnitriles
Aryl nitriles are pivotal building blocks in organic synthesis, serving as precursors to a wide array of functional groups including amines, carboxylic acids, amides, and ketones. The introduction of a trifluoromethyl (-CF3) group into the aromatic scaffold can dramatically modulate the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, trifluoromethylated benzonitriles, such as 4-cyano-2-(trifluoromethyl)benzonitrile, are highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The cyanation of 4-bromo-2-(trifluoromethyl)benzene derivatives presents a unique set of challenges due to the electronic nature of the substrate. The presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position can influence the reactivity of the aryl bromide in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the successful cyanation of this class of compounds, with a focus on palladium- and nickel-catalyzed methodologies.
Understanding the Mechanistic Landscape
Transition metal-catalyzed cyanation reactions, particularly those employing palladium, have become the preferred method over classical approaches like the Rosenmund-von Braun reaction, which often require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[1][3] The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
However, a significant challenge in these reactions is the potential for catalyst deactivation. Cyanide ions can act as strong ligands for the palladium center, leading to the formation of inactive palladium-cyanide complexes and halting the catalytic cycle.[1] Modern protocols have largely overcome this issue through the use of less soluble cyanide sources, such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture.[4]
The electron-deficient nature of 4-bromo-2-(trifluoromethyl)benzene can impact the rate-determining step of the catalytic cycle. While oxidative addition is often facile for electron-deficient aryl halides, the subsequent reductive elimination to form the C-CN bond can be slower.[1] The choice of ligand is therefore critical to facilitate this final step and ensure efficient catalyst turnover.
Palladium-Catalyzed Cyanation Protocols
Palladium-based catalytic systems offer a versatile and highly efficient approach for the cyanation of 4-bromo-2-(trifluoromethyl)benzene derivatives. Below are two detailed protocols utilizing different, yet effective, cyanide sources.
Method 1: Cyanation using Zinc Cyanide (Zn(CN)₂)
Zinc cyanide is a widely used and effective cyanide source in palladium-catalyzed reactions. It is less toxic than alkali metal cyanides and its low solubility in many organic solvents helps to mitigate catalyst poisoning.[1]
Conceptual Workflow for Palladium-Catalyzed Cyanation
Figure 1. General workflow for palladium-catalyzed cyanation.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-cyano-2-(trifluoromethyl)benzonitrile.
Method 2: Cyanation using Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Potassium hexacyanoferrate(II) is a non-toxic, inexpensive, and stable cyanide source, making it an excellent choice for large-scale and environmentally benign syntheses.[5] Reactions using K₄[Fe(CN)₆] are often performed in a biphasic solvent system to facilitate the transfer of the cyanide ion to the organic phase.
Detailed Experimental Protocol:
-
Reaction Setup: In a screw-cap vial equipped with a magnetic stir bar, combine 4-bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 0.5 equiv.), a palladium precatalyst (e.g., a palladacycle like P1, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., XPhos, 0.02 mmol, 2 mol%).[5]
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap, then evacuate and backfill with nitrogen or argon (repeat three times).
-
Solvent and Base Addition: Add dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (KOAc, 2.5 mL) via syringe.[5]
-
Reaction: Vigorously stir the biphasic mixture in a preheated oil bath at 100 °C for 1-4 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with water (15 mL) and brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Concentration and Purification: Filter the mixture, and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to yield the pure product.
Nickel-Catalyzed Cyanation: A Cost-Effective Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium-catalyzed cyanations.[6] Nickel catalysts can be particularly effective for the cyanation of electron-deficient aryl halides.
Catalytic Cycle of Nickel-Catalyzed Cyanation
Figure 2. Simplified catalytic cycle for nickel-catalyzed cyanation.
Detailed Experimental Protocol:
-
Catalyst Preparation (in situ): In a glovebox, add nickel(II) chloride (NiCl₂, 0.05 mmol, 5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.05 mmol, 5 mol%), and a reducing agent such as zinc dust (1.5 mmol, 1.5 equiv.) to a dry reaction vessel.
-
Reactant and Solvent Addition: Add 4-bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.) and the cyanide source (e.g., Zn(CN)₂, 0.7 mmol, 0.7 equiv.). Add an anhydrous polar aprotic solvent such as DMAc or NMP (5 mL).
-
Reaction: Seal the vessel and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by an appropriate method (TLC, GC-MS).
-
Work-up and Purification: Follow the work-up and purification procedures as described for the palladium-catalyzed methods.
Comparative Summary of Reaction Conditions
| Parameter | Palladium-Catalyzed (Zn(CN)₂) | Palladium-Catalyzed (K₄[Fe(CN)₆]) | Nickel-Catalyzed (Zn(CN)₂) |
| Catalyst | Pd₂(dba)₃ | Palladacycle P1 | NiCl₂ |
| Ligand | dppf | XPhos | 1,10-phenanthroline |
| Cyanide Source | Zn(CN)₂ | K₄[Fe(CN)₆]·3H₂O | Zn(CN)₂ |
| Solvent | DMF | Dioxane/H₂O | DMAc or NMP |
| Base | Not typically required | KOAc | Not typically required (reductant used) |
| Temperature | 100-120 °C | 100 °C | 80-100 °C |
| Key Advantages | Well-established, good yields | Non-toxic cyanide source | Cost-effective |
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, reaction time, or temperature. Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.
-
Low Yield: Poor yields may result from catalyst deactivation. Ensure an inert atmosphere is maintained throughout the reaction. For palladium-catalyzed reactions, the choice of ligand is crucial and may require optimization.
-
Side Reactions: The formation of hydrodehalogenation byproducts (where the bromine is replaced by hydrogen) can sometimes be observed. This can be minimized by ensuring efficient stirring and proper stoichiometry of the cyanide source.
Conclusion
The cyanation of 4-bromo-2-(trifluoromethyl)benzene derivatives is a critical transformation in the synthesis of valuable chemical entities. Both palladium- and nickel-catalyzed methods offer efficient and reliable routes to the desired benzonitriles. The choice of methodology will depend on factors such as cost, scale, and the desired level of environmental safety. The protocols provided herein serve as a robust starting point for researchers in their synthetic endeavors. Careful attention to the reaction parameters, particularly the choice of catalyst, ligand, and cyanide source, is paramount for achieving high yields and purity.
References
- 1. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Strategic Utility of 4-Bromo-2-(trifluoromethyl)benzonitrile in Advanced Materials Research: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the landscape of material science, the thoughtful design of molecular components is paramount to achieving desired functionalities. 4-Bromo-2-(trifluoromethyl)benzonitrile, a seemingly unassuming aromatic compound, has emerged as a pivotal building block for the synthesis of a new generation of advanced organic materials. Its unique trifecta of reactive sites—the nitrile group, the bromine atom, and the trifluoromethyl group—offers a versatile platform for chemists to architect complex molecules with tailored electronic and photophysical properties.
The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. This is a cornerstone of modern organic synthesis, allowing for the construction of extended π-conjugated systems. The electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups significantly influences the electronic characteristics of the molecule and any subsequent materials derived from it. This inherent electronic predisposition makes this compound a particularly attractive precursor for donor-acceptor type molecules, which are the workhorses of organic electronics.
This guide provides an in-depth exploration of the applications of this compound in material science research, with a focus on its role in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). We will delve into the causality behind its selection in these applications and provide a detailed, field-proven protocol for its use in a representative synthesis.
Core Applications in Material Science
The strategic placement of the bromo, trifluoromethyl, and cyano functionalities on the benzene ring makes this compound a valuable precursor in several areas of material science:
-
Organic Light-Emitting Diodes (OLEDs): The strong electron-accepting nature of the trifluoromethylbenzonitrile core makes it an excellent component for the synthesis of host and emitter materials in OLEDs.[1][2] Specifically, it is instrumental in the design of molecules exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to significantly higher device efficiencies.[3][4]
-
Organic Photovoltaics (OPVs): In the realm of solar energy, this compound can be utilized in the synthesis of non-fullerene acceptors or as a building block for donor polymers, where its electronic properties can be harnessed to optimize charge separation and transport.
-
Organic Field-Effect Transistors (OFETs): The rigid aromatic structure and the influence of the electron-withdrawing groups can be beneficial in the design of n-type organic semiconductors for OFETs, which are essential components of modern flexible electronics.
-
Liquid Crystals: Benzonitrile derivatives are known for their application in liquid crystal displays.[5] The specific substitution pattern of this compound can be exploited to synthesize novel liquid crystalline materials with unique phase behaviors and electro-optical properties.
Featured Application: Synthesis of a Donor-Acceptor TADF Emitter for OLEDs
The development of efficient blue emitters remains a significant challenge in OLED technology. The following section provides a detailed protocol for the synthesis of a donor-acceptor molecule suitable for use as a TADF emitter, leveraging this compound as the acceptor core. The donor moiety in this example is carbazole, a well-known hole-transporting unit. The synthesis will be accomplished via a Suzuki-Miyaura cross-coupling reaction.
Causality of Experimental Design
The choice of the Suzuki-Miyaura coupling is deliberate. It is a robust and high-yielding reaction with a broad tolerance for functional groups, making it ideal for the synthesis of complex organic molecules.[6][7] The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling of the aryl bromide (this compound) with a boronic acid or ester derivative of the donor molecule (carbazole). The trifluoromethyl and nitrile groups on the acceptor are stable under these reaction conditions. The resulting donor-acceptor architecture is designed to induce a spatial separation of the Highest Occupied Molecular Orbital (HOMO), predominantly on the electron-rich carbazole donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the electron-deficient trifluoromethylbenzonitrile acceptor. This separation is key to achieving a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of a TADF emitter via Suzuki coupling.
Detailed Step-by-Step Protocol: Synthesis of 4-(9H-Carbazol-9-yl)-2-(trifluoromethyl)benzonitrile
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
Materials:
-
This compound (1.0 eq)
-
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carbazole boronic acid pinacol ester) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous Toluene
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Brine
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound, 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under the inert atmosphere, add a degassed mixture of anhydrous toluene and anhydrous 1,4-dioxane (e.g., 3:1 v/v) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of ~0.1 M with respect to the limiting reagent).
-
-
Reaction:
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-(9H-Carbazol-9-yl)-2-(trifluoromethyl)benzonitrile.
-
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and assess purity. |
| Mass Spectrometry | To determine the molecular weight of the product. |
| Photoluminescence Spectroscopy | To measure the emission spectrum and quantum yield. |
| Time-Resolved Photoluminescence | To determine the fluorescence lifetime and identify the presence of a delayed fluorescence component, confirming TADF behavior. |
Reaction Scheme Diagram
Caption: Synthesis of a TADF emitter via Suzuki coupling.
Safety and Handling Considerations
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design in material science. Its unique combination of functional groups provides a robust and versatile platform for the synthesis of advanced materials with tailored optoelectronic properties. The protocol detailed herein for the synthesis of a TADF emitter is a prime example of its utility in the development of next-generation OLEDs. As the demand for high-performance, solution-processable, and cost-effective organic electronic devices continues to grow, the importance of well-designed molecular building blocks like this compound is set to increase, paving the way for further innovations in the field.
References
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Design Strategy of Organic Thermally Activated Delayed Fluorescence Emitters | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile (CAS 191165-13-6). This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity. This compound is a valuable building block in pharmaceutical and agrochemical research, making its efficient synthesis crucial.[1]
This guide focuses on the most common and versatile synthetic route: the Sandmeyer reaction , which involves the diazotization of an aromatic amine followed by cyanation.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Sandmeyer reaction is the predominant method.[2] It involves a two-step, one-pot sequence starting from 4-Bromo-2-(trifluoromethyl)aniline. The amine is first converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[4][5] This method is widely adopted due to its reliability and the commercial availability of the starting materials.
Q2: Why is strict temperature control so critical in this synthesis?
The key intermediate, the aryl diazonium salt, is thermally unstable.[6] Diazotization must be performed at 0–5 °C to prevent the salt from decomposing prematurely.[4] If the temperature rises, the diazonium group can react with water in the solvent to form unwanted 4-bromo-2-(trifluoromethyl)phenol, and can also lead to the formation of dark, tar-like polymeric byproducts, both of which significantly reduce the yield of the desired benzonitrile.[6][7]
Q3: What are the primary safety concerns when performing this reaction?
There are two main safety considerations:
-
Aryl Diazonium Salts: Solid diazonium salts can be explosive when dry and should be handled with extreme care.[4] The primary mitigation strategy is to generate and use the diazonium salt in situ (in the reaction mixture without isolation), keeping it cold and in solution at all times.[4]
-
Copper(I) Cyanide and HCN: Copper(I) cyanide is highly toxic.[4] More critically, the reaction mixture is acidic. If the cyanide salt is added to a strongly acidic solution, it can generate highly toxic and volatile hydrogen cyanide (HCN) gas. This reaction must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[4] A base trap (e.g., sodium hypochlorite/sodium hydroxide solution) can be used to scrub any HCN from the off-gas.
Q4: Can I use copper(II) salts instead of copper(I) for the cyanation step?
For the classic Sandmeyer reaction, copper(I) is the active catalyst.[6] The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical.[2] While some other transition metals and even Cu(II) have been used in modified procedures, Cu(I) salts like CuCN are the most effective and standard reagents for this transformation.[2] Using Cu(II) salts directly will likely result in a failed or very low-yielding reaction.
Troubleshooting Guide: Improving Reaction Yield
This section addresses specific problems you may encounter during the synthesis.
Workflow Overview
The following diagram illustrates the general workflow for the Sandmeyer synthesis of this compound.
Caption: General workflow for the Sandmeyer synthesis.
Problem 1: Low or No Product Yield
Q: My final yield is significantly lower than expected. What are the most common causes?
Low yield in a Sandmeyer reaction typically points to issues in one of the two main steps: diazotization or cyanation. Let's break down the possibilities.
The conversion of the starting aniline to the diazonium salt must be complete.
-
How to Diagnose: You can check for the presence of unreacted nitrous acid (which is added in slight excess) to confirm the full consumption of the aniline. Place a drop of the reaction mixture onto starch-iodide paper. A persistent, immediate blue-black color indicates that diazotization is complete.[6] If the color is faint or fades, you may need to add slightly more sodium nitrite solution.
-
Common Reasons & Solutions:
-
Incorrect Stoichiometry: Ensure you are using at least 1 equivalent of sodium nitrite and a sufficient excess of acid (typically 2-3 equivalents).
-
Impure Starting Amine: Impurities in the 4-Bromo-2-(trifluoromethyl)aniline can interfere with the reaction. Confirm the purity of your starting material by NMR or melting point.
-
Temperature Too Low: While high temperatures are dangerous, excessively low temperatures (e.g., < 0 °C) can cause the reaction to become sluggish. Maintain the 0–5 °C window.
-
This is the most frequent cause of low yields.
-
How to Diagnose: The formation of a dark brown or black tar-like substance is a clear indicator of decomposition.[6] You may also notice significant N₂ gas evolution before the diazonium salt is added to the copper cyanide solution. A reddish or phenolic smell from the reaction mixture also suggests the formation of the phenol byproduct.
-
Common Reasons & Solutions:
-
Poor Temperature Control: The number one culprit. Use an ice/salt bath to maintain the temperature between 0 and 5 °C throughout the NaNO₂ addition and before the cyanation step.[6]
-
Slow Addition of Reagents: Add the sodium nitrite solution dropwise and steadily. A slow addition prolongs the time the unstable diazonium salt sits in solution.
-
Delay Before Cyanation: Use the diazonium salt solution immediately after it is prepared. Do not store it.
-
Issues with the copper(I) cyanide or the reaction conditions can prevent the final conversion.
-
How to Diagnose: After the workup, you find unreacted starting material or significant amounts of the phenol byproduct, even if diazotization seemed complete.
-
Common Reasons & Solutions:
-
Poor Quality CuCN: Copper(I) salts can oxidize over time. Use fresh, high-quality CuCN.
-
Solubility Issues: CuCN is poorly soluble. It is often used in combination with an alkali metal cyanide (NaCN or KCN), which forms a more soluble complex ([Cu(CN)₂]⁻), improving catalytic activity.[8]
-
Incorrect pH: The cyanation step should not be strongly acidic, as this can lead to HCN generation. The diazonium salt solution is added to the buffered or neutral cyanide solution.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
Problem 2: Product Purity Issues
Q: My final product is impure after workup. What are the likely contaminants and how do I remove them?
Common impurities include the starting aniline, the phenol byproduct, and biaryl compounds.
| Impurity | Origin | Prevention & Removal |
| 4-Bromo-2-(trifluoromethyl)aniline | Incomplete diazotization or unreacted starting material. | Ensure complete diazotization using the starch-iodide test. Can be removed by washing the organic extract with dilute acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer. |
| 4-Bromo-2-(trifluoromethyl)phenol | Decomposition of the diazonium salt by reaction with water.[7] | Maintain strict temperature control (0–5 °C).[6] The acidic phenol can be removed by washing the organic extract with a dilute base (e.g., 1M NaOH or Na₂CO₃). |
| Biaryl compounds | Radical-radical coupling, a known side reaction of the Sandmeyer mechanism.[2] | This is harder to prevent completely but can be minimized by optimizing reagent concentration and temperature. Removal typically requires column chromatography or recrystallization. |
Purification Protocol: A standard purification procedure involves:
-
Aqueous Workup: After the reaction is complete, extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Wash the organic layer with 1M HCl to remove any unreacted aniline.
-
Base Wash: Wash with 1M NaOH to remove the phenolic byproduct.
-
Brine Wash & Dry: Wash with saturated NaCl solution, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration & Chromatography: Concentrate the solvent under reduced pressure. If impurities remain, purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). For solid products, recrystallization can also be an effective final purification step.[9]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions. All work must be performed in a certified chemical fume hood.
Synthesis of this compound via Sandmeyer Reaction
-
Diazotization (Step 1):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-Bromo-2-(trifluoromethyl)aniline (1.0 eq) with aqueous hydrobromic acid (48%, 2.5 eq).
-
Cool the resulting slurry to 0 °C using an ice-salt bath. The mixture should be vigorously stirred.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a small amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C .
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.
-
Confirm the completion of the reaction using starch-iodide paper. The resulting clear solution of the diazonium salt is used immediately in the next step.
-
-
Sandmeyer Cyanation (Step 2):
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.3 eq) in water. Gently warm the mixture if necessary to achieve a clear solution, then cool it to room temperature.
-
Place the cyanide solution in an ice bath.
-
Slowly and carefully , add the cold diazonium salt solution from Step 1 to the copper cyanide solution. The rate of addition should be controlled to keep the temperature of the cyanation mixture below 15-20 °C and to manage the evolution of nitrogen gas.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases. Some protocols may call for gentle heating (e.g., 50-60 °C) to drive the reaction to completion.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic extracts. Wash sequentially with 1M HCl, water, 1M NaOH, and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude solid or oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-2-(trifluoromethyl)benzonitrile by Silica Gel Column Chromatography
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Bromo-2-(trifluoromethyl)benzonitrile using silica gel column chromatography. The methodologies and insights provided are grounded in established chromatographic principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to the Purification Challenge
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purification via silica gel column chromatography is a critical step to ensure the removal of synthetic byproducts and unreacted starting materials, thereby guaranteeing the high purity (typically ≥98%) required for subsequent reactions.[1] The presence of a polar nitrile group and a lipophilic trifluoromethyl group on the aromatic ring gives this compound moderate polarity, which dictates its behavior on a polar stationary phase like silica gel.[1][2]
This guide is structured to anticipate and resolve common issues encountered during this specific purification, from selecting the right solvent system to addressing unexpected elution patterns.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its purification?
Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₈H₃BrF₃N[1] | Affects molecular weight (250.02 g/mol ) and polarity.[1] |
| Appearance | White to off-white crystalline solid or lump.[1][3] | Allows for visual tracking of the solid product after solvent evaporation. |
| Melting Point | 37-44°C[1][3] | A low melting point means the purified compound may be isolated as an oil or a low-melting solid. |
| Solubility | Soluble in various organic solvents.[1] | This property is crucial for choosing an appropriate solvent for sample loading and the mobile phase. |
| Polarity | Moderately polar. | The nitrile (-CN) and trifluoromethyl (-CF₃) groups influence its interaction with the polar silica gel stationary phase.[1][2] |
Q2: How do I select an appropriate solvent system (mobile phase) for the column?
The choice of solvent system is the most critical parameter for a successful separation.[4] The goal is to find a solvent or solvent mixture that provides a good separation between the target compound and its impurities.
-
Start with TLC Analysis: Before running a column, always perform Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal solvent system should give your target compound an Rƒ value of approximately 0.3-0.4 .[4][5] This Rƒ value typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (requiring excessive solvent and leading to band broadening).
-
Common Solvent Systems: For moderately polar compounds like this compound, binary mixtures of a non-polar solvent and a slightly more polar solvent are effective. A common starting point is a mixture of hexane and ethyl acetate .[3] You can vary the ratio to achieve the desired Rƒ. Dichloromethane can also be used as a component of the mobile phase.[6]
-
Polarity and Elution: Remember, increasing the polarity of the mobile phase will increase the Rƒ of all compounds and accelerate their elution from the column.[2] Non-polar compounds will always travel faster down a silica gel column than polar compounds.[4]
Q3: What are the potential impurities I should be trying to separate?
Impurities can originate from the starting materials or be byproducts of the synthesis reaction. Common impurities in the synthesis of this compound may include unreacted starting materials like 4-amino-2-trifluoromethylbenzonitrile or byproducts from side reactions.[3] The nature of these impurities will depend on the specific synthetic route employed.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography process, providing explanations and actionable solutions.
Problem 1: My compound is not eluting from the column.
Possible Cause 1: The mobile phase is not polar enough. If the solvent system is too non-polar, the target compound will have a very strong affinity for the polar silica gel and will not move down the column.[4] This is often indicated by an Rƒ value near zero on your initial TLC plates.
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.[7] For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
Step Gradient Elution: You can start with a less polar solvent system to elute non-polar impurities first, and then incrementally increase the polarity to elute your target compound.[8]
Possible Cause 2: The compound may have decomposed on the silica gel. Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[9]
Solution:
-
Test for Stability: Before running the column, spot your crude material on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears, your compound may be degrading on the silica.[9]
-
Deactivate the Silica: You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[8]
-
Use an Alternative Stationary Phase: If decomposition is a significant issue, consider using a less acidic stationary phase like alumina.[9]
Problem 2: My compound is eluting too quickly, with impurities.
Possible Cause: The mobile phase is too polar. If the solvent system is too polar, your compound will have a low affinity for the silica gel and will travel down the column very quickly, potentially co-eluting with other compounds.[4] This is usually indicated by a high Rƒ value (e.g., >0.6) on TLC.
Solution:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, this means decreasing the percentage of ethyl acetate.
Problem 3: The separation is poor, and the collected fractions are all mixed.
Possible Cause 1: The column was improperly packed. Cracks, channels, or air bubbles in the silica gel bed will lead to uneven solvent flow, causing poor separation and broad, overlapping bands.[4][10]
Solution:
-
Proper Packing Technique: Always pack the column using a slurry method to ensure a uniform and homogenous bed.[5] Gently tap the column as the silica settles to dislodge any air bubbles.[5] Ensure the column is never allowed to run dry.[4]
Possible Cause 2: The sample was loaded incorrectly. Loading the sample in too large a volume of solvent or disturbing the surface of the silica gel can lead to a wide initial band, which will result in poor separation.[10][11]
Solution:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[11] Carefully apply the solution to the top of the column with a pipette, trying not to disturb the silica bed.[11]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dry loading is the preferred method.[5][11] Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of the packed column.[5]
Problem 4: I can't see my compound in the collected fractions.
Possible Cause: The fractions are too dilute. If you collect a large number of very small fractions, the concentration of your compound in each may be too low to detect by TLC.
Solution:
-
Concentrate Fractions: Try concentrating a few of the fractions where you expect your compound to be and then re-run the TLC.[9]
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
Objective: To prepare a uniformly packed silica gel column, which is essential for good separation.[4]
-
Preparation: Select a column of appropriate size. A general rule of thumb is to use a weight of silica gel that is 30 to 100 times the weight of the crude sample to be purified.[5]
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[4] Add a thin layer of sand on top of the plug.[5]
-
Making the Slurry: In a beaker, mix the required amount of silica gel (e.g., 60-120 mesh) with the initial, least polar mobile phase to form a slurry.[5][12] Swirl or stir to remove any trapped air bubbles.[4]
-
Packing the Column: With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously add the rest of the slurry. Gently tap the side of the column to ensure even packing and remove air bubbles.[5]
-
Finalizing the Column: Once all the silica has settled, add a protective layer of sand on top.[5] Drain the solvent until it is just level with the top of the sand layer. At this point, the column is ready for sample loading. Crucially, do not let the solvent level drop below the top of the silica bed. [4]
Protocol 2: Dry Loading a Sample
Objective: To load a sample that has poor solubility in the column eluent, ensuring a narrow starting band for optimal separation.[5][11]
-
Dissolving the Sample: Dissolve your crude this compound in a suitable volatile solvent (e.g., dichloromethane).[5]
-
Adsorbing onto Silica: Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.[5]
-
Evaporation: Remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[5][11]
-
Loading the Column: Carefully add this powder to the top of the packed and equilibrated column.
-
Elution: Add a protective layer of sand on top of the sample layer and begin eluting with your chosen solvent system.[5]
Visualization of the Workflow
Chromatography Workflow Diagram
Caption: Workflow for purifying this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor column separation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 191165-13-6 [amp.chemicalbook.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
troubleshooting Suzuki coupling with electron-deficient substrates like 4-Bromo-2-(trifluoromethyl)benzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address the unique challenges encountered when working with electron-deficient substrates, such as 4-Bromo-2-(trifluoromethyl)benzonitrile. As experienced chemists know, the electronic properties of coupling partners can dramatically influence reaction outcomes. Electron-withdrawing groups, while beneficial for facilitating oxidative addition, can introduce a unique set of problems, including sluggish transmetalation and catalyst inhibition.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve high-yielding, reproducible results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and stumbling blocks researchers face when coupling electron-deficient aryl halides.
Q1: My Suzuki coupling with an electron-deficient bromide is failing or giving very low yield. I thought electron-withdrawing groups were supposed to make the reaction easier?
A1: This is a very common and logical question. While it's true that electron-withdrawing groups on the aryl halide accelerate the initial oxidative addition step of the catalytic cycle, they can have a detrimental effect on subsequent steps.[1][2][3] Specifically, the resulting electron-poor palladium(II) intermediate can be less susceptible to transmetalation with the organoboron reagent. Furthermore, the electron-deficient nature of the product can slow down the final reductive elimination step.[4] Therefore, a successful reaction requires a carefully balanced catalyst system that can efficiently navigate all stages of the cycle.
Q2: I'm observing significant amounts of a byproduct that appears to be my starting aryl bromide with the bromine replaced by a hydrogen. What is this, and how can I prevent it?
A2: This byproduct is the result of a side reaction called hydrodehalogenation.[5] It becomes more prevalent with electron-deficient aryl halides, especially N-heterocyclic halides.[5] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (like alcohols), or trace water. This Pd-H species can then react with your aryl halide to produce the reduced, dehalogenated compound. To mitigate this, consider using aprotic solvents (e.g., dioxane, toluene), a weaker base like K₂CO₃ or K₃PO₄, and ensuring your reaction is run under a strictly inert atmosphere.[5]
Q3: My boronic acid seems to be decomposing during the reaction, leading to homocoupling and other side products. How can I improve its stability?
A3: Boronic acid instability, particularly protodeboronation (replacement of the C-B bond with a C-H bond), is a frequent issue, especially with electron-deficient or heteroaromatic boronic acids.[6][7] This is often exacerbated by the basic and aqueous conditions of the reaction.[6] To address this, you can:
-
Use a less nucleophilic base (e.g., KF, K₃PO₄) to minimize base-catalyzed decomposition.[8]
-
Employ boronate esters (e.g., pinacol esters) or organotrifluoroborates, which are generally more stable than the corresponding boronic acids.[6][9][10] These act as "slow-release" sources of the boronic acid under the reaction conditions.[6]
-
Minimize the amount of water in the reaction or use anhydrous conditions if feasible for your system.
Q4: I'm using a substrate with a nitrile group, like this compound. Can the nitrile group interfere with the reaction?
A4: Yes, the nitrile group can potentially interfere. While generally tolerated in Suzuki couplings, nitriles are Lewis basic and can coordinate to the palladium center, potentially inhibiting the catalyst.[11] In some cases, particularly with nickel catalysis, the C-CN bond itself can be activated and cleaved.[12] For palladium-catalyzed Suzuki reactions, if you suspect catalyst inhibition by the nitrile, using a ligand that forms a very stable and active complex with palladium, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos), can often overcome this issue.[4]
In-Depth Troubleshooting Guide
When initial adjustments fail, a more systematic approach is required. This section is organized by common symptoms of reaction failure to help you diagnose and solve the problem.
Symptom 1: No Reaction or Very Low Conversion
If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled at a very early stage.
Potential Cause A: Inactive Catalyst
The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient.
-
Solution 1: Switch to a Pre-formed Pd(0) Source. Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. However, be aware that these can be sensitive to air and may require more careful handling.[1]
-
Solution 2: Employ Modern Precatalysts. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed for rapid and reliable generation of the active Pd(0) species and are often highly effective for challenging substrates.[4][13]
Potential Cause B: Failed Oxidative Addition
While electron-deficient bromides like this compound are primed for oxidative addition, extremely electron-rich or sterically hindered partners can struggle.[1]
-
Solution 1: Increase Ligand Electron-Donating Ability. Use more electron-rich phosphine ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) or bulky biarylphosphine ligands (Buchwald ligands).[2][3][14] These increase the electron density on the palladium center, promoting its insertion into the carbon-halogen bond.
-
Solution 2: Increase Temperature. While a simple solution, carefully increasing the reaction temperature can often overcome the activation barrier for oxidative addition.
Symptom 2: Starting Materials Consumed, but Desired Product Yield is Low
This scenario suggests the catalytic cycle is turning over, but is being diverted by competing side reactions.
Potential Cause A: Protodeboronation of the Boronic Acid
As discussed in the FAQs, the boronic acid is being consumed non-productively.
-
Solution 1: Optimize the Base. The role of the base is critical; it activates the boronic acid for transmetalation.[8][15] However, strong bases can accelerate decomposition. Switch to a milder base like K₃PO₄, Cs₂CO₃, or KF. The choice of base can significantly alter the reaction outcome.[15][16]
-
Solution 2: Use a More Stable Boron Reagent. As mentioned, switching from a boronic acid to a pinacol boronate ester or a potassium trifluoroborate salt can significantly enhance stability and improve yields.[10]
Potential Cause B: Hydrodehalogenation of the Aryl Bromide
Your aryl bromide is being reduced instead of coupled.
-
Solution 1: Rigorous Exclusion of Air and Water. Ensure your solvents are thoroughly degassed and all reagents are dry. Run the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Solution 2: Ligand Choice. Bulky, electron-rich ligands can accelerate the desired reductive elimination step to form your product, outcompeting the undesired hydrodehalogenation pathway.[5][13]
Potential Cause C: Slow Reductive Elimination
The final step to release the product from the palladium center is sluggish. This can be an issue when the resulting biaryl product is very electron-poor.[16]
-
Solution 1: Use Bulky Ligands. Sterically demanding ligands (e.g., XPhos, SPhos, t-Bu₃P) promote reductive elimination by creating steric crowding around the metal center, favoring the formation of the C-C bond and release of the product.[1]
-
Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the barrier to reductive elimination.
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Recommended Reaction Parameters & Protocols
For a challenging substrate like this compound, careful selection of reagents is paramount.
Table 1: Recommended Component Selection for Electron-Deficient Substrates
| Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Provides a reliable and rapid generation of the active Pd(0) catalyst, crucial for initiating the cycle with challenging substrates.[4] |
| Ligand | Buchwald Biarylphosphines (XPhos, SPhos, RuPhos) | Bulky and electron-rich ligands that accelerate both oxidative addition and reductive elimination, helping to outcompete side reactions.[16][17] |
| Base | K₃PO₄, Cs₂CO₃, KF | Stronger, non-nucleophilic bases are often required to facilitate the slow transmetalation step associated with electron-poor intermediates.[16] Avoid alkoxides which can promote dehalogenation. |
| Boron Reagent | Boronic Pinacol Ester or Potassium Trifluoroborate | Offers greater stability against protodeboronation compared to boronic acids, ensuring its availability throughout the reaction.[9][10] |
| Solvent System | Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene, CPME) | Minimizes hydrodehalogenation and boronic acid decomposition. A small amount of water may be necessary with some base/substrate combinations. |
Experimental Protocol: Optimized Suzuki Coupling of this compound
This protocol employs a robust Buchwald-type catalyst system designed for difficult couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2–1.5 equiv)
-
XPhos Pd G3 (1–3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80–110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Cyanation of Aryl Bromides
Welcome to the technical support center for palladium-catalyzed cyanation of aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyanation reactions, troubleshoot common issues, and understand the mechanistic nuances of this powerful transformation. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the palladium-catalyzed cyanation of aryl bromides.
Q1: My cyanation reaction is not working or gives very low yield. What are the most common causes?
A: Low or no yield in palladium-catalyzed cyanation is a frequent issue, often stemming from catalyst deactivation. The primary culprit is the cyanide ion itself, which can poison the palladium catalyst by strongly coordinating to it and inhibiting the catalytic cycle.[1][2][3] Other common causes include:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.
-
Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrate or reaction conditions.
-
Suboptimal Reaction Conditions: The choice of solvent, base, or temperature can significantly impact the reaction outcome.
-
Moisture and Air: While many modern catalysts are air-stable, rigorous exclusion of air and moisture can be critical, especially with certain cyanide sources.
Q2: How do I choose the right palladium precatalyst?
A: The choice of palladium source is critical for a successful cyanation. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are used, they require in situ reduction to the active Pd(0) species. This reduction step in the presence of cyanide can be inefficient and lead to catalyst poisoning.[1]
For improved reliability, consider using palladacycle precatalysts . These are often more effective as they provide a more controlled and efficient entry into the catalytic cycle without a separate reduction step under the reaction conditions.[1]
| Palladium Precatalyst | Advantages | Disadvantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | Readily available and inexpensive. | Requires in situ reduction, susceptible to cyanide poisoning during activation.[1] |
| Palladacycle Precatalysts | Air- and moisture-stable, provide controlled generation of the active catalyst.[1][4] | May be more expensive. |
| Pd/C | Heterogeneous, allowing for easier removal. | Can have lower activity and require higher temperatures.[5] |
Q3: What is the role of the phosphine ligand, and how do I select the best one?
A: The phosphine ligand is arguably the most critical component for tuning the reactivity and stability of the palladium catalyst. Its primary roles are to:
-
Stabilize the palladium center.
-
Modulate the electron density at the metal center, influencing the rates of oxidative addition and reductive elimination.[6]
-
Provide steric bulk that can prevent catalyst deactivation and promote the desired reaction pathway.[7][8]
For the cyanation of aryl bromides, bulky and electron-rich monodentate phosphine ligands are generally the most effective.[4][9] Ligands like XPhos, tBuXPhos, and tri-tert-butylphosphine (P(t-Bu)₃) are excellent starting points.[1][8] The steric hindrance provided by these ligands is thought to prevent the displacement of the ligand by cyanide, thereby protecting the catalyst from poisoning.[8]
Q4: Which cyanide source should I use?
A: The choice of cyanide source involves a trade-off between reactivity, safety, and practicality.
| Cyanide Source | Advantages | Disadvantages |
| KCN / NaCN | Inexpensive and reactive. | Highly toxic; can lead to catalyst poisoning due to high solubility in some organic solvents.[1][10] |
| Zn(CN)₂ | Less toxic than alkali metal cyanides; widely used.[1] | Still a significant toxicity risk.[1] |
| K₄[Fe(CN)₆] | Non-toxic and inexpensive; considered a safer alternative.[1][10][11] | Often requires higher temperatures for cyanide transfer.[1] |
| Malononitrile | Less toxic, stable, and easy to handle "non-metallic" source.[12] | May require specific copper co-catalysts.[12] |
For initial optimizations, K₄[Fe(CN)₆] is a good choice due to its low toxicity and cost-effectiveness.[1][10]
II. Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common experimental failures.
Problem 1: No Reaction or Incomplete Conversion
If your reaction shows little to no product formation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no conversion in cyanation reactions.
Problem 2: Formation of Side Products (e.g., Dehalogenation)
The formation of arene (from dehalogenation of the aryl bromide) or other side products suggests issues with the catalytic cycle or reagent stability.
-
Cause: Dehalogenation can occur if the catalytic cycle is disrupted, leading to protonolysis of the Ar-Pd intermediate. It can also be promoted by certain bases or impurities.
-
Solution 1: Re-evaluate the Base: Strong bases can sometimes promote dehalogenation. If you are using a strong base like an alkoxide, consider switching to a weaker carbonate or acetate base.[1]
-
Solution 2: Check for Water: Ensure your reaction is sufficiently anhydrous, as water can be a proton source for dehalogenation.
-
Solution 3: Optimize Ligand and Temperature: A more robust catalyst system (e.g., with a bulkier ligand) can sometimes outcompete the dehalogenation pathway. Lowering the reaction temperature may also suppress side reactions.
Problem 3: Reaction is Irreproducible
Irreproducibility is a known challenge in palladium-catalyzed cyanations.[1]
-
Cause: The primary reason for irreproducibility is often the variable rate of catalyst poisoning by cyanide.[1] The physical form (e.g., particle size) of solid cyanide salts can also play a role.
-
Solution 1: Use a Safer, More Reliable Cyanide Source: Switching from NaCN or KCN to K₄[Fe(CN)₆] can improve reproducibility as the cyanide is released more slowly.[1][10]
-
Solution 2: Employ a Biphasic Solvent System: Using a solvent mixture like dioxane/water can help to control the concentration of cyanide in the organic phase, leading to more consistent results.[1][2]
-
Solution 3: Utilize a Robust Precatalyst: As mentioned, palladacycle precatalysts provide a more consistent generation of the active catalyst, which can significantly improve reproducibility.[1]
III. Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a general and robust palladium-catalyzed cyanation of aryl bromides using a non-toxic cyanide source.
General Protocol for Cyanation using K₄[Fe(CN)₆]
This protocol is adapted from methodologies that prioritize safety and reproducibility.[1][13]
Materials:
-
Aryl bromide (1.0 mmol)
-
Palladacycle precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%)
-
XPhos ligand (if not using a precatalyst with the ligand already incorporated)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)
-
Potassium acetate (KOAc, 0.125 mmol)
-
Dioxane (2.5 mL)
-
Degassed water (2.5 mL)
-
Reaction vessel (e.g., screw-cap vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (if solid), palladacycle precatalyst, K₄[Fe(CN)₆]·3H₂O, and KOAc.
-
Inert Atmosphere: Seal the vessel with a Teflon-lined cap. Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add dioxane, followed by the degassed water. If the aryl bromide is a liquid, add it at this stage via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-130 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Reactions are typically complete within 1-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (e.g., 20 mL) and ethyl acetate (e.g., 20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Mechanistic Insights
A solid understanding of the reaction mechanism is crucial for rational optimization.
The Catalytic Cycle and the Role of the Ligand
The generally accepted mechanism for palladium-catalyzed cyanation involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for Pd-catalyzed cyanation and points of catalyst poisoning.
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate, L-Pd(II)(Ar)(Br). Bulky, electron-rich ligands accelerate this step.[4][9]
-
Transmetalation: The bromide on the palladium complex is exchanged for a cyanide group from the cyanide source. This step can be slow if the cyanide source is not sufficiently soluble or reactive.
-
Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium center, forming the desired aryl nitrile (Ar-CN) and regenerating the L-Pd(0) catalyst. This step is often the rate-determining step and is facilitated by bulky ligands.[8]
Catalyst Poisoning: Excess cyanide in the reaction mixture can coordinate strongly to any of the palladium species in the catalytic cycle, forming inactive complexes like [L-Pd(CN)n]x- and halting the reaction.[1][3] This is why controlling the cyanide concentration is paramount.
V. References
-
Doyle, A. G. et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
-
Fors, B. P. et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. --INVALID-LINK--
-
Li, J.-H. et al. Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. Thieme.
-
McDonald, R. I. et al. Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ACS Catalysis. --INVALID-LINK--
-
McDonald, R. I. et al. Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ACS Catalysis.
-
BenchChem. Palladium-Catalyzed Cyanation of Indole Derivatives: Application Notes and Protocols.
-
Royal Society of Chemistry. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. --INVALID-LINK--
-
ResearchGate. A new palladium catalyst system for the cyanation of aryl chlorides.
-
ACS Publications. A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides.
-
Anderson, K. W. et al. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. --INVALID-LINK--
-
ResearchGate. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
-
Viciu, M. S. et al. Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Organometallics. --INVALID-LINK--
-
chem.libretexts.org. Pd Catalyzed Cyanation.
-
Anderson, K. W. et al. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. --INVALID-LINK--
-
Neetha, M. et al. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. --INVALID-LINK--
-
Rajendra, M. A. et al. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme.
-
Johnson, D. Phosphines. Chemistry LibreTexts. --INVALID-LINK--
-
ResearchGate. Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species.
-
Wu, Z. et al. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. --INVALID-LINK--
-
ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
-
Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. --INVALID-LINK--
-
Coombs, J. R. et al. Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides. The Journal of Organic Chemistry. --INVALID-LINK--
-
YouTube. palladium coupling catalyst activation. --INVALID-LINK--
-
Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. --INVALID-LINK--
-
Organic Synthesis International. Cyanation of Aryl Halides. --INVALID-LINK--
-
Synlett. A New Palladium Catalyst System for the Cyanation of Aryl Chlorides with K4[Fe(CN)6].
-
Neetha, M. et al. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. --INVALID-LINK--
-
ResearchGate. Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent.
-
Reddit. Cyanation of Aryl Bromide. --INVALID-LINK--
-
ResearchGate. The Room-Temperature Palladium-Catalyzed Cyanation of Aryl Bromides and Iodides with Tri-t-butylphosphine as Ligand.
-
SciSpace. Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic.
-
MDPI. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. --INVALID-LINK--
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
controlling temperature for the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile
Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile
A Senior Application Scientist's Guide to Temperature Control and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. My goal is to move beyond simple procedural steps and provide you with the causal reasoning behind critical parameters, empowering you to troubleshoot effectively and ensure the integrity of your results. The synthesis of this valuable intermediate, particularly via the Sandmeyer reaction, is a classic case study in the importance of rigorous temperature control. Let's delve into the challenges you might face and how to overcome them.
Core Principles: Why Temperature is the Master Variable
The most common and efficient route to this compound begins with 4-Bromo-2-(trifluoromethyl)aniline. This starting material undergoes a two-stage process: diazotization followed by a copper-catalyzed cyanation (the Sandmeyer reaction).[1] The intermediate formed in the first stage, an aryl diazonium salt, is the heart of the matter.
Aryl diazonium salts are notoriously unstable.[2][3] Their synthesis is exothermic, and the product itself is thermally sensitive.[4][5] The bond between the aromatic ring and the diazo group (N₂⁺) is weak, and with minimal thermal energy, it can cleave, releasing a large volume of nitrogen gas. This decomposition is not just a threat to your yield; it's a significant safety hazard.[6][7] Uncontrolled temperature increases can lead to violent gas evolution, pressure buildup, and potentially a runaway reaction.[3][4] Therefore, mastering temperature control is not just about optimizing yield; it is fundamental to a safe and reproducible synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: During the addition of sodium nitrite for the diazotization, my reaction mixture turned dark brown or black and started foaming violently. What went wrong?
This is a classic sign of diazonium salt decomposition. The foaming is the rapid evolution of nitrogen (N₂) gas, and the dark color is due to the formation of various phenolic and azo-coupled byproducts.
-
Root Cause: Your reaction temperature almost certainly exceeded the critical 0-5 °C range.[8][9] The diazotization reaction is exothermic, and if the addition of sodium nitrite is too fast or the external cooling is insufficient, localized "hot spots" can form, initiating a cascade of decomposition.[4]
-
Immediate Action: If it is safe to do so, cease the addition of sodium nitrite immediately and enhance cooling.
-
Preventative Protocol:
-
Pre-cool Everything: Ensure both your aniline-acid solution and your sodium nitrite solution are thoroughly chilled to 0 °C before you begin the addition.
-
Slow, Sub-surface Addition: Add the sodium nitrite solution dropwise and slowly, ideally with the tip of the addition funnel or pipette below the surface of the reaction mixture to promote rapid mixing and heat dissipation.
-
Vigorous Stirring: Maintain efficient and constant stirring to prevent localized temperature gradients.
-
Monitor Internal Temperature: Use a calibrated thermometer placed directly in the reaction mixture, not just monitoring the cooling bath.
-
Q2: My yield of this compound is very low, and I isolated a significant amount of 4-Bromo-2-(trifluoromethyl)phenol instead. Why did this happen?
This indicates that your diazonium salt decomposed into an aryl cation, which was then trapped by water in the reaction mixture.
-
Root Cause: This is another consequence of poor temperature control during the diazotization or allowing the diazonium salt solution to warm up before it was used in the Sandmeyer step.[2][4] Diazonium salts will readily hydrolyze to phenols at temperatures above 5-10 °C.[10]
-
Self-Validation Check: Did you use the diazonium salt immediately after its formation? These intermediates should never be stored.[2][8] Any delay increases the likelihood of decomposition and hydrolysis.
-
Troubleshooting Workflow: The following diagram illustrates a logical workflow for diagnosing low yields, emphasizing the critical temperature checkpoints.
Caption: Troubleshooting workflow for low yields.
Q3: The cyanation (Sandmeyer) step does not seem to be proceeding, and nitrogen evolution is slow or has stopped. Should I increase the temperature?
Yes, this is often necessary, but it must be done cautiously. The Sandmeyer reaction itself often requires thermal input to proceed to completion after the initial combination of reagents.[11][12]
-
Root Cause: The initial addition of the cold diazonium salt to the copper(I) cyanide solution should be done at a low temperature to control the initial exotherm. However, after the addition is complete, the reaction may need to be warmed to overcome the activation energy for the substitution.
-
Recommended Action:
-
First, ensure the addition of the diazonium salt is complete.
-
Gradually warm the reaction mixture. A typical target is 50-60 °C.[11]
-
Monitor for a controlled and steady evolution of nitrogen gas. A vigorous, uncontrolled effervescence indicates the temperature is too high or was increased too quickly.
-
Hold at the target temperature for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal temperature range for each step of the Sandmeyer synthesis?
The optimal temperatures can vary slightly based on concentration and specific reagents, but the following table provides a reliable guide.
| Reaction Step | Process | Recommended Temperature | Rationale |
| 1. Diazotization | Addition of NaNO₂ solution to aniline/acid mixture | 0 °C to 5 °C [8] | Prevents premature decomposition of the highly unstable diazonium salt and minimizes byproduct formation.[10] |
| 2. Cyanation | Addition of diazonium salt solution to CuCN solution | 0 °C to 10 °C | Controls the initial exotherm of the radical reaction to prevent a runaway scenario. |
| 3. Cyanation | Reaction completion (after addition is finished) | Warm gradually to 50-80 °C [12] | Provides the necessary energy to drive the substitution to completion and ensure full evolution of N₂. |
Q: How can I confirm my diazotization is complete before moving to the cyanation step?
This is a critical self-validating step in the protocol. Use starch-iodide paper.[4][8] A small drop of the reaction mixture should produce an immediate dark blue/black spot on the paper. This indicates a slight excess of nitrous acid, which in turn confirms that all of the starting aniline has been consumed. A negative test means you need to add more sodium nitrite solution.
Q: Are there alternative synthesis routes for this compound with different temperature control challenges?
Yes. An alternative route involves the dehydration of 4-bromo-2-(trifluoromethyl)benzamide.[13] This pathway avoids the use of unstable diazonium salts but has its own temperature-critical steps. The formation of the Vilsmeier-type reagent from DMF and thionyl chloride is highly exothermic and must be performed at very low temperatures (e.g., -15 °C), followed by a high-temperature dehydration step (e.g., 85 °C) to form the nitrile.[13] While it avoids the specific hazards of diazonium salts, it requires precise control at both low and high temperature extremes.
Detailed Experimental Protocol: Sandmeyer Synthesis
The following protocol is a representative procedure. Always perform your own risk assessment before beginning any experiment.
Caption: Experimental workflow for the Sandmeyer synthesis.
Stage 1: Diazotization of 4-Bromo-2-(trifluoromethyl)aniline
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve one equivalent of 4-bromo-2-(trifluoromethyl)aniline in 48% hydrobromic acid.
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.[9]
-
In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature never rises above 5 °C .[11]
-
After the addition is complete, stir for an additional 30 minutes at 0-5 °C.
-
Confirm the presence of excess nitrous acid with starch-iodide paper.[8] The resulting cold diazonium salt solution must be used immediately in the next step.
Stage 2: Sandmeyer Cyanation
-
In a separate, larger reaction flask, prepare a solution of 1.2 equivalents of copper(I) bromide (or copper(I) cyanide) in 48% hydrobromic acid. Cool this solution to 0 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Stage 1 to the copper(I) solution. Control the rate of addition to keep the temperature below 10 °C and manage the initial gas evolution.
-
Once the addition is complete, allow the mixture to warm to room temperature, then gently heat it to 50-60 °C.[11] Maintain this temperature until nitrogen evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Page loading... [wap.guidechem.com]
methods for removing impurities from crude 4-Bromo-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the purification of 4-Bromo-2-(trifluoromethyl)benzonitrile (CAS 191165-13-6). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions encountered during the purification of this versatile synthetic intermediate.[1][2] Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the purification of this compound.
Q1: My crude this compound is an oil, but the pure compound is a solid. What is the best initial purification step?
A1: The observation of an oily crude product transitioning to a solid upon purification is common and often indicates the presence of residual solvents or impurities that depress the melting point. This compound has a reported melting point of 43-44°C.[3] The initial purification strategy depends on the scale and nature of the impurities. For small to moderate scales, recrystallization is often the most effective and straightforward method. If the crude product is particularly complex or contains impurities with similar solubility profiles, silica gel column chromatography would be the recommended approach.[3]
Q2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
A2: Low yield in recrystallization is a frequent issue and can stem from several factors.[4][5] The most common culprits are using too much solvent, selecting a suboptimal solvent system, or premature crystallization during hot filtration.[6] To improve your yield, ensure you are using the minimum amount of hot solvent required to dissolve your crude product. A slow cooling process is also crucial to maximize crystal formation.[7] If significant product loss is suspected in the mother liquor, cooling it to a lower temperature (e.g., in an ice bath) can sometimes induce further crystallization.[4]
Q3: During my column chromatography, all my fractions seem to be mixed. What's going wrong?
A3: Mixed fractions in column chromatography often point to a few key issues.[8] Firstly, the chosen eluent system may be too polar, causing all compounds to move down the column too quickly with little separation.[9] Conversely, if the sample was not loaded onto the column in a concentrated band, it can lead to broad, overlapping elution profiles. It's also possible that the column was not packed properly, leading to channeling. Finally, overloading the column with too much crude material is a common cause of poor separation.
Q4: My purified this compound has a yellowish tint. How can I remove colored impurities?
A4: A yellowish tint suggests the presence of persistent impurities. If recrystallization is the chosen method, you can try adding a small amount of activated charcoal to the hot solution before filtration.[10] The charcoal will adsorb many colored organic impurities. Use it sparingly, as it can also adsorb some of your desired product. If column chromatography is used, careful selection of the eluent and diligent fraction collection are key to separating the colored components.
Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility.[6] For this compound, solvents like acetonitrile or mixtures of hexane and ethyl acetate have been reported to be effective.[3][11]
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "Oils Out" | The solution is supersaturated at a temperature above the compound's melting point. | - Add a small amount of additional hot solvent to decrease the saturation point. - Allow the solution to cool more slowly to encourage crystal nucleation below the melting point.[5] - Scratch the inside of the flask with a glass rod to create nucleation sites.[4] |
| No Crystals Form | The solution is not saturated, or crystallization is kinetically hindered. | - If the solution is clear, it may be too dilute. Evaporate some solvent and allow it to cool again.[4][5] - Induce crystallization by scratching the flask or adding a seed crystal.[4] - Cool the solution in an ice bath to further decrease solubility.[6] |
| Low Yield | Too much solvent was used, or the product is significantly soluble in the cold solvent. | - Use the minimum amount of boiling solvent for dissolution.[6] - Ensure the solution is cooled sufficiently to minimize solubility. - Concentrate the mother liquor and cool again to recover more product.[4] |
| Impure Crystals | Rapid crystallization trapped impurities within the crystal lattice. | - Ensure a slow cooling rate to allow for selective crystallization.[7][10] - A second recrystallization may be necessary to achieve high purity.[10] |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9][12] For this compound, a non-polar compound, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate.
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Incorrect solvent system, column overloading, or improper packing. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of ~0.3. - Ensure the column is packed uniformly without any cracks or air bubbles.[13] - Do not exceed the loading capacity of the column (typically 1-5% of the silica gel weight). |
| Compound Won't Elute | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system.[9] For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound Elutes Too Quickly | The eluent is too polar. | - Decrease the polarity of the eluent system.[9] For example, increase the percentage of hexane. |
| Tailing of Bands | The compound is interacting too strongly with the silica gel, or the column is overloaded. | - A small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes improve peak shape. - Reduce the amount of sample loaded onto the column. |
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between the desired product and impurities. A common system is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel to protect the surface.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the determined solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by TLC analysis of the collected fractions.[9]
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 191165-13-6 | FB34005 [biosynth.com]
- 3. This compound | 191165-13-6 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. ijcrt.org [ijcrt.org]
- 13. web.uvic.ca [web.uvic.ca]
thermal stability of 4-Bromo-2-(trifluoromethyl)benzonitrile in high-temperature reactions
Technical Support Center: 4-Bromo-2-(trifluoromethyl)benzonitrile
A Guide to Thermal Stability in High-Temperature Reactions
Welcome to the technical support center for this compound (CAS 191165-13-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile intermediate in high-temperature reactions. We will delve into its thermal stability, potential hazards, and best practices to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known thermal limits of this compound?
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not extensively published in readily available literature, we can infer its thermal stability from its physical properties and reported reaction conditions.
-
Boiling Point: The reported boiling point is 239.7 °C at 760 mmHg[1]. Reactions conducted at or below this temperature under atmospheric pressure are generally considered to have a lower risk of sudden decomposition due to boiling. However, localized heating or pressure buildup can still pose a risk.
-
Melting Point: The melting point is between 43-44 °C[1].
-
Synthesis Conditions: The synthesis of this compound and its derivatives has been reported at temperatures up to 120 °C, suggesting stability at these temperatures for the duration of the reaction[1][2][3].
It is crucial to understand that the absence of exothermic events in reported syntheses does not guarantee unconditional stability at higher temperatures or under different conditions. The combination of the trifluoromethyl group, the nitrile group, and the bromine atom on the aromatic ring presents a complex system whose thermal behavior should be carefully evaluated.
Q2: What are the potential thermal hazards associated with this compound?
The primary thermal hazard is the potential for a runaway reaction, which is a thermally accelerating reaction that can lead to a rapid increase in temperature and pressure[4][5][6]. For this compound, the risks are associated with its functional groups:
-
Trifluoromethyl Group (-CF₃): This group is generally considered to be highly stable. However, under extreme conditions, decomposition can lead to the formation of hazardous fluorine-containing compounds.
-
Nitrile Group (-CN): Nitrile groups can undergo exothermic trimerization to form triazines, especially in the presence of certain catalysts or at high temperatures. This process can be highly energetic.
-
Bromo-Aromatic System: The carbon-bromine bond can be labile at high temperatures and in the presence of certain reagents, potentially initiating radical chain reactions.
Decomposition at elevated temperatures could lead to the release of toxic gases such as hydrogen bromide, hydrogen cyanide, and fluorinated compounds.
Q3: What are the signs of thermal decomposition or an impending runaway reaction?
Vigilance during high-temperature reactions is critical. Key indicators of thermal instability include:
-
Unexpected Temperature Increase: A sudden, uncontrolled rise in the reaction temperature that is not proportional to the heating input is a classic sign of an exothermic event.
-
Pressure Buildup: In a closed or sealed system, a rapid increase in pressure is a significant danger signal.
-
Color Change: Unexplained darkening or charring of the reaction mixture can indicate decomposition.
-
Gas Evolution: The unexpected release of fumes or gases from the reaction vessel.
Should any of these signs be observed, immediate emergency cooling and shutdown procedures should be initiated.
Troubleshooting Guide for High-Temperature Reactions
This section addresses specific issues that may be encountered when using this compound in reactions at elevated temperatures.
Issue 1: Reaction fails to go to completion, or yield is low.
-
Possible Cause: Insufficient temperature or reaction time.
-
Troubleshooting: While it may be tempting to increase the temperature, this should be done with extreme caution. Before increasing the setpoint, consider performing a reaction calorimetry study to understand the heat flow of the reaction. A stepwise increase in temperature with careful monitoring is advisable. Alternatively, explore longer reaction times at a proven, safe temperature.
-
-
Possible Cause: Catalyst deactivation or incompatibility.
-
Troubleshooting: The choice of catalyst is critical. For instance, in cross-coupling reactions, the palladium catalyst's stability at high temperatures is paramount[7]. Consider screening different ligands or catalyst systems that are known for their high thermal stability.
-
-
Possible Cause: Solvent is not suitable for the reaction temperature.
-
Troubleshooting: Ensure the solvent has a boiling point well above the reaction temperature to prevent pressure buildup. High-boiling point aprotic polar solvents like DMF or DMSO are often used, but their own thermal stability should be considered, especially in the presence of reactants[8].
-
Issue 2: Formation of significant, unidentified byproducts.
-
Possible Cause: Thermal decomposition of the starting material or product.
-
Troubleshooting: This is a strong indication that the reaction temperature is too high. Analyze the byproducts by LC-MS or GC-MS to gain insight into the decomposition pathways. This information can help in redesigning the reaction conditions at a lower temperature, possibly with a more active catalyst.
-
-
Possible Cause: Side reactions are favored at high temperatures.
-
Troubleshooting: High temperatures can overcome the activation energy for undesired reaction pathways. Consider if a different synthetic route that operates under milder conditions is feasible.
-
Experimental Protocols and Safety
Protocol 1: General Procedure for a High-Temperature Cross-Coupling Reaction
This protocol provides a general framework. Specific quantities and conditions should be optimized for each unique reaction.
-
Inert Atmosphere: The reaction vessel should be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen). This is crucial to prevent side reactions and potential hazards from the reaction of intermediates with oxygen at high temperatures.
-
Reagent Addition: Charge the vessel with this compound, the coupling partner, and the catalyst/ligand system under a positive pressure of inert gas.
-
Solvent Addition: Add the high-boiling point, anhydrous solvent via cannula or syringe.
-
Heating and Monitoring:
-
Begin stirring and slowly heat the reaction mixture to the desired temperature using a well-controlled heating mantle with a sand bath for even heat distribution.
-
Monitor the internal reaction temperature with a calibrated thermocouple.
-
It is highly recommended to have a secondary cooling system on standby for emergency quenching.
-
-
Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature before exposing it to air. Proceed with the appropriate aqueous work-up and purification.
Data Summary Table
| Property | Value | Source |
| CAS Number | 191165-13-6 | [9] |
| Molecular Formula | C₈H₃BrF₃N | [1] |
| Molecular Weight | 250.015 g/mol | [1] |
| Melting Point | 43-44 °C | [1] |
| Boiling Point | 239.7 °C at 760 mmHg | [1] |
| Appearance | White to almost white crystal/lump | [9] |
| Purity | Typically >97% | [9] |
Visualization of Workflow and Safety Considerations
Below is a workflow diagram for assessing the thermal risk of a high-temperature reaction involving this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. icheme.org [icheme.org]
- 6. aidic.it [aidic.it]
- 7. ossila.com [ossila.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 191165-13-6 [sigmaaldrich.com]
minimizing side reactions in Buchwald-Hartwig amination of hindered aryl bromides
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation, particularly with sterically challenging substrates. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the Buchwald-Hartwig amination of hindered aryl bromides, offering step-by-step guidance and the scientific rationale behind each recommendation.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis shows a significant amount of unreacted aryl bromide.
Possible Causes & Recommended Actions:
-
Suboptimal Ligand Choice: The steric and electronic properties of the phosphine ligand are critical for accommodating hindered substrates and promoting the catalytic cycle.[1][2]
-
Action: Screen a panel of bulky, electron-rich phosphine ligands. For sterically demanding aryl bromides, ligands from the Buchwald family such as XPhos, SPhos, and RuPhos are often effective.[1][3] In particularly challenging cases, consider highly specialized ligands like IPr*OMe for coupling with substrates like 9H-carbazole.[4]
-
-
Inadequate Base Strength or Solubility: The base plays a crucial role in the deprotonation of the amine, which is a key step in the catalytic cycle.[5][6] Poor solubility of an inorganic base can significantly slow down or stall the reaction.[7][8]
-
Action: For robust substrates, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often the first choice.[6][7] If base-sensitive functional groups are present, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be aware that these may require higher temperatures to be effective.[7][8] To address solubility issues, consider grinding the inorganic base before use or adding a phase-transfer catalyst.[6]
-
-
Incorrect Solvent Selection: The solvent must be able to dissolve the reactants and not interfere with the catalyst.[7][8]
-
Low Reaction Temperature: The oxidative addition of sterically hindered aryl bromides to the palladium center can be slow and may require thermal energy.[9]
-
Action: Gradually increase the reaction temperature, typically in the range of 80-100 °C, and monitor for product formation and potential decomposition.[9]
-
Issue 2: Significant Hydrodehalogenation (Ar-H Formation)
You observe a significant amount of the arene byproduct where the bromine atom has been replaced by a hydrogen.
Causality: Hydrodehalogenation is a common side reaction that competes with the desired amination.[10] It can occur via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[10][11]
Mitigation Strategies:
-
Ligand Modification: The choice of ligand can influence the relative rates of reductive elimination (productive pathway) and β-hydride elimination (side reaction).[12]
-
Action: Employing bulky, electron-rich phosphine ligands can accelerate the desired C-N reductive elimination, thereby outcompeting the β-hydride elimination pathway.[1]
-
-
Base Selection: The nature of the base can impact the concentration of palladium-hydride species, which are implicated in some hydrodehalogenation pathways.[13][14]
-
Action: While a strong base is often necessary, in some cases, switching to a weaker base in combination with a highly active ligand can suppress this side reaction.[7]
-
-
Temperature Control: Higher temperatures can sometimes favor β-hydride elimination.
-
Action: If conversion is reasonable at a lower temperature, try running the reaction at the lowest effective temperature to disfavor the hydrodehalogenation pathway.
-
Issue 3: Formation of Diarylether Byproduct (Ar-O-Ar')
In addition to your desired arylamine, you are detecting the formation of a diarylether.
Causality: This side reaction can occur when the alkoxide base (e.g., from NaOtBu) or a phenol impurity couples with the aryl bromide.[11][15] This is more prevalent with sterically hindered amines, as their slower reaction rate allows for the competitive C-O coupling.[11]
Mitigation Strategies:
-
Optimize Ligand and Base Combination: The goal is to accelerate the C-N coupling to outpace the C-O coupling.
-
Action: Use a highly active ligand system that promotes rapid amination.[11] Ensure the base is of high purity and added under strictly anhydrous conditions.
-
-
Use of Alternative Bases: If using an alkoxide base, consider switching to a non-nucleophilic base like LHMDS or a carbonate base, although this may require re-optimization of other reaction parameters.[7][8]
Frequently Asked Questions (FAQs)
Q1: Which ligand is best for my sterically hindered aryl bromide?
There is no single "best" ligand, as the optimal choice depends on the specific structures of both the aryl bromide and the amine. However, a good starting point for sterically demanding substrates is to screen bulky, electron-rich biaryl phosphine ligands.
| Ligand Family | Common Examples | Typical Applications & Notes |
| Buchwald Ligands | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for a broad range of hindered substrates. RuPhos is often a good choice for secondary amines, while BrettPhos can be advantageous for primary amines.[1][3] |
| Ferrocene-Based Ligands | dppf (diphenylphosphinoferrocene) | Second-generation ligands that showed improved performance over initial systems, particularly with primary amines.[10][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr*OMe | Can be highly effective for extremely hindered systems where phosphine ligands may be less successful.[4] |
Q2: How do I choose the optimal base for my reaction?
The choice of base is a balance between reactivity and substrate stability.[7][8]
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | High reactivity, often allows for lower catalyst loadings and temperatures.[6] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[17] |
| LHMDS | ~26 | Very strong, non-nucleophilic; useful for substrates with protic functional groups.[7][18] | Can also cause decomposition of sensitive substrates.[7] |
| K₃PO₄ | ~12.3 | Weaker base, ideal for substrates with base-sensitive functionalities.[7] | Often requires higher temperatures and a highly active ligand.[7] |
| Cs₂CO₃ | ~10.2 | Mild, good solubility in some organic solvents, suitable for sensitive molecules.[6][7] | Success is highly dependent on the ligand and reaction temperature.[7] |
Q3: My reaction is sluggish even with a strong base and high temperature. What else can I try?
If you've optimized the ligand, base, solvent, and temperature without success, consider the following:
-
Palladium Pre-catalyst: The choice of palladium source can influence the rate of formation of the active Pd(0) catalyst.[6][9] Using a pre-catalyst that readily forms the active species upon exposure to base can be beneficial.[6]
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and anhydrous. Water can interfere with the catalytic cycle, and certain impurities can act as catalyst poisons.[8][17]
-
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen.[17] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[8]
Experimental Protocols
General Procedure for a Small-Scale Buchwald-Hartwig Amination of a Hindered Aryl Bromide
Note: This is a general guideline; reaction conditions must be optimized for specific substrates.[8]
Materials:
-
Hindered Aryl Bromide (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.2–2.0 equiv)
-
Anhydrous Toluene (to achieve a concentration of ~0.1–0.5 M)
Procedure:
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide, palladium pre-catalyst, and phosphine ligand.[8]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[8]
-
Reagent Addition: Under the inert atmosphere, add the base, followed by the amine and the degassed solvent via syringe.[8]
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]
-
Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Side Reactions
The Buchwald-Hartwig Amination Catalytic Cycle
The productive catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[3][10]
Caption: The productive catalytic cycle for Buchwald-Hartwig amination.
Competition Between Productive Amination and Side Reactions
For hindered substrates, the rate of reductive elimination can be slow, allowing side reactions like hydrodehalogenation (via β-hydride elimination) to become significant.[10][11]
Caption: Competing pathways from the key palladium-amido intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile (CAS: 191165-13-6). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this valuable synthetic intermediate.[1] We will delve into the common synthetic routes, troubleshoot potential issues with scientifically-grounded explanations, and provide detailed protocols to ensure a successful and efficient synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant routes for synthesizing this compound, each starting from a different commercially available material:
-
The Sandmeyer Reaction Route: This is a widely-used method that starts from 2-Amino-5-bromobenzotrifluoride. The primary amine is converted into a diazonium salt, which is subsequently displaced by a cyano group using a copper(I) cyanide catalyst.[2][3] This route is often favored for its directness in installing the nitrile functionality.
-
The Amide Dehydration Route: This multi-step synthesis begins with 4-Bromo-2-(trifluoromethyl)benzoic acid. The process involves converting the carboxylic acid to an acid chloride, followed by amidation to form 4-bromo-2-(trifluoromethyl)benzamide, and finally, dehydration of the amide to yield the target benzonitrile.[4]
Q2: Which synthetic route is generally preferred for scale-up and why?
For large-scale industrial production, the Sandmeyer reaction is often the preferred route, despite its challenges.
-
Causality: The primary reason is atom economy and a shorter synthetic sequence compared to the multi-step amide dehydration pathway.[5][6] Starting from 2-Amino-5-bromobenzotrifluoride, the core C-Br and C-CF₃ bonds are already in place. However, the choice is highly dependent on raw material cost, availability, and the specific capabilities of the manufacturing site. The amide route, while longer, may be chosen if the starting benzoic acid is significantly cheaper or if the facility is not equipped to handle the hazards of diazonium salts.[4]
Q3: What are the most critical safety considerations when scaling up this synthesis?
Safety is paramount, particularly with the Sandmeyer route. The key hazards are:
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[7] The presence of an electron-withdrawing trifluoromethyl group can further affect stability.[8] All diazotization reactions must be conducted at low temperatures (typically 0-5 °C), and the diazonium salt should be used immediately in situ without any attempt at isolation.[9]
-
Hazardous Reagents: Sodium nitrite (NaNO₂) is a strong oxidizer and is toxic if ingested or inhaled.[10][11][12][13] It can form explosive compounds when mixed with certain substances and generates toxic nitrogen oxide fumes upon decomposition or contact with acids.[12][14]
-
Exothermic Reactions & Gas Evolution: Both the diazotization and the Sandmeyer decomposition steps are exothermic and involve the evolution of large volumes of nitrogen gas.[3][9] On a large scale, this necessitates reactors with efficient cooling systems and adequate venting to prevent pressure buildup and thermal runaway.[15][16]
Q4: How can I effectively monitor the progress of the Sandmeyer reaction?
Monitoring the reaction is crucial to determine the point of completion and to avoid the formation of degradation byproducts.
-
TLC (Thin-Layer Chromatography): This is a quick and effective method for laboratory-scale monitoring. A suitable eluent system (e.g., hexane/ethyl acetate) can show the consumption of the 2-Amino-5-bromobenzotrifluoride starting material. Note that the diazonium salt intermediate is unstable and will not be visible.
-
GC (Gas Chromatography): For quantitative analysis, GC is preferred. A small aliquot of the reaction mixture can be quenched (e.g., with a reducing agent like sodium bisulfite to destroy any remaining diazonium salt), extracted, and analyzed to track the disappearance of the starting amine and the appearance of the product peak.[1]
-
Starch-Iodide Paper: During the diazotization step, it is critical to ensure a slight excess of nitrous acid is present to drive the reaction to completion. This can be tested by touching a drop of the reaction mixture to starch-iodide paper, which will turn blue/black in the presence of nitrous acid.[9]
Section 2: Troubleshooting Guide for the Sandmeyer Reaction Route
This section addresses specific issues that may arise during the scale-up of the synthesis from 2-Amino-5-bromobenzotrifluoride.
Problem 1: Low or Inconsistent Yields
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Incomplete Diazotization | The conversion of the primary amine to the diazonium salt is the foundation of the reaction. If incomplete, the unreacted amine will remain in the reaction mixture, leading to low yield and purification challenges. Solution: 1. Maintain Temperature: Ensure the temperature is strictly held between 0-5 °C. Higher temperatures cause nitrous acid to decompose.[17] 2. Control Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts with the amine hydrochloride/hydrobromide salt rather than decomposing.[18] 3. Verify Nitrous Acid Excess: Use starch-iodide paper to confirm a slight excess of nitrous acid is present for at least 15-20 minutes after the addition is complete.[19] If the test is negative, add a small amount of additional NaNO₂ solution. |
| Inactive CuBr Catalyst | The Sandmeyer reaction relies on a Cu(I) catalyzed single-electron transfer to the diazonium salt to generate an aryl radical.[2][3] If the copper(I) bromide has oxidized to Cu(II) (often seen as a green or blue discoloration instead of white/light gray), its catalytic activity will be significantly reduced. Solution: 1. Use Fresh Catalyst: Always use freshly purchased or prepared copper(I) bromide.[9][18] 2. Ensure Dissolution: Make sure the CuBr is fully dissolved or well-suspended in the hydrobromic acid before adding the diazonium salt.[18] |
| Premature Diazonium Salt Decomposition | The diazonium salt can decompose via non-productive pathways if not handled correctly, leading to tars or phenols instead of the desired nitrile. Solution: 1. Immediate Use: The cold diazonium salt solution should be added to the copper catalyst solution immediately after its preparation. Do not let it stand or warm up.[9] 2. Controlled Addition: Add the diazonium salt solution to the CuBr solution at a controlled rate to manage the exotherm and nitrogen evolution.[18] |
Problem 2: Formation of Dark, Tarry Byproducts
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Elevated Reaction Temperature | High temperatures accelerate the decomposition of the diazonium salt, leading to uncontrolled radical side reactions that produce polymeric, tar-like substances.[9][19] Solution: 1. Strict Temperature Control: Maintain rigorous temperature control throughout the diazotization (0-5 °C) and the initial phase of the Sandmeyer reaction. The addition of the diazonium salt to the CuBr solution should be done while keeping the receiving flask cool.[9] 2. Efficient Heat Management: On a larger scale, ensure the reactor's cooling system can handle the exotherm. A jacketed reactor with a powerful chiller is essential.[15][16][20] |
| Localized Hotspots | Poor mixing can create localized areas of high temperature or high diazonium salt concentration, initiating decomposition. Solution: 1. Vigorous Stirring: Ensure efficient and vigorous mechanical stirring in the reactor to maintain a homogenous mixture and dissipate heat effectively.[18] |
Problem 3: Significant Phenolic Byproduct Formation
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Reaction with Water | The diazonium salt can react with water (hydrolysis) to form the corresponding phenol, 4-Bromo-2-(trifluoromethyl)phenol. This reaction is competitive with the desired Sandmeyer reaction and is accelerated by higher temperatures.[19][21] Solution: 1. Minimize Water: Use concentrated hydrobromic acid (e.g., 48%) to minimize the amount of water in the diazotization step.[19] 2. Low Temperature: As with tar formation, keeping the temperature low (0-5 °C) suppresses the rate of the hydrolysis side reaction.[19] |
Problem 4: Difficult Work-up and Purification
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Persistent Copper Contamination | Copper salts can be difficult to remove completely and may co-extract into the organic layer, sometimes giving the product a blue or green tint. Solution: 1. Aqueous Washes: Wash the organic layer with an aqueous solution of a complexing agent like saturated ammonium chloride or dilute ammonia to help pull copper salts into the aqueous phase.[22] 2. Filtration: Passing the organic solution through a small plug of silica gel or celite can help adsorb baseline impurities and residual copper salts.[23] |
| Emulsion Formation | During the extraction phase, the presence of tars and fine inorganic solids can lead to the formation of stable emulsions that are difficult to separate. Solution: 1. Add Brine: Washing with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.[15][24] 2. Filtration: Filtering the entire mixture through a pad of celite before attempting to separate the layers can remove the particulate matter that stabilizes the emulsion. |
Section 3: Protocols and Data
Experimental Protocol: Sandmeyer Synthesis (Lab Scale)
Materials:
-
2-Amino-5-bromobenzotrifluoride (1.0 eq)
-
Hydrobromic Acid (48% aq.)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Bromide (CuBr, 1.2 eq)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-Amino-5-bromobenzotrifluoride in 48% hydrobromic acid.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and place it in the addition funnel.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C .[18]
-
After the addition is complete, stir for an additional 20-30 minutes at 0-5 °C. Confirm a slight excess of nitrous acid using starch-iodide paper.[9]
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C.[18]
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. The rate of addition should be controlled to manage the vigorous evolution of nitrogen gas.[9]
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution ceases.[18]
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[15]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[25]
-
The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile or hexane.[4]
-
Data Table: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale / Scientific Justification |
| Diazotization Temperature | 0-5 °C | Prevents thermal decomposition of nitrous acid and the unstable diazonium salt, minimizing byproduct formation.[7][19] |
| NaNO₂ Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete conversion of the starting amine. A large excess should be avoided as it can lead to side reactions. |
| CuBr Stoichiometry | >1.0 equivalent (catalyst) | While catalytic in nature, using a stoichiometric amount is common in lab procedures to ensure a high reaction rate and drive the reaction to completion.[18][26] |
| Addition of Diazonium Salt | Slow, controlled addition | Manages the exothermic decomposition and evolution of N₂ gas, preventing thermal runaway and ensuring safety, especially on a larger scale.[15][18] |
| Work-up Wash | Saturated aq. NH₄Cl or NaHCO₃ | NH₄Cl can help remove residual copper salts via complexation. NaHCO₃ neutralizes the strong acid used in the reaction.[22] |
Section 4: Visualizations
Diagram 1: The Sandmeyer Reaction Mechanism
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Diazotisation [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. rtong.people.ust.hk [rtong.people.ust.hk]
- 23. Crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 26. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01187A [pubs.rsc.org]
Technical Support Center: TLC Monitoring for Reactions of 4-Bromo-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center for monitoring chemical reactions involving 4-Bromo-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and rely on Thin-Layer Chromatography (TLC) for rapid and effective reaction monitoring. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the nuances of its reactivity and chromatographic behavior is paramount for success.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about setting up and interpreting TLC for reactions with this compound.
Q1: What are the common reactions of this compound, and how do they affect TLC analysis?
This compound is a valuable precursor due to its distinct functional groups: an aromatic bromine, a trifluoromethyl group, and a nitrile. Each of these can participate in various transformations, leading to products with significantly different polarities, which is the key principle behind TLC separation.
| Reaction Type | Reagents (Example) | Product Functional Group | Expected Polarity Change | Impact on Rf |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl system | Moderately more polar or similar | Slight decrease or similar |
| Nucleophilic Aromatic Substitution (SNAr) | Amine, Alcohol, or Thiol nucleophile | C-N, C-O, or C-S bond at the bromine position | Depends on nucleophile; often more polar | Usually decreases |
| Nitrile Hydrolysis (to Amide) | Mild acid or base (e.g., NaOH/H₂O₂) | Carboxamide | Significantly more polar | Significant decrease |
| Nitrile Hydrolysis (to Carboxylic Acid) | Strong acid or base (e.g., HCl, NaOH) with heat | Carboxylic acid | Drastically more polar | Drastic decrease (may stick to baseline) |
Understanding the expected product is crucial for selecting a starting solvent system and interpreting the TLC plate. For instance, a Suzuki coupling might result in a product with an Rf value close to the starting material, while nitrile hydrolysis will produce a spot with a much lower Rf.[2][3][4][5]
Q2: How do I select an appropriate solvent system (mobile phase) for my reaction?
The goal is to find a solvent system (eluent) that provides good separation between your starting material and product(s). A well-chosen system will place the starting material at an Rf value of approximately 0.3-0.4, allowing ample space on the plate for new, less polar (higher Rf) or more polar (lower Rf) spots to appear and be resolved.[6]
Recommended Starting Solvent Systems:
| Solvent System | Ratio (v/v) | Polarity | Typical Use Case |
| Hexanes : Ethyl Acetate | 9:1 to 7:3 | Low to Medium | Excellent starting point for most reactions (e.g., Suzuki, SNAr). Adjust ratio to achieve desired Rf.[7] |
| Dichloromethane (DCM) | 100% | Medium | Useful if compounds are not moving in Hexanes/EtOAc. |
| DCM : Methanol | 99:1 to 95:5 | Medium to High | For more polar products, such as those from SNAr with polar nucleophiles or partial nitrile hydrolysis.[8] |
Step-by-Step Selection Process:
-
Start with a standard system: Begin with 8:2 Hexanes:Ethyl Acetate.[8]
-
Run a test TLC: Spot only your starting material, this compound.
-
Analyze and Adjust:
Q3: What are the most effective methods to visualize spots on the TLC plate?
Visualization is critical for seeing the colorless spots of your starting material and products. A multi-step approach is recommended.
-
UV Light (Non-destructive): this compound and most of its aromatic derivatives are UV-active due to their conjugated π-systems.[10] This should always be your first method of visualization.
-
Iodine Chamber (Semi-destructive):
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
This is an excellent, general-purpose stain for compounds that can be oxidized. It is particularly useful for detecting products where new functional groups like alcohols or amines have been introduced.
-
Spots will appear as yellow or light brown against a purple background.
-
Q4: How should I properly set up a TLC plate to monitor my reaction's progress?
A three-lane spotting system is the gold standard for unambiguous reaction monitoring.[6] This setup helps to correctly identify the starting material spot and differentiate it from the product, especially when their Rf values are close.
-
Lane 1 (SM - Starting Material): Spot a diluted solution of your starting material, this compound.
-
Lane 2 (Co-spot): First, spot the starting material (Lane 1). Then, on top of the same spot, carefully spot the reaction mixture (Lane 3). This lane is crucial for confirming if the starting material spot in the reaction mixture is truly the starting material.[12]
-
Lane 3 (RM - Reaction Mixture): Spot a sample taken directly from your reaction.
By comparing the lanes, you can track the disappearance of the starting material and the appearance of the product(s) over time.
Troubleshooting Guide
This section addresses common problems encountered during TLC analysis and provides actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking or "tailing" | 1. Sample is too concentrated (overloaded).[13][14] 2. Compound is highly acidic or basic (e.g., a carboxylic acid product from hydrolysis).[13] 3. Compound is unstable on silica gel.[12] | 1. Dilute the sample solution before spotting. 2. Add a small amount of a modifier to the eluent: 0.5-1% acetic acid for acidic compounds or 0.5-1% triethylamine for basic compounds.[9] 3. Perform a 2D TLC to check for on-plate decomposition.[12] |
| Starting material and product have very similar Rf values | 1. The polarity difference between the two compounds is minimal. 2. The chosen solvent system lacks the necessary selectivity. | 1. The co-spot lane is essential here. If it appears as a single, slightly elongated spot, the Rf values are very close. If it resolves into two distinct spots (like a snowman), the reaction is working.[12] 2. Change the solvent system class. If you used a hydrocarbon/ester mix (Hexanes/EtOAc), try a chlorinated/polar mix (DCM/Methanol) to alter the interactions with the silica plate.[9] |
| No spots are visible on the plate | 1. Sample is too dilute.[15] 2. The compounds are not UV-active. 3. The solvent level in the developing chamber was above the baseline, washing the sample away.[14][15] 4. The compound is volatile and evaporated from the plate.[9] | 1. Re-spot the plate multiple times in the same location, allowing the solvent to dry completely between applications.[9] 2. Use a chemical stain like iodine or potassium permanganate.[14] 3. Ensure the baseline where you spot your samples is always drawn above the solvent level in the chamber. |
| Reaction in a high-boiling solvent (DMF, DMSO) gives a large smear | The high-boiling solvent does not evaporate from the plate and streaks up the plate with the eluent. | After spotting your sample on the baseline, place the TLC plate under a high vacuum for 5-10 minutes to remove the residual high-boiling reaction solvent before placing it in the developing chamber.[12] |
| Rf values are inconsistent between different runs | 1. The solvent composition changed due to evaporation of the more volatile component.[7] 2. The chamber was not saturated with solvent vapor. 3. Temperature or humidity fluctuations.[16] | 1. Always use fresh eluent for each run and keep the chamber lid on.[15] 2. Place a piece of filter paper in the chamber to aid solvent vapor saturation. 3. Run a standard (starting material) in one lane on every plate for a consistent internal reference. |
Experimental Protocols & Workflows
Protocol 1: Standard TLC for Reaction Monitoring
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom edge.[17] Mark three small, equidistant points on this line for your three lanes (SM, Co-spot, RM).
-
Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. A 1% concentration is often a good starting point.[14]
-
Spotting: Use a separate glass capillary tube for each sample. Dip the capillary into the solution and gently touch the tip to the corresponding mark on the baseline. The spot should be small and concentrated (1-2 mm in diameter). For the co-spot lane, spot the starting material first, let it dry, then spot the reaction mixture on top of it.[6]
-
Development: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (ensure this is below your baseline). Place a piece of filter paper inside to saturate the atmosphere. Carefully place the spotted TLC plate into the chamber and replace the lid.[17]
-
Elution: Allow the solvent to travel up the plate via capillary action. When the solvent front is about 1 cm from the top edge of the plate, remove it from the chamber.
-
Marking: Immediately mark the position of the solvent front with a pencil.
-
Visualization & Analysis: Allow the plate to dry completely. Visualize the spots using a UV lamp first, circling all visible spots. Then, proceed with a chemical stain if necessary. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[14]
Diagram: TLC Reaction Monitoring Workflow
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Diagram: TLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Chromatography [chem.rochester.edu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. chembam.com [chembam.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 4-Bromo-2-(trifluoromethyl)benzonitrile
Welcome to the Technical Support Center for palladium-catalyzed reactions involving 4-Bromo-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful and reproducible outcomes. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during palladium-catalyzed cross-coupling reactions with this compound, with a focus on the role of the solvent.
Q1: Why is my Suzuki-Miyaura coupling reaction of this compound resulting in low yield and significant side products?
A1: Low yields and the formation of side products in the Suzuki-Miyaura coupling of this electron-deficient aryl bromide are often linked to improper solvent choice. The solvent profoundly influences the stability of the palladium catalyst and the rates of the elementary steps in the catalytic cycle.[1][2]
Possible Causes and Solutions:
-
Insufficient Catalyst Solubility or Stability: The palladium pre-catalyst and the active catalytic species must remain soluble and stable throughout the reaction.[3] In non-polar solvents, catalyst aggregation and precipitation can occur, leading to reduced activity.
-
Recommendation: For this compound, which is a relatively polar substrate, consider using polar aprotic solvents such as 1,4-dioxane, THF, or DMF.[1][4] These solvents can better solvate the catalyst and intermediates. However, be aware that highly coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium center.[5][6][7][8]
-
-
Slow Transmetalation: The transfer of the organic group from the boronic acid or ester to the palladium center (transmetalation) is a critical step. The choice of base and solvent is crucial here.[9]
-
Recommendation: A mixture of a polar aprotic solvent with water (e.g., dioxane/water or THF/water) is often beneficial for Suzuki couplings.[10] Water can aid in the dissolution of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the formation of the active boronate species, thereby accelerating transmetalation.
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid reacts with a proton source to regenerate the corresponding arene, can be exacerbated by certain solvents and conditions.
-
Recommendation: Ensure your solvent is anhydrous if water is not intentionally part of the reaction system. Ethereal solvents like THF can form peroxides which can degrade boronic acids.[11] Using freshly distilled or inhibitor-free solvents is recommended.
-
-
Hydrodehalogenation (De-bromination): The replacement of the bromine atom with a hydrogen atom is a common side reaction, particularly with electron-deficient aryl halides. Some solvents can act as hydride sources, especially at elevated temperatures.[12]
-
Recommendation: Avoid solvents known to be hydride donors at high temperatures, such as N-alkyl amides (DMF, DMA) and certain ethers.[12] If high temperatures are necessary, consider more robust solvents like toluene or dioxane.
-
Experimental Protocol for Solvent Screening in Suzuki-Miyaura Coupling:
-
Set up parallel reactions in small-scale vials.
-
To each vial, add this compound (1 equiv.), the boronic acid partner (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2 equiv.).
-
Add the solvent to be tested (e.g., Toluene, THF, 1,4-Dioxane, DMF, Acetonitrile, THF/H₂O (4:1)) to each vial to achieve the desired concentration.
-
Degas each reaction mixture thoroughly (see FAQ on degassing).
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.
-
Compare the conversion to product and the formation of byproducts across the different solvents to identify the optimal system.
Q2: My Buchwald-Hartwig amination of this compound is sluggish and incomplete. How can the solvent help?
A2: Incomplete conversion in Buchwald-Hartwig amination is frequently a solvent-related issue. The solvent's polarity and coordinating ability directly impact the rates of oxidative addition and reductive elimination.[1]
Possible Causes and Solutions:
-
Solvent Polarity: The choice between polar and non-polar solvents can be critical. While non-polar solvents like toluene are often effective, for some substrate-amine combinations, a more polar environment is beneficial.[13][14]
-
Recommendation: Toluene is a common and often excellent choice for Buchwald-Hartwig reactions.[13] However, if the reaction is slow, consider screening 1,4-dioxane or t-butanol. The use of highly polar solvents like DMF should be approached with caution as they can sometimes hinder the reaction.
-
-
Base Solubility: The base (commonly a sodium or lithium alkoxide) must have sufficient solubility or reactivity in the chosen solvent.
-
Recommendation: Toluene and dioxane are generally good at solubilizing the commonly used bases in these reactions. If using a weaker inorganic base like Cs₂CO₃, a more polar solvent might be necessary to achieve a reasonable reaction rate.
-
Q3: In my Sonogashira coupling, I'm observing significant homocoupling of the alkyne (Glaser coupling). What is the role of the solvent in this side reaction?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst. The solvent can influence the extent of this side reaction.
Possible Causes and Solutions:
-
Solvent and Base Combination: The combination of solvent and base is critical. Often, the amine base can serve as the solvent or co-solvent.[15]
-
Recommendation: A common solvent system is a mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or DMF.[15][16] The amine acts as both the base and a solvent. Using the amine in excess can often suppress homocoupling. For your substrate, starting with a THF/triethylamine mixture is a good approach.
-
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the alkyne.
-
Recommendation: Thorough degassing of the solvent and reaction mixture is crucial. (See FAQ on degassing).
-
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of this compound affect solvent choice?
A1: The presence of two strong electron-withdrawing groups (CF₃ and CN) makes the aryl bromide electron-deficient. This has several implications for solvent selection:
-
Oxidative Addition: The electron-deficient nature of the aromatic ring facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is often faster for electron-deficient substrates. Therefore, the choice of solvent may be less critical for this specific step compared to electron-rich aryl bromides.[17]
-
Reductive Elimination: This is the final product-forming step. The solvent can influence the rate of reductive elimination. In some cases, more polar solvents can stabilize the palladium(II) intermediate, potentially slowing down this step. However, the effect is complex and depends on the ligands used.[18]
-
Side Reactions: The electron-deficient nature of the substrate can make it more susceptible to nucleophilic attack, and the choice of a nucleophilic solvent should be considered carefully, especially at high temperatures.
Q2: What is the importance of solvent degassing and what is the best method?
A2: Degassing is the process of removing dissolved oxygen from the solvent. Oxygen can be detrimental to many palladium-catalyzed reactions for several reasons:
-
Oxidation of the Pd(0) Catalyst: The active Pd(0) catalyst can be oxidized by oxygen to inactive Pd(II) species.
-
Oxidation of Ligands: Phosphine ligands are susceptible to oxidation, which can reduce their effectiveness.
-
Promotion of Side Reactions: As mentioned for the Sonogashira coupling, oxygen can promote unwanted side reactions like Glaser coupling.[16]
Recommended Degassing Method: Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases.[19]
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using liquid nitrogen.
-
Once completely frozen, apply a high vacuum to the flask for several minutes.
-
Close the flask to the vacuum and allow the solvent to thaw completely.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
For less sensitive reactions, sparging the solvent with an inert gas for 30-60 minutes can be sufficient.[21]
Q3: Can I use protic solvents like alcohols or water in reactions with this compound?
A3: The use of protic solvents depends on the specific reaction:
-
Suzuki-Miyaura Coupling: As discussed, water is often used as a co-solvent in Suzuki reactions to dissolve the base and facilitate transmetalation.[10] Alcohols can also sometimes be used.
-
Buchwald-Hartwig Amination: Protic solvents are generally avoided as they can compete with the amine coupling partner and lead to side reactions.
-
Sonogashira Coupling: While typically performed under anhydrous conditions, some newer protocols have been developed that use water as a co-solvent.
-
Palladium-Catalyzed Cyanation: Aqueous media has been shown to be effective for the cyanation of aryl halides.[22][23]
Caution: When using protic solvents, be mindful of potential side reactions such as hydrolysis of the nitrile group under harsh basic or acidic conditions, although this is generally not a major concern under typical cross-coupling conditions.
Data Summary
The following table provides a general guide to solvent selection for various palladium-catalyzed reactions with this compound. The optimal solvent will always be dependent on the specific reaction partners and conditions.
| Reaction Type | Recommended Solvents | Solvents to Use with Caution | Key Considerations |
| Suzuki-Miyaura | 1,4-Dioxane, THF, Toluene, Acetonitrile, Water (as co-solvent)[1][4][10] | DMF (can inhibit catalyst) | Water can enhance reaction rates with inorganic bases. |
| Buchwald-Hartwig | Toluene, 1,4-Dioxane, t-Butanol[13][24] | DMF, Protic Solvents | Non-polar aprotic solvents are generally preferred. |
| Sonogashira | THF, DMF, Triethylamine, Diisopropylamine[15][16] | Protic Solvents | Amine base can often be used as a solvent or co-solvent. |
| Heck | DMF, Acetonitrile, NMP | Toluene (can be sluggish) | Polar aprotic solvents are typically used. |
| Cyanation | DMF, DMA, Acetonitrile, Water/THF mixture[22][25] | Protic Solvents (without water as intended co-solvent) | Solubility of the cyanide source is a key factor.[26] |
Visual Guides
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Solvent Selection Workflow
Caption: Decision workflow for selecting an appropriate solvent system.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cedar.wwu.edu [cedar.wwu.edu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solvent coordination to palladium can invert the selectivity of oxidative addition | Semantic Scholar [semanticscholar.org]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. inl.elsevierpure.com [inl.elsevierpure.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. reddit.com [reddit.com]
- 17. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How To [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 22. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 23. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Analysis of 4-Bromo-2-(trifluoromethyl)benzonitrile and Its Derivatives
Introduction: In the landscape of pharmaceutical and agrochemical synthesis, 4-Bromo-2-(trifluoromethyl)benzonitrile serves as a critical building block. Its unique structure, featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety, imparts specific reactivity that is leveraged in the creation of complex target molecules. The analytical challenge, therefore, is not merely to detect this compound but to confidently identify and quantify it, often in the presence of structurally similar precursors, byproducts, or downstream derivatives. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methodologies for this purpose. We will explore the causality behind experimental choices, establish self-validating protocols, and compare the technique against viable alternatives, grounding all claims in authoritative sources.
Part 1: The Core Directive: A Robust GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds.[1][2] It couples the superior separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. The GC separates components of a mixture based on their boiling points and interactions with the column's stationary phase, while the MS fragments the eluted components into ions, creating a unique mass spectrum that serves as a chemical fingerprint.[2]
A Self-Validating Experimental Protocol
Trustworthiness in an analytical method stems from a protocol that is not only precise but also anticipates and mitigates potential sources of error. The following protocol for this compound is designed with this principle in mind.
Step 1: Sample Preparation & Dilution
The integrity of the analysis begins with sample preparation. The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions. Therefore, the choice of solvent is critical.
-
Protocol:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a dry, aprotic solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution. These solvents are chosen for their volatility and inertness towards the analyte.
-
Perform serial dilutions from the stock solution to create working standards and samples, typically in the 1-100 µg/mL (ppm) range. This concentration range is ideal for avoiding detector saturation while ensuring a strong signal-to-noise ratio.
-
Step 2: Chemical Derivatization - A Critical Decision Point
For the parent compound, this compound, derivatization is unnecessary due to its inherent volatility. However, if one is analyzing derivatives that have been modified to include polar functional groups with active hydrogens (e.g., -OH, -NH2, -COOH), derivatization becomes essential. This chemical modification replaces active hydrogens with non-polar groups, increasing the compound's volatility and thermal stability, which leads to improved chromatographic peak shape and prevents unwanted interactions with the GC column.[3][4][5]
-
When to Derivatize: Analysis of reaction mixtures where hydroxylation, amination, or hydrolysis of the nitrile group to a carboxylic acid is expected.
-
Recommended Protocol (Silylation):
-
Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, and TMCS acts as a catalyst.[4]
-
Add 50 µL of a dry solvent (e.g., Pyridine or Acetonitrile) to facilitate the reaction.
-
Cap the vial tightly and heat at 70°C for 30 minutes. This ensures the reaction goes to completion.[4][6]
-
Cool to room temperature before injection. The resulting trimethylsilyl (TMS) derivatives are significantly more volatile and stable for GC analysis.[6]
-
Step 3: GC-MS Instrumental Analysis
The parameters below are a robust starting point for a standard single quadrupole GC-MS system. They are designed for excellent separation and sensitive detection of the target analyte and its derivatives.
| Parameter | Recommended Setting | Rationale (The "Why") |
| GC System | Agilent 8890 GC / 5977B MSD or equivalent | Industry-standard instrumentation known for reliability and performance. |
| Injector | Split/Splitless | Offers flexibility for both high and low concentration samples. |
| Injector Temp | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks for quantitative analysis. A lower split or splitless injection can be used for trace analysis. |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30m x 0.25mm ID, 0.25µm film | A mid-polarity column that provides excellent separation for a wide range of aromatic compounds based on both boiling point and polarity differences.[7] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25mm ID column, balancing separation speed and efficiency. |
| Oven Program | 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial hold ensures sharp starting peaks. The ramp rate effectively separates compounds with different boiling points. The final hold cleanses the column of any high-boiling residues. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, high-energy ionization that produces reproducible, information-rich fragmentation patterns ideal for library matching and structural elucidation.[2] |
| Ion Source Temp | 230 °C | Optimizes ion formation and minimizes source contamination. |
| Quadrupole Temp | 150 °C | Ensures consistent mass filtering. |
| Interface Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular weight of the parent compound (~251 amu) and its expected fragments and derivatives. |
Visualization: The Analytical Workflow
Caption: GC-MS analytical workflow from sample preparation to final data analysis.
Part 2: Scientific Integrity: Mass Spectral Interpretation
The trustworthiness of an identification lies in the correct interpretation of the mass spectrum. For this compound (C₈H₃BrF₃N, MW ≈ 250.99 g/mol [8]), the EI mass spectrum is highly predictable and information-rich.
Expected Fragmentation Pattern
Electron ionization is an energetic process that not only creates a molecular ion (the intact molecule with one electron removed) but also causes it to fragment in a reproducible manner.[9]
-
Molecular Ion (M⁺˙): The most critical feature will be a pair of peaks of nearly equal intensity at m/z 251 and m/z 253 . This iconic "isotope pattern" is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 natural abundance).[10]
-
Key Fragment Ions:
-
[M-Br]⁺ (m/z 172): Loss of the bromine radical is a very common fragmentation pathway, resulting in a strong peak at m/z 172.
-
[M-CF₃]⁺ (m/z 182/184): Loss of the trifluoromethyl radical is also highly probable, yielding a bromine-containing fragment with its characteristic 1:1 isotope pattern.
-
[M-CN]⁺ (m/z 225/227): Loss of the nitrile group as a radical.
-
Further Fragmentation: The initial fragments will break down further. For example, the m/z 182/184 fragment can lose the CN group to give an ion at m/z 156/158.
-
Visualization: Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Part 3: Authoritative Grounding: Comparison with Alternatives
While GC-MS is a powerful tool, a comprehensive analysis requires understanding its performance relative to other techniques. The choice of method should always be dictated by the analytical question.
Comparison of GC Columns for Analyte Separation
The choice of GC column stationary phase is critical for achieving separation (resolution) between the parent compound and its derivatives.
| Column Type | Example Stationary Phase | Principle of Separation | Performance for This Analysis |
| Mid-Polarity (Recommended) | 5% Phenyl Methylpolysiloxane (e.g., HP-5ms) | Primarily by boiling point, with some selectivity for aromatic compounds due to π-π interactions. | Excellent. This is the workhorse column, providing robust separation for the target compound and many of its derivatives. It offers a good balance of performance and durability. |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., HP-1ms) | Strictly by boiling point. | Good. Will effectively separate compounds with different boiling points but may fail to resolve isomers or derivatives with very similar volatility. |
| Polar | Polyethylene Glycol (e.g., DB-WAX) | By polarity ("like dissolves like"). | Situational. Highly effective for separating polar derivatives (e.g., hydroxylated or aminated forms) that may co-elute on a less polar column. However, it is less suitable for the non-polar parent compound and has a lower maximum operating temperature. |
Comparison of Major Analytical Platforms
The decision to use GC-MS, LC-MS, or NMR depends on the analyte's properties and the information required.
| Technique | Principle | Advantages for This Topic | Disadvantages for This Topic |
| GC-MS | Separates volatile/semi-volatile compounds; identifies by mass fragmentation.[2] | High sensitivity & resolution. Excellent for identifying and quantifying the parent compound and its volatile derivatives. Extensive libraries aid in identification.[11] | Requires volatility. Not suitable for non-volatile derivatives (e.g., salts, large polar molecules) without derivatization. Risk of thermal degradation for labile compounds.[3][12] |
| LC-MS | Separates compounds in liquid phase by polarity; identifies by mass.[2] | Versatile. Analyzes a wide range of compounds, including non-volatile and thermally labile derivatives, without derivatization.[12] | Lower resolution. Chromatographic separation is typically less efficient than capillary GC. Potential for matrix effects (ion suppression). |
| NMR | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Definitive structure. Provides unambiguous structural information and atom connectivity, making it the gold standard for identifying novel derivatives. Non-destructive.[11] | Low sensitivity. Requires significantly more sample (mg scale) than MS (pg-ng scale).[11][13] Complex mixtures are very difficult to analyze without prior separation. |
Visualization: Decision Matrix for Technique Selection
Caption: Decision guide for selecting the appropriate analytical technique.
Conclusion
For the routine identification and quantification of this compound and its similarly volatile derivatives, GC-MS stands out as the method of choice. Its combination of high-resolution separation, sensitive detection, and the generation of highly specific, library-searchable mass spectra provides a robust and reliable analytical solution. The key to success lies in a well-reasoned protocol, from the selection of an inert sample solvent to the optimization of GC and MS parameters.
However, a senior scientist recognizes the limitations of any single technique. When the synthetic pathway leads to polar, non-volatile, or thermally unstable derivatives, LC-MS becomes the superior alternative , circumventing the need for derivatization. For the absolute, unequivocal structural confirmation of a novel synthesized derivative, no technique can replace the power of NMR spectroscopy . Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive and trustworthy analytical picture in drug development and chemical research.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. news-medical.net [news-medical.net]
- 3. jfda-online.com [jfda-online.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. gcms.cz [gcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. scbt.com [scbt.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - GC/MS vs. NMR for unknown sample anaylsis - Powered by XMB 1.9.11 [sciencemadness.org]
A Spectroscopic Guide to Differentiating Isomers of Bromo-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of isomers is a cornerstone of robust research and development. The positional arrangement of substituents on an aromatic ring can dramatically alter a molecule's physicochemical properties, biological activity, and toxicological profile. This guide offers a comprehensive spectroscopic comparison of the isomers of bromo-(trifluoromethyl)benzonitrile, a class of compounds with potential applications in medicinal chemistry and materials science. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we provide a framework for the unambiguous identification of these closely related structures.
The Challenge of Isomer Differentiation
The isomers of bromo-(trifluoromethyl)benzonitrile share the same molecular formula and mass, presenting a significant analytical challenge. However, the distinct electronic environments created by the varying placements of the bromo, trifluoromethyl, and cyano groups on the benzene ring give rise to unique spectroscopic signatures. This guide will explore these signatures, providing both foundational principles and available data to aid in isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, offering detailed information about the chemical environment of each nucleus. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, one can deduce the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents. The electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups tend to deshield adjacent protons, shifting their resonances downfield. Conversely, the bromine atom has a more complex effect, with its electronegativity being countered by the shielding effect of its lone pairs. The multiplicity of the signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values) provide crucial information about the relative positions of the protons.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the benzene ring are also indicative of the substitution pattern. The carbon atoms bearing the electron-withdrawing -CF₃ and -CN groups will be significantly deshielded. Furthermore, the large one-bond carbon-fluorine coupling (¹JCF) for the trifluoromethyl group is a characteristic feature.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for these compounds. The chemical shift of the -CF₃ group can vary depending on its electronic environment. While many of the isomers will exhibit a singlet in their proton-decoupled ¹⁹F NMR spectrum, the precise chemical shift can be a distinguishing feature.
Table 1: Predicted ¹H NMR and ¹⁹F NMR Spectral Data for Bromo-(trifluoromethyl)benzonitrile Isomers
| Isomer | Predicted ¹H Chemical Shifts (ppm) and Multiplicities | Predicted ¹⁹F Chemical Shift (ppm) vs. CFCl₃ |
| 2-Bromo-3-(trifluoromethyl)benzonitrile | 7.9-8.2 (m, 3H) | ~ -60 to -62 |
| 2-Bromo-4-(trifluoromethyl)benzonitrile | ~7.8 (d), ~8.0 (d), ~8.2 (s) | ~ -61 to -63 |
| 2-Bromo-5-(trifluoromethyl)benzonitrile | ~7.8 (d), ~7.9 (dd), ~8.1 (d) | ~ -62 to -64 |
| 3-Bromo-4-(trifluoromethyl)benzonitrile | ~7.7 (d), ~8.0 (dd), ~8.2 (d) | ~ -60 to -62 |
| 3-Bromo-5-(trifluoromethyl)benzonitrile | ~8.0 (s), ~8.1 (s), ~8.2 (s) | ~ -63 to -65 |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | ~7.9 (dd), ~8.0 (d), ~8.1 (d) | ~ -59 to -61 |
| 4-Bromo-3-(trifluoromethyl)benzonitrile | ~7.8 (d), ~8.0 (dd), ~8.2 (d) | ~ -62 to -64 |
Note: These are predicted values based on substituent effects and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.[1]
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy provides valuable information about the functional groups present in a molecule and can be used to differentiate between positional isomers. The key vibrational modes to consider for bromo-(trifluoromethyl)benzonitrile isomers are the C≡N stretch, C-F stretches, C-Br stretch, and the aromatic C-H bending vibrations.
The nitrile (C≡N) stretching frequency typically appears in the range of 2220-2240 cm⁻¹.[2][3] While this band will be present in all isomers, its exact position and intensity may be subtly influenced by the electronic effects of the other substituents. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.
The most diagnostic information for isomer differentiation in the IR spectrum often comes from the "fingerprint" region (below 1500 cm⁻¹), particularly the out-of-plane C-H bending vibrations between 700 and 900 cm⁻¹. The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring.[4] For instance, ortho-, meta-, and para-disubstituted rings often exhibit distinct absorption bands in this region.
Table 2: Expected Key IR Absorption Bands for Bromo-(trifluoromethyl)benzonitrile Isomers
| Isomer Substitution Pattern | C≡N Stretch (cm⁻¹) | Aromatic C-H Out-of-Plane Bending (cm⁻¹) |
| 1,2,3-trisubstituted | ~2230 | Multiple bands, often complex |
| 1,2,4-trisubstituted | ~2230 | Often a strong band around 800-840 cm⁻¹ |
| 1,3,5-trisubstituted | ~2230 | Often a strong band around 810-850 cm⁻¹ and another around 675-725 cm⁻¹ |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For the isomers of bromo-(trifluoromethyl)benzonitrile, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z). However, the relative abundances of the fragment ions can differ, providing clues to the isomeric structure.
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for these isomers are expected to involve the loss of a bromine radical (•Br), a trifluoromethyl radical (•CF₃), or a neutral hydrogen cyanide (HCN) molecule. The stability of the resulting fragment ions will depend on the substitution pattern, leading to variations in the mass spectrum. For example, the loss of a bromine atom from an ortho-substituted isomer might be influenced by steric interactions with the adjacent trifluoromethyl group.
Table 3: Predicted Key Fragment Ions in the Mass Spectra of Bromo-(trifluoromethyl)benzonitrile Isomers
| Ion | m/z (for ⁷⁹Br) | Formation |
| [M]⁺ | 250 | Molecular Ion |
| [M - Br]⁺ | 171 | Loss of a bromine radical |
| [M - CF₃]⁺ | 181 | Loss of a trifluoromethyl radical |
| [M - HCN]⁺ | 223 | Loss of hydrogen cyanide |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the bromo-(trifluoromethyl)benzonitrile isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F NMR spectrum. Use an appropriate fluorine-containing reference standard.
-
Data Analysis : Process the spectra using appropriate software. Analyze chemical shifts, coupling constants, and integration to determine the isomeric structure.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands for the nitrile, trifluoromethyl, and C-H bending vibrations to deduce the substitution pattern.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization : Use electron ionization (EI) at 70 eV to generate fragment ions.
-
Mass Analysis : Scan a suitable mass range to detect the molecular ion and characteristic fragment ions.
-
Data Analysis : Analyze the resulting mass spectrum, paying close attention to the molecular ion's isotopic pattern and the m/z values and relative abundances of the fragment ions.
Workflow for Isomer Differentiation
Caption: A logical workflow for the spectroscopic differentiation of bromo-(trifluoromethyl)benzonitrile isomers.
Conclusion
The unambiguous identification of bromo-(trifluoromethyl)benzonitrile isomers is crucial for advancing research in fields where these compounds show promise. While each spectroscopic technique provides valuable pieces of the puzzle, a combined analytical approach is the most robust strategy. ¹H and ¹⁹F NMR spectroscopy offer the most definitive data for distinguishing between the various substitution patterns. IR spectroscopy serves as an excellent complementary technique, particularly for confirming the substitution pattern through the analysis of C-H bending vibrations. Mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation analysis. By leveraging the principles and data outlined in this guide, researchers can confidently characterize these challenging isomers, ensuring the integrity and reproducibility of their scientific endeavors.
References
A Guide to the Definitive Structural Confirmation of 4-Bromo-2-(trifluoromethyl)benzonitrile
For professionals in pharmaceutical development, agrochemical synthesis, and materials science, the unambiguous structural confirmation of key intermediates is not merely a procedural step but the bedrock of product quality, safety, and efficacy. 4-Bromo-2-(trifluoromethyl)benzonitrile (CAS No. 191165-13-6) is a versatile building block, prized for the unique reactivity conferred by its trifluoromethyl, bromo, and nitrile functionalities.[1] Its role as a precursor in the synthesis of complex, high-value molecules necessitates a rigorous and multi-faceted approach to structural validation.[1]
This guide provides an in-depth, experience-driven comparison of analytical techniques for the definitive structural confirmation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for achieving irrefutable structural proof.
Context: Synthesis and the Challenge of Isomeric Purity
To appreciate the nuances of structural confirmation, we must first consider the synthetic context. A common laboratory-scale synthesis of this compound proceeds from 4-bromo-2-(trifluoromethyl)benzoic acid. This multi-step process involves conversion to the benzamide, followed by dehydration to the target nitrile.[2]
Caption: A common synthetic pathway to the target compound.
This pathway, while effective, underscores the importance of analytical vigilance. Incomplete reactions could leave residual starting material or the intermediate amide. More critically, alternative synthetic strategies or side reactions during aromatic substitution could potentially yield structural isomers. The primary analytical challenge is therefore not just to confirm the presence of the expected functional groups, but to verify their precise regiochemical arrangement on the aromatic ring, distinguishing the 1,2,4-substitution pattern from other possibilities.
Table 1: Potential Isomeric Alternatives to this compound
| Compound Name | Structure | Key Differentiating Feature |
| Target: this compound | Br at C4, CF₃ at C2, CN at C1 | Unique aromatic proton splitting pattern |
| Isomer A: 4-Bromo-3-(trifluoromethyl)benzonitrile | Br at C4, CF₃ at C3, CN at C1 | Different aromatic proton environment and coupling |
| Isomer B: 2-Bromo-4-(trifluoromethyl)benzonitrile | Br at C2, CF₃ at C4, CN at C1 | Different aromatic proton environment and coupling |
| Related: 4-Bromo-2-fluorobenzonitrile[3] | Br at C4, F at C2, CN at C1 | Absence of ¹⁹F signal for CF₃; different molecular mass |
A Multi-Modal Analytical Strategy
No single technique provides absolute proof. Definitive confirmation is achieved by integrating complementary data from several orthogonal analytical methods. Our strategy relies on Nuclear Magnetic Resonance (NMR) for skeletal structure and connectivity, Mass Spectrometry (MS) for molecular weight and elemental formula confirmation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For an organofluorine compound like ours, a suite of experiments (¹H, ¹³C, and ¹⁹F NMR) is non-negotiable. ¹H NMR reveals the number, environment, and coupling of protons on the aromatic ring, which is the key to differentiating isomers. ¹⁹F NMR provides a clean, sensitive signal for the trifluoromethyl group, while ¹³C NMR confirms the carbon skeleton.
Experimental Protocol (NMR)
-
Sample Preparation: Accurately weigh ~10-20 mg of the dried product.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters: 16-32 scans, 30° pulse angle, 2-second relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be needed.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a high-sensitivity experiment, and fewer scans are typically required.
-
Data Interpretation and Comparative Analysis
¹H NMR: The aromatic region is the most diagnostic. For our target molecule, this compound, we expect three distinct proton signals corresponding to H-3, H-5, and H-6.
-
H-3: Will appear as a doublet, coupled only to H-5 (meta-coupling, J ≈ 2 Hz).
-
H-5: Will appear as a doublet of doublets, coupled to H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2 Hz).
-
H-6: Will appear as a doublet, coupled only to H-5 (ortho-coupling, J ≈ 8-9 Hz).
¹⁹F NMR: A sharp singlet is expected around -62 to -64 ppm, characteristic of an aromatic CF₃ group.[4][5] The absence of coupling confirms no adjacent fluorine or proton atoms.
¹³C NMR: Expect 8 distinct carbon signals. The CF₃ carbon will show a characteristic quartet due to coupling with the three fluorine atoms (J ≈ 270-274 Hz).[4][5] The carbon attached to the CF₃ group will also show a quartet, but with a smaller coupling constant (J ≈ 30-35 Hz).[4][5] The nitrile carbon appears around 115-118 ppm.[6]
Table 2: Comparative NMR Data for Isomeric Benzonitriles
| Feature | Target: 4-Bromo-2-(CF₃)benzonitrile | Isomer A: 4-Bromo-3-(CF₃)benzonitrile | Isomer B: 2-Bromo-4-(CF₃)benzonitrile |
| ¹H Signals | 3 Aromatic Protons | 3 Aromatic Protons | 3 Aromatic Protons |
| ¹H Splitting | d, dd, d | s, d, d | d, dd, d |
| ¹⁹F Signal | Singlet (~ -63 ppm) | Singlet (~ -63 ppm) | Singlet (~ -63 ppm) |
| Rationale | The unique d, dd, d pattern confirms the 1,2,4-substitution. | The presence of a singlet (H-2) would immediately distinguish it. | The relative chemical shifts and coupling constants would differ significantly from the target. |
Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint
Expertise & Rationale: MS provides the molecular weight of the compound, which is a fundamental piece of evidence. For halogenated compounds, MS offers a unique and powerful confirmation tool due to isotopic patterns. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7][8] This results in a characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragments, where the M⁺ and M+2 peaks are of nearly equal intensity.[7][9]
Experimental Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (~1 mg) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV. This method provides reproducible fragmentation patterns that can aid in structural elucidation.[10]
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Data Interpretation and Comparative Analysis
The molecular formula of this compound is C₈H₃BrF₃N.
-
Molecular Weight: 250.02 g/mol .[11]
-
Expected Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 249 and m/z 251, corresponding to ions containing ⁷⁹Br and ⁸¹Br, respectively.
-
Key Fragments: Loss of Br (M-79/M-81) would result in a peak at m/z 170. Loss of CF₃ (M-69) would result in a pair of peaks at m/z 180 and 182.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Expected M⁺ / M+2 Pattern (m/z) | Key Fragment(s) |
| Target: 4-Bromo-2-(CF₃)benzonitrile | C₈H₃BrF₃N | 249 / 251 (~1:1 ratio) | 170 (M-Br), 180/182 (M-CF₃) |
| 4-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | 199 / 201 (~1:1 ratio) | 120 (M-Br) |
| 2-(trifluoromethyl)benzonitrile[5] | C₈H₄F₃N | 171 (No M+2 peak) | 102 (M-CF₃) |
The presence of the distinct 1:1 doublet at m/z 249/251 is conclusive evidence for a molecule containing a single bromine atom with the expected mass.
FTIR Spectroscopy: Functional Group Confirmation
Expertise & Rationale: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. The nitrile (C≡N) and trifluoromethyl (C-F) groups have strong, characteristic absorption bands in regions of the infrared spectrum that are often free from other interfering signals.[12][13]
Experimental Protocol (FTIR-ATR)
-
Sample Preparation: Place a small amount of the crystalline product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal must be collected prior to the sample analysis.
Data Interpretation and Comparative Analysis
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. Conjugation with the aromatic ring typically places the frequency in this region.[13]
-
Trifluoromethyl (C-F) Stretches: The C-F bonds in the CF₃ group give rise to very strong, complex absorptions, typically in the 1350-1100 cm⁻¹ region.[14]
-
Aromatic C-H Stretches: Bands will appear above 3000 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.
Table 4: Key FTIR Absorption Frequencies
| Functional Group | Expected Range (cm⁻¹) for Target Compound | Rationale for Confirmation |
| Nitrile (C≡N) | 2220 - 2240 | A sharp, intense peak in this region is highly characteristic of the nitrile group.[13][15] |
| Trifluoromethyl (C-F) | 1350 - 1100 | Multiple strong, broad bands confirm the presence of the CF₃ group. |
| C-Br Stretch | 600 - 500 | This band is in the fingerprint region and is less diagnostic but should be present. |
The simultaneous presence of the sharp nitrile peak and the strong C-F absorptions provides compelling evidence for the intended molecular structure. The absence of broad O-H (~3300 cm⁻¹) or N-H (~3400 cm⁻¹) stretches would also confirm the successful conversion from the carboxylic acid or amide precursors.
Conclusion: A Triad of Corroborating Evidence
The structural confirmation of this compound is definitively achieved by the synergistic integration of NMR, MS, and FTIR data.
-
MS confirms the molecular mass and the presence of one bromine atom.
-
FTIR confirms the presence of the required nitrile and trifluoromethyl functional groups.
-
NMR provides the final, unambiguous proof, detailing the 1,2,4-substitution pattern on the aromatic ring and differentiating the product from all likely isomers.
For ultimate assurance, particularly for a reference standard or regulatory filing, Elemental Analysis can be performed to provide an independent verification of the elemental composition (C, H, N), which should match the theoretical values for C₈H₃BrF₃N. This multi-technique, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy data required by researchers, scientists, and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 10. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 11. This compound | C8H3BrF3N | CID 22337825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. instanano.com [instanano.com]
A Senior Application Scientist's Guide to the Elemental Analysis of 4-Bromo-2-(trifluoromethyl)benzonitrile
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the principle of "quality by design" begins long before the final dosage form. It starts with the foundational building blocks: the intermediates. 4-Bromo-2-(trifluoromethyl)benzonitrile (CAS No. 191165-13-6) is one such critical intermediate.[1][2] It serves as a versatile precursor in the synthesis of a range of active pharmaceutical ingredients (APIs) and agrochemicals, where its bromine and trifluoromethyl groups are pivotal for modulating biological activity.[2]
The absolute purity and confirmed elemental composition of this intermediate are not mere data points on a Certificate of Analysis (CoA); they are prerequisites for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.[3] Any deviation from the theoretical stoichiometry—whether from residual solvents, synthetic byproducts, or incorrect structure—can have cascading negative effects on reaction yields, impurity profiles, and the ultimate therapeutic action of the API.[4]
This guide provides a comparative analysis of established analytical techniques for the elemental confirmation of this compound. We will move beyond simply listing protocols to explore the causality behind experimental choices, ensuring each method serves as a self-validating system for researchers, quality control analysts, and drug development professionals.
Theoretical Elemental Composition: The Gold Standard
Before any analysis, we must establish the theoretical benchmark. The molecular formula for this compound is C₈H₃BrF₃N .[1][5] Based on the atomic weights (C: 12.011, H: 1.008, Br: 79.904, F: 18.998, N: 14.007), the expected elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 12.011 | 8 | 96.088 | 38.44% |
| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.21% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 31.96% |
| Fluorine (F) | 18.998 | 3 | 56.994 | 22.80% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.60% |
| Total | 250.017 | 100.00% |
This table represents the ideal composition. The goal of any elemental analysis is to experimentally verify these percentages within an acceptable margin of error, typically ±0.4% for combustion analysis.
Comparative Guide to Analytical Methodologies
We will now compare three orthogonal techniques, each offering distinct advantages for verifying the elemental integrity of this complex, halogenated molecule.
Combustion Analysis: The Comprehensive CHN Approach
Combustion analysis is the foundational method for determining the carbon, hydrogen, and nitrogen content of an organic compound.[6][7] Based on the Pregl-Dumas method, the sample is combusted at a high temperature in the presence of oxygen, converting the elements into simple gases (CO₂, H₂O, and N₂).[8] These gases are then separated and quantified.
Causality Behind the Method: For a thermally stable and complex molecule like this compound, achieving complete and instantaneous combustion is paramount. The presence of fluorine requires specific modifications to the standard CHN analysis. Fluorinated compounds can produce corrosive gases (like HF) and may require higher temperatures or specialized catalysts to fully break the robust C-F bonds.[9]
-
Instrument Preparation:
-
Pack the combustion tube with a high-efficiency catalyst like tungsten (VI) oxide and a reduction tube with elemental copper. This ensures complete conversion of nitrogen oxides to N₂ gas.
-
Incorporate silver wool into the combustion train. This is a critical step to trap bromine and any sulfur impurities, preventing them from interfering with downstream detectors.
-
Set the combustion furnace temperature to ≥1000°C to ensure the complete breakdown of the fluorinated aromatic structure.
-
-
Calibration:
-
Calibrate the instrument using a certified organic standard with a known composition, such as Acetanilide (C₈H₉NO). This establishes the detector response factors.
-
-
Sample Preparation & Analysis:
-
Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a microbalance. Accurate weighing is critical as all results are calculated as a percentage of this initial mass.[6]
-
Introduce the encapsulated sample into the elemental analyzer.
-
The resultant CO₂, H₂O, and N₂ gases are separated by a gas chromatography column and measured by a thermal conductivity detector (TCD).
-
-
Data Validation:
-
Analyze a check standard after every 10-15 samples to verify the stability of the calibration and ensure the system is performing within specifications.
-
References
- 1. This compound | 191165-13-6 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C8H3BrF3N | CID 22337825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. azom.com [azom.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Cross-Validation Showdown: HPLC vs. GC-MS for the Analysis of Benzonitrile Derivatives
For researchers, scientists, and drug development professionals, the precise and reliable analysis of benzonitrile derivatives is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. These aromatic nitriles are pivotal building blocks in organic synthesis, and their accurate characterization demands robust analytical methodologies.[1] This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of these compounds.
This document moves beyond a simple listing of features to explain the fundamental causality behind experimental choices, grounding every protocol in a self-validating framework compliant with International Council for Harmonisation (ICH) guidelines.
At a Glance: Deciding Between HPLC and GC-MS
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte, the analytical objective (quantification vs. identification), and the required sensitivity and selectivity. Benzonitrile and its derivatives, being semi-volatile and possessing a UV-active aromatic ring, are amenable to analysis by both techniques, making a direct comparison particularly insightful.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[2][3] | Requires volatile and thermally stable compounds. Derivatization may be needed for polar derivatives.[4] |
| Primary Strengths | Robustness, high throughput for routine QC, and direct analysis of a wide range of impurities without derivatization. | Unparalleled specificity for impurity identification, structural elucidation, and high sensitivity for trace-level volatile contaminants.[4] |
| Detection | Commonly UV-Vis (Photodiode Array), Fluorescence, or Mass Spectrometry (LC-MS). | Mass Spectrometry, providing definitive mass-to-charge ratio data for identification.[3] |
| Sample Preparation | Often simpler, involving dissolution and filtration. | May require extraction and derivatization to increase analyte volatility. |
The Analytical Arena: A Performance Comparison
To provide a tangible comparison, the following table summarizes typical validation parameters for the analysis of a representative benzonitrile derivative. These values are synthesized from established methodologies for analogous aromatic compounds and serve as a robust benchmark for what researchers can expect when developing and validating their own methods.
| Performance Parameter | HPLC-UV | GC-MS (EI) |
| Limit of Detection (LOD) | 0.1 – 0.5 µg/mL | 0.02 – 0.36 µg/L |
| Limit of Quantitation (LOQ) | 0.3 – 1.5 µg/mL | 0.07 – 1.0 µg/L |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Analysis Time | 10 - 20 minutes | 20 - 40 minutes |
Note: Data is representative and synthesized from validated methods for structurally similar compounds. Actual performance will depend on the specific analyte, matrix, and instrumentation.[5][6]
The "Why": Deconstructing the Methodologies
A senior scientist does not just follow a protocol; they understand the reasoning behind each step. Here, we dissect the experimental choices for both HPLC and GC-MS analysis of a model compound, 4-chlorobenzonitrile.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is often the workhorse for quantitative analysis in quality control environments due to its precision and robustness for non-volatile compounds.
The Causality Behind the Method:
-
Stationary Phase (Column): A C18 reversed-phase column is the logical starting point. The nonpolar octadecylsilyl stationary phase provides excellent hydrophobic interaction with the aromatic ring of benzonitrile derivatives, leading to good retention and separation from more polar impurities.[7]
-
Mobile Phase: A mixture of acetonitrile and water is chosen for its UV transparency and effective elution strength. Acetonitrile is a powerful organic modifier that sharpens peak shape for aromatic compounds.[8] A small amount of acid (e.g., trifluoroacetic or phosphoric acid) is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups on the derivative or in the matrix, ensuring consistent retention times and symmetrical peaks.[7][9]
-
Detection: The benzonitrile core contains a chromophore (the benzene ring), making it readily detectable by UV-Vis spectroscopy.[3] A detection wavelength around 230-245 nm is typically selected to maximize the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides unmatched specificity and sensitivity, making it the gold standard for identifying unknown impurities and for confirmatory analysis.
The Causality Behind the Method:
-
Stationary Phase (Column): A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5ms or HP-5ms), is an excellent choice. This phase offers selectivity based on both boiling point and dipole-dipole interactions, which is ideal for separating aromatic isomers.[10]
-
Temperature Programming: An initial low oven temperature is held to allow for the separation of highly volatile components. A subsequent temperature ramp is crucial for eluting semi-volatile compounds like benzonitrile derivatives in a reasonable time while maintaining sharp, symmetrical peaks.[11][12][13] The final temperature is held to ensure any high-boiling point impurities are eluted from the column.
-
Ionization and Detection: Electron Ionization (EI) at a standard 70 eV is used to generate reproducible fragmentation patterns. The benzonitrile molecule fragments in a predictable way, often involving the loss of the cyanide radical (CN) or hydrogen cyanide (HCN), leading to characteristic ions that can be used for identification and quantification.[5] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.[14]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a validated starting point for the analysis of a benzonitrile derivative. All methods must be fully validated in the target matrix according to ICH Q2(R1) guidelines before routine use.[15][16][17]
HPLC-UV Protocol for 4-Chlorobenzonitrile
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 4-chlorobenzonitrile reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh the sample, dissolve in mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
GC-MS Protocol for 4-Chlorobenzonitrile
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 4-chlorobenzonitrile in a volatile solvent like ethyl acetate or dichloromethane (e.g., 100 µg/mL). Create calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample in the chosen solvent to a final concentration within the calibration range.
-
Visualizing the Workflow: The Cross-Validation Process
To ensure the interchangeability and reliability of data, a cross-validation study is essential. This process verifies that both HPLC and GC-MS methods produce comparable results for the same set of samples.[18]
Conclusion: A Complementary Approach for Comprehensive Analysis
Both HPLC and GC-MS are formidable techniques for the analysis of benzonitrile derivatives, each offering distinct advantages. The choice is not a matter of superiority, but of strategic application.
-
HPLC-UV stands out for its robustness, higher throughput, and simplicity in sample preparation, making it the ideal choice for routine quantitative analysis, quality control, and stability studies.
-
GC-MS offers unparalleled specificity and sensitivity, rendering it indispensable for the definitive identification of unknown impurities, in-depth structural characterization, and trace-level analysis of volatile contaminants.
Ultimately, a comprehensive analytical strategy for benzonitrile derivatives will leverage both techniques as complementary tools. HPLC provides the quantitative backbone for routine analysis, while GC-MS offers the deep investigatory power required during process development, troubleshooting, and for ensuring the absolute purity of the final compound. This dual-pronged approach, underpinned by rigorous cross-validation, provides the highest degree of confidence in the analytical data, satisfying both scientific and regulatory demands.
References
- 1. benchchem.com [benchchem.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Quantification by Simultaneous HPLC Analysis | Fine Chemical Engineering [ojs.wiserpub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Current Analytical Chemistry | Bentham Science [benthamscience.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. database.ich.org [database.ich.org]
- 18. waters.com [waters.com]
A Senior Application Scientist's Guide to Palladium Catalysis in the Suzuki Coupling of 4-Bromo-2-(trifluoromethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C-C bonds. However, its success is not universally guaranteed and is highly dependent on the judicious selection of a catalyst system, particularly when dealing with challenging substrates. One such substrate is 4-Bromo-2-(trifluoromethyl)benzonitrile, an important building block in medicinal chemistry and materials science. Its aromatic ring is rendered electron-deficient by the potent withdrawing effects of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups. This electronic profile significantly impacts the kinetics of the catalytic cycle, demanding a carefully optimized approach for efficient coupling.
This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki coupling of this specific substrate. We will delve into the mechanistic rationale behind catalyst selection, present comparative data to inform your choice, and provide detailed experimental protocols to ensure reproducible success in your laboratory.
The Challenge: An Electron-Deficient Coupling Partner
The efficacy of a Suzuki-Miyaura coupling hinges on a delicate balance between the three key steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the aryl halide is a critical determinant, particularly for the initial, often rate-limiting, oxidative addition step where the palladium(0) catalyst inserts into the carbon-bromine bond.
While electron-withdrawing groups can accelerate oxidative addition, the overall success is more nuanced. The strong σ-donating ligands required to facilitate this step must also promote the subsequent transmetalation and reductive elimination phases. For a substrate like this compound, the challenge lies in selecting a catalyst system robust enough to turn over efficiently despite the electronic demands of the substrate.
Comparative Performance of Palladium Catalyst Systems
While a direct head-to-head comparison study for this compound is not extensively documented in a single source, we can synthesize data from reactions with structurally and electronically similar substrates to provide a strong predictive framework. The most successful catalysts for such electron-deficient aryl bromides are typically generated in situ from a palladium precursor and a bulky, electron-rich phosphine ligand, or are pre-formed complexes with N-heterocyclic carbene (NHC) ligands.
| Catalyst System (Pd Source / Ligand) | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & References |
| Pd(OAc)₂ / SPhos | 2 / 5 | CsF | 1,4-Dioxane/H₂O | 110 | 12-16 | >90% (est.) | Excellent for electron-deficient and sterically hindered substrates. SPhos is a bulky, electron-rich biaryl phosphine that promotes efficient oxidative addition and reductive elimination.[1][2] |
| Pd₂(dba)₃ / XPhos | 1-2 / 2-4 | K₃PO₄ | Toluene or Dioxane | 80-110 | 12-24 | High | XPhos, another Buchwald ligand, is highly effective for challenging couplings. The choice of base and solvent can be critical for optimization.[3] |
| Pd(dppf)Cl₂ | 3-5 | Cs₂CO₃ or K₂CO₃ | THF/H₂O or DME | 80-100 | 12-24 | Moderate to High | A reliable, general catalyst, though may require higher temperatures or longer reaction times for deactivated substrates compared to more advanced ligand systems.[4][5] |
| PEPPSI-IPr | 2-3 | K₂CO₃ | THF or Toluene | 60-100 | 2-18 | High | N-Heterocyclic Carbene (NHC) catalysts like PEPPSI-IPr are highly active and stable, often allowing for lower temperatures and catalyst loadings. They are particularly effective for heteroaryl and electron-poor substrates.[6] |
Note on Data: The yield for the Pd(OAc)₂ / SPhos system is estimated based on its successful application in the Suzuki coupling of the closely related 4-bromo-3-(trifluoromethyl)benzoic acid, which presents similar electronic challenges.[1][7] Performance of other systems is generalized from their known high efficacy with electron-deficient aryl bromides.
Mechanistic Considerations & Catalyst Selection Rationale
The choice of catalyst is a deliberate decision rooted in the mechanism of the Suzuki-Miyaura reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: This initial step involves the insertion of the Pd(0) center into the C-Br bond. For electron-deficient substrates like this compound, this step is generally facilitated. Bulky, electron-rich monophosphine ligands such as SPhos and XPhos are particularly effective because they stabilize the resulting Pd(II) complex and promote the formation of the highly reactive monoligated Pd(0) species believed to be crucial for this step.[2]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., CsF, K₃PO₄) to form a more nucleophilic boronate species. The choice of base is critical and must be strong enough to facilitate this transfer without causing degradation of the substrate or catalyst.
-
Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst. The steric bulk of ligands like SPhos and the strong σ-donating character of NHC ligands in catalysts like PEPPSI-IPr are known to accelerate this step, leading to higher turnover numbers.
For this compound, a catalyst system combining a standard palladium precursor like Pd(OAc)₂ with a specialized, electron-rich, and bulky ligand like SPhos represents a state-of-the-art choice, offering high reactivity and broad functional group tolerance.[1][2]
Detailed Experimental Protocol: Suzuki Coupling with Pd(OAc)₂/SPhos
This protocol is adapted from a validated procedure for a closely related substrate and is expected to provide high yields for the coupling of this compound.[1][7]
Caption: Generalized Experimental Workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)
-
Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), the base (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.05 equiv).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane and degassed water to the flask to achieve a final concentration of approximately 0.3-0.4 M with respect to the aryl bromide (a typical solvent ratio is 5:1 dioxane:water).
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethyl)benzonitrile product.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly achievable transformation. Success is predicated on overcoming the electronic deactivation of the substrate through the use of highly active palladium catalysts. Catalyst systems based on bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos , paired with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, have proven to be exceptionally effective for these types of substrates. Furthermore, robust N-heterocyclic carbene catalysts like PEPPSI-IPr offer a powerful, air-stable alternative. By understanding the mechanistic principles that govern catalyst activity and by employing the validated protocols described herein, researchers can confidently and efficiently synthesize a diverse array of valuable biaryl nitrile compounds for applications in drug discovery and beyond.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi-res.com [mdpi-res.com]
- 4. iris.unina.it [iris.unina.it]
- 5. rsc.org [rsc.org]
- 6. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
A Comparative Guide to Assessing Metabolic Stability Imparted by the Trifluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is rapidly metabolized will have a short duration of action and poor bioavailability, often requiring higher or more frequent dosing, which can lead to undesirable side effects. A key strategy employed by medicinal chemists to enhance this property is the introduction of a trifluoromethyl (CF₃) group. This guide provides an in-depth comparison of the metabolic stability of compounds with and without this pivotal functional group, supported by experimental data and detailed methodologies for assessment.
The Trifluoromethyl Group: A "Super-Methyl" in Medicinal Chemistry
The trifluoromethyl group is often used as a bioisostere to replace a metabolically vulnerable methyl (CH₃) group or hydrogen atom.[1] Its profound impact on a molecule's properties stems from the unique characteristics of the carbon-fluorine bond.
-
Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than the ~414 kJ/mol of a C-H bond.[2] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.
-
Electronic Effects: The high electronegativity of the three fluorine atoms makes the CF₃ group a potent electron-withdrawing substituent. This effect can deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism.[2]
-
Lipophilicity: The CF₃ group generally increases a molecule's lipid solubility (lipophilicity). This can enhance a drug's ability to cross biological membranes, improving absorption and distribution. However, this property must be carefully balanced, as excessive lipophilicity can lead to other issues.
By strategically placing a CF₃ group at a known or suspected site of metabolism—a "metabolic soft spot"—that metabolic pathway can be effectively blocked.[2][3] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3] Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[1]
Comparative Analysis: The Trifluoromethyl Shield
The introduction of a CF₃ group in place of a metabolically labile group, such as a methyl group, has a predictable and significant impact on metabolic stability. The following table summarizes the expected outcomes, which are consistently validated by in vitro experimental data.
| Parameter | Drug without -CH₃ (Metabolically Labile) | Drug with -CF₃ (Metabolically Stable) | Rationale for Change |
| Primary Metabolic Pathway | Susceptible to oxidation at the methyl group by CYP enzymes, forming alcohol and carboxylic acid metabolites. | Oxidation at the corresponding position is blocked due to the strength and stability of the C-F bonds.[3] | The high energy required to break the C-F bond prevents CYP-mediated oxidation.[3] |
| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group. | Significantly reduced, as a major metabolic pathway is inhibited.[3] | Blocking a primary site of metabolism limits the formation of downstream metabolites.[3] |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[3] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[3] |
Case Study: Picornavirus Inhibitors
A study on picornavirus inhibitors provides a compelling example of the protective effect of trifluoromethyl substitution. In a monkey liver microsomal assay, the metabolic stability of two analogs was compared.[4]
-
Methyl-substituted compound: This analog was converted into eight different metabolic products. Two major metabolites resulted from the hydroxylation of the methyl group.[4]
-
Trifluoromethyl-substituted compound: In contrast, the CF₃-analog not only prevented hydroxylation at that position but also conferred a broader protective effect on the entire molecule. This resulted in the formation of only two minor metabolites, demonstrating a "global" stabilizing effect.[4]
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of a compound, robust and validated experimental systems are essential. The in vitro liver microsomal stability assay is the industry-standard primary screen.
In Vitro Assay: Liver Microsomal Stability
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[5][6] The data generated allows for the calculation of key parameters like half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[5]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[3]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration) and a positive control (e.g., Midazolam, Dextromethorphan) in a suitable solvent.[7][8]
-
Thaw pooled liver microsomes (human, rat, or other species) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).[5][7]
-
Prepare the NADPH regenerating system solution, which serves as the essential cofactor for CYP enzyme activity.[9]
-
-
Incubation:
-
Aliquot the liver microsome solution into the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to bring the components to temperature.[8]
-
Causality: Pre-incubation ensures that the reaction is initiated at the optimal physiological temperature.
-
Initiate the metabolic reaction by adding the NADPH solution.[7] For the negative control wells, add buffer without NADPH.
-
Trustworthiness: The "-NADPH" control is critical. A lack of compound disappearance in these wells validates that the observed metabolism is enzyme- and cofactor-dependent.[5][8]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold quench solution, typically acetonitrile containing an internal standard (IS).[3][8]
-
Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly, while the internal standard is crucial for accurate quantification by LC-MS/MS.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).[3]
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[8]
-
From In Vitro to In Vivo: The Next Step
While microsomal stability assays are excellent for high-throughput screening, they represent a simplified system.[10] They primarily account for Phase I metabolism and do not fully capture the complexities of a whole organism, such as Phase II metabolism, protein binding, and drug transport.[6][10] Therefore, promising compounds must be advanced to in vivo pharmacokinetic (PK) studies in animal models.[10]
Logical Relationship Diagram:
Caption: Relationship between in vitro stability and in vivo PK outcomes.
A high in vitro half-life is generally predictive of lower clearance and a longer in vivo half-life.[11] Compounds with good metabolic stability are more likely to exhibit favorable pharmacokinetic properties, such as higher oral bioavailability and a longer duration of action, which are essential for developing a successful therapeutic agent.[11]
Conclusion
The strategic incorporation of the trifluoromethyl group is a powerful and well-established tactic in medicinal chemistry to enhance the metabolic stability of drug candidates.[12] By blocking metabolic "soft spots," the CF₃ group can dramatically reduce the rate of clearance, extend a drug's half-life, and improve its overall pharmacokinetic profile.[3][13] This guide provides the foundational understanding and the experimental framework necessary for researchers to assess this effect. The use of robust, self-validating protocols, such as the in vitro microsomal stability assay, is paramount for generating reliable data to guide the iterative process of drug design and lead optimization.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. mercell.com [mercell.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 13. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Purity Assessment of 4-Bromo-2-(trifluoromethyl)benzonitrile
For researchers, medicinal chemists, and process development scientists, the quality of a chemical intermediate is not merely a specification—it is the bedrock of reliable, reproducible, and successful outcomes. 4-Bromo-2-(trifluoromethyl)benzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] The presence of even minor impurities can drastically alter reaction kinetics, generate unwanted byproducts, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[2]
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this compound from various commercial suppliers. We will move beyond simple percentage values, delving into the causality behind experimental choices and providing the self-validating protocols necessary for robust quality control in a professional laboratory setting.
The Imperative of Purity: Why It Matters
The unique trifluoromethyl group in this compound enhances its utility in modifying the biological activity and efficacy of target molecules.[1] However, impurities arising from the synthetic route—such as isomers, unreacted starting materials, or degradation products—can have significant consequences.[3] These can range from reduced yield in subsequent synthetic steps to the introduction of toxicologically significant materials that are difficult to remove later in the process.[4] Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. For this compound, we advocate for a combination of chromatography, spectroscopy, and elemental analysis.
Below is a general workflow for the qualification of a new batch of this critical reagent.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Bromo-2-(trifluoromethyl)benzonitrile
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of specialized chemical reagents is paramount to protecting ourselves and ensuring the integrity of our work. This guide provides essential, immediate safety and logistical information for the handling of 4-Bromo-2-(trifluoromethyl)benzonitrile (CAS No. 191165-13-6), a versatile building block in pharmaceutical and agrochemical synthesis.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a compound that demands respect. A thorough understanding of its hazard profile is the first step in establishing a safe handling protocol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple acute toxicity hazards.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
The trifluoromethyl and nitrile functionalities contribute to its reactivity and biological activity, which from a safety perspective, necessitates stringent control measures to prevent exposure. The primary routes of exposure are ingestion, skin contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Standard laboratory coat, chemical safety goggles, face shield (recommended), and double-gloving with nitrile gloves.[2][3][4] |
| Solution Preparation and Transfers | Chemical-resistant laboratory coat, chemical safety goggles, face shield, and chemical-resistant gauntlet-style nitrile gloves.[2][3][4] |
| Reaction Setup and Work-up | Chemical-resistant laboratory coat, chemical safety goggles, face shield, and chemical-resistant gauntlet-style nitrile gloves. All operations should be conducted within a certified chemical fume hood.[5] |
| Waste Disposal | Standard laboratory coat, chemical safety goggles, face shield, and chemical-resistant gauntlet-style nitrile gloves. |
A Note on Glove Selection: Nitrile gloves are recommended due to their superior resistance to a wide range of chemicals, including solvents and hazardous materials.[3][4] For prolonged or immersive contact, heavier-duty nitrile gauntlets should be used. Always inspect gloves for any signs of degradation or puncture before use.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step procedures provide a framework for the safe handling of this compound.
3.1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The storage area should be clearly marked and restricted to authorized personnel. Keep the container tightly sealed.[6]
3.2. Handling and Use:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][7]
-
Ventilation: Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible and have been recently tested.[7]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Spill Preparedness: Have a chemical spill kit readily available. The kit should contain appropriate absorbent materials, personal protective equipment, and waste disposal bags.
3.3. Emergency Procedures: A Calm and Coordinated Response
In the event of an exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
The following diagram illustrates the immediate actions to take in the event of a chemical spill.
Caption: Immediate workflow for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical lifecycle. As a halogenated organic compound, this compound must not be disposed of down the drain.[5][10]
Waste Segregation and Disposal:
-
Waste Container: Collect all waste materials, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container for halogenated organic waste.[5][10][11]
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[11]
-
Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents. Your diligence in these practices is a testament to your commitment to scientific excellence and professional responsibility.
References
- 1. This compound | C8H3BrF3N | CID 22337825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
